Anisodamine hydrobromide
Description
The exact mass of the compound Anisodamine (hydrobromide) is 385.08887 g/mol and the complexity rating of the compound is 396. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQCELRVANQNG-YXGOVGSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55449-49-5 | |
| Record name | Anisodamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055449495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55449-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISODAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RKP5CSA1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anisodamine Hydrobromide in Septic Shock: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Anisodamine hydrobromide, a derivative of the naturally occurring belladonna alkaloid, has been utilized in China for decades in the management of circulatory disorders, most notably septic shock.[1][2] While its clinical application has a long history, a comprehensive understanding of its multifaceted mechanism of action is crucial for its potential development and broader application in critical care medicine. This technical guide synthesizes the current knowledge on the core mechanisms by which this compound exerts its therapeutic effects in septic shock, with a focus on its anti-inflammatory, microcirculatory, and cellular signaling effects.
Core Mechanism: The Cholinergic Anti-Inflammatory Pathway
A pivotal aspect of anisodamine's action in septic shock lies in its interaction with the cholinergic nervous system, specifically the cholinergic anti-inflammatory pathway.[1][3] This pathway represents a crucial link between the nervous and immune systems in regulating inflammation.
Muscarinic Antagonism and α7nAChR Activation:
Anisodamine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][4] In the context of septic shock, this antagonism is thought to be beneficial. By blocking mAChRs, anisodamine leads to an increased local concentration of acetylcholine (ACh). This surplus ACh is then available to bind to and activate the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, particularly macrophages.[1][3]
Activation of the α7nAChR is the cornerstone of the cholinergic anti-inflammatory pathway. This activation triggers a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, which are key mediators of the systemic inflammatory response characteristic of sepsis.[1]
Attenuation of the Inflammatory Cascade
Septic shock is characterized by a dysregulated and excessive inflammatory response. Anisodamine has been shown to modulate this response through multiple mechanisms beyond the cholinergic anti-inflammatory pathway.
Inhibition of the NF-κB Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1] Studies have demonstrated that anisodamine can inhibit the activation of the NF-κB pathway.[1][5] This inhibition is likely a downstream effect of α7nAChR activation, although direct effects on NF-κB components cannot be ruled out. By suppressing NF-κB, anisodamine effectively dampens the production of key inflammatory mediators.[6]
Modulation of Other Inflammatory Pathways:
Research suggests that anisodamine may also influence other inflammatory signaling cascades. For instance, it has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response involved in the production of IL-1β.[6] Furthermore, some studies indicate an interaction with the PI3K/Akt pathway, which is involved in cell survival and inflammation.[6][7]
Improvement of Microcirculation
A hallmark of septic shock is profound microcirculatory dysfunction, leading to tissue hypoxia and organ failure.[8][9] Anisodamine has long been recognized for its ability to improve microcirculatory blood flow.[1][2][8]
Vasodilation and Endothelial Protection:
Anisodamine is believed to induce vasodilation, thereby improving blood flow through constricted microvessels.[2] This effect may be mediated by its indirect antagonism of α-adrenergic receptors and its ability to relieve vasospasm.[5][8]
Furthermore, anisodamine appears to protect the vascular endothelium. It has been shown to counteract the effects of lipopolysaccharide (LPS) on endothelial cells, inhibiting the expression of pro-thrombotic molecules like tissue factor and plasminogen activator inhibitor-1.[1] It may also preserve the endothelial glycocalyx, a crucial component for maintaining vascular barrier integrity.[5][9]
Inhibition of Platelet and Leukocyte Aggregation:
Anisodamine has been reported to inhibit the aggregation of platelets and granulocytes, as well as the synthesis of thromboxane.[5][8] This anti-platelet and anti-leukocyte activity helps to prevent the formation of microthrombi and reduces leukocyte adhesion to the endothelium, further improving microcirculatory perfusion.[10]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound in septic shock.
Table 1: Effects of Anisodamine on Hemodynamic Parameters in Animal Models of Septic Shock
| Parameter | Animal Model | Anisodamine Dose | Outcome | Reference |
| Mean Arterial Pressure (MAP) | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced drop in MAP. | [4] |
| Mean Arterial Pressure (MAP) | LPS-induced septic shock rats | Not specified | Significantly increased MAP at 24h compared to the LPS group. | [11] |
| Heart Rate (HR) | LPS-induced septic shock rats | Not specified | Significantly reduced the LPS-induced increase in HR at 24h. | [11] |
| Microcirculatory Blood Flow Velocity | LPS-induced septic shock rats | Not specified | Restored the velocity of microcirculatory blood flow. | [12] |
Table 2: Effects of Anisodamine on Inflammatory Cytokines in Animal Models of Septic Shock
| Cytokine | Animal Model | Anisodamine Dose | Outcome | Reference |
| TNF-α | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced increase in TNF-α. | [4] |
| IL-1β | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced increase in IL-1β. | [4] |
| TNF-α | LPS-induced septic shock rats | Not specified | Suppressed the LPS-induced release of TNF-α. | [12] |
| IL-6 | LPS-induced septic shock rats | Not specified | Suppressed the LPS-induced release of IL-6. | [12] |
| TNF-α | Cecal ligation and puncture (CLP) septic rats | 5.4 mg/kg | Reduced plasma TNF-α levels. | [13] |
| IL-6 | Cecal ligation and puncture (CLP) septic rats | 5.4 mg/kg | Reduced plasma IL-6 levels. | [13] |
Table 3: Clinical Outcomes from a Multicenter Randomized Controlled Trial of Anisodamine in Septic Shock
| Outcome | Anisodamine Group (n=203) | Control Group (n=201) | p-value | Reference |
| 28-day Mortality | Lower than control | Higher than Anisodamine group | Not specified | [9][14] |
| 7-day Mortality | Significantly lower | Significantly higher | Statistically significant | [9] |
| Hospital Mortality | Significantly lower | Significantly higher | Statistically significant | [9] |
| Vasopressor-free days within 7 days | Longer | Shorter | Statistically significant | [8][9] |
Experimental Protocols
LPS-Induced Septic Shock in Rats:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Induction of Sepsis: Lipopolysaccharide (LPS) from E. coli is administered intravenously (IV) at a dose of 15 mg/kg to induce septic shock.[4]
-
Anisodamine Administration: this compound is administered intravenously at a dose of 10 mg/kg.[4] In some protocols, a selective α7nAChR antagonist like methyllycaconitine (10 mg/kg, intraperitoneally) is given prior to anisodamine to confirm the involvement of this receptor.[4]
-
Monitoring: Mean arterial pressure is continuously monitored. Blood samples are collected to measure cytokine levels (e.g., TNF-α, IL-1β) using ELISA.[4]
Cecal Ligation and Puncture (CLP) Sepsis Model in Rats:
-
Animal Model: Sprague-Dawley rats are utilized.
-
Induction of Sepsis: A midline laparotomy is performed under anesthesia. The cecum is ligated below the ileocecal valve and punctured with a needle to induce polymicrobial sepsis.
-
Anisodamine Administration: this compound is administered at varying doses (e.g., 1.8, 3.6, and 5.4 mg/kg) to septic rats.[13]
-
Analysis: Plasma levels of inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress (e.g., superoxide dismutase, malondialdehyde) are measured.[13]
Multicenter Randomized Controlled Trial in Humans:
-
Study Population: Critically ill adult patients with a diagnosis of septic shock.[9][14]
-
Intervention: Patients in the treatment group receive this compound in addition to standard care. A typical dosing regimen involves a loading dose followed by a continuous infusion.[9][15] For example, a bolus of 10 mg followed by an infusion of 0.1 to 0.5 mg/kg/h.[15][16]
-
Control: The control group receives standard care for septic shock without anisodamine.[9][14]
-
Endpoints: The primary endpoint is often 28-day mortality.[9][14] Secondary endpoints include 7-day mortality, hospital mortality, vasopressor-free days, and lactate clearance.[8][9][14]
Conclusion
The mechanism of action of this compound in septic shock is complex and multifaceted, involving a combination of anti-inflammatory, microcirculatory, and cellular signaling effects. Its ability to modulate the cholinergic anti-inflammatory pathway via α7nAChR activation appears to be a central component of its therapeutic benefit. By attenuating the systemic inflammatory response, improving microcirculatory perfusion, and protecting the vascular endothelium, anisodamine addresses several key pathophysiological processes in septic shock. While further large-scale clinical trials are warranted to confirm its efficacy and optimize its use, the existing body of evidence provides a strong rationale for its consideration as an adjunctive therapy in the management of this life-threatening condition.[14]
References
- 1. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antishock effect of anisodamine involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ameliorative effect of anisodamine (654-1/654-2) against myocardial dysfunction induced by septic shock via the NF-κB/NLRP-3 or the PI3K-AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
An In-Depth Technical Guide to the Pharmacological Properties of Anisodamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-selective muscarinic and nicotinic acetylcholine receptor antagonist, as well as an α1-adrenergic receptor antagonist.[1][2][3][4] It is primarily utilized in China for the treatment of acute circulatory shock, particularly septic shock.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.
Introduction
Anisodamine is a naturally occurring atropine derivative that has been synthesized and extensively studied.[2] Compared to atropine and scopolamine, it is considered to be less potent and less toxic, with reduced central nervous system side effects due to its poor ability to cross the blood-brain barrier.[1][2] Its primary therapeutic application has been in the management of septic shock, with proposed mechanisms centered on the improvement of microcirculation.[2] Additionally, it has been investigated for a wide range of other conditions, including organophosphate poisoning, gastric ulcers, and respiratory diseases.[2]
Mechanism of Action
This compound exerts its pharmacological effects through multiple receptor systems:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As a non-selective anticholinergic agent, anisodamine blocks muscarinic receptors. This action leads to the relaxation of smooth muscles and a reduction in glandular secretions.[1][5]
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Anisodamine also acts as a nicotinic cholinoceptor antagonist.[4]
-
α1-Adrenergic Receptor Antagonism: Anisodamine is a weak antagonist of α1-adrenergic receptors, which is thought to contribute to its vasodilating activity.[2][6]
Beyond direct receptor antagonism, this compound's therapeutic effects in conditions like septic shock are attributed to its influence on key signaling pathways, including the cholinergic anti-inflammatory pathway and the PI3K/Akt pathway, as well as its antioxidant properties.[2][5]
Quantitative Pharmacological Data
Table 1: Receptor Binding Affinity
| Receptor Target | Ligand | Parameter | Value | Species | Tissue/System | Citation |
| α1-Adrenergic Receptor | Anisodamine | pA2 (vs. Norepinephrine) | 4.81 ± 0.11 | Canine | Femoral Artery | [7] |
| α1-Adrenergic Receptor | Anisodamine | pA2 (vs. Phenylephrine) | 4.86 ± 0.20 | Canine | Femoral Artery | [7] |
| α1-Adrenoceptors | Raceanisodamine | pKi (vs. WB-4101) | 2.63 | Rat | Brain membrane | [6] |
| α1-Adrenoceptors | Raceanisodamine | pKi (vs. Clonidine) | 1.61 | Rat | Brain membrane | [6] |
Table 2: Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Citation |
| Oral | 12.5 | 118.3 ± 45.9 | 0.21 ± 0.16 | 134.1 ± 34.5 | 2.9 ± 0.8 | 10.78 | |
| Intravenous | 4 | 1736.6 ± 453.5 | 0.03 | 1119.5 ± 241.8 | 5.3 ± 1.4 | - | |
| Intramuscular (Human) | Single dose | - | ~1 | - | 2-3 | - | [2] |
Key Signaling Pathways
This compound modulates several critical intracellular signaling pathways, which are central to its anti-inflammatory and protective effects.
Cholinergic Anti-Inflammatory Pathway
Anisodamine's blockade of muscarinic receptors is hypothesized to increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This interaction activates the cholinergic anti-inflammatory pathway, leading to a reduction in the production of pro-inflammatory cytokines.[5]
PI3K/Akt and NF-κB Signaling Pathways
This compound has been shown to activate the PI3K/Akt pathway while inhibiting the NF-κB pathway. The PI3K/Akt pathway is crucial for cell survival and proliferation, while the NF-κB pathway is a key regulator of inflammation. By modulating these pathways, Anisodamine can reduce inflammation and apoptosis.
References
- 1. Anisodamine - Wikipedia [en.wikipedia.org]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Anisodamine at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodamine Hydrobromide: A Comprehensive Technical Guide on its Antagonism of Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, is a non-subtype-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action as a competitive antagonist at all five muscarinic receptor subtypes (M1-M5). The document details its binding characteristics, explores the downstream signaling pathways affected by its antagonism, and provides comprehensive experimental protocols for studying its interaction with mAChRs. This guide is intended to be a valuable resource for researchers and professionals involved in pharmacology and drug development.
Introduction
This compound is a naturally occurring belladonna alkaloid that is structurally related to atropine and scopolamine.[4] It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[5] This antagonism leads to a variety of physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory actions.[5] Anisodamine has been used clinically for various conditions, including septic shock and circulatory disorders.[4][5] Understanding its interaction with the different muscarinic receptor subtypes is crucial for elucidating its therapeutic effects and potential side effects.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (1R,2R,4S,5S,7s)-7-hydroxy-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-6-yl (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |
| Molecular Formula | C₁₇H₂₄BrNO₄ |
| Molecular Weight | 386.28 g/mol |
| CAS Number | 55449-49-5 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol |
Mechanism of Action at Muscarinic Receptors
This compound exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways. Anisodamine is considered a non-selective antagonist, meaning it binds to all five subtypes without significant preference.[1][2][3]
Muscarinic Receptor Subtypes and Their Signaling Pathways
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial receptor activation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels. This compound's antagonism prevents this inhibition of adenylyl cyclase and modulation of ion channels.
Quantitative Binding Data
| Antagonist | Receptor Subtype | Binding Affinity (pKB or pKi) | Species/Tissue | Reference |
| Anisodamine | M1-like (postjunctional) | 7.86 | Canine Saphenous Vein | [2] |
| M2-like (prejunctional) | 7.78 | Canine Saphenous Vein | [2] | |
| M3, M4, M5 | Not explicitly determined, but described as non-selective. | - | [1][3] | |
| Atropine | M1 | ~9.0 | Various | |
| M2 | ~9.1 | Various | ||
| M3 | ~9.2 | Various | ||
| M4 | ~8.9 | Various | ||
| M5 | ~8.8 | Various | ||
| Scopolamine | M1 | ~9.2 | Various | |
| M2 | ~9.3 | Various | ||
| M3 | ~9.4 | Various | ||
| M4 | ~9.1 | Various | ||
| M5 | ~9.0 | Various |
Note: pKB and pKi values are the negative logarithm of the equilibrium dissociation constant (KB or Ki). A higher value indicates a higher binding affinity.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways of the five muscarinic receptor subtypes and the cholinergic anti-inflammatory pathway, indicating where this compound exerts its antagonistic effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.
Objective: To determine the affinity of a test compound (this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters (pre-treated with polyethylenimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
For determining non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., 1 µM atropine) instead of anisodamine.
-
For determining total binding, add assay buffer instead of any competing ligand.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of anisodamine by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the anisodamine concentration.
-
Determine the IC50 value (the concentration of anisodamine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. As an antagonist, anisodamine will inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the functional antagonism of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).
Materials:
-
Cell membranes expressing M2 or M4 receptors.
-
[³⁵S]GTPγS.
-
A muscarinic agonist (e.g., carbachol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP.
-
Other materials as in the radioligand binding assay.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
GDP (to ensure G proteins are in their inactive state).
-
A fixed concentration of the muscarinic agonist.
-
Increasing concentrations of this compound.
-
For basal binding, omit the agonist.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Termination and Filtration: As described in the radioligand binding assay protocol.
-
Scintillation Counting: As described in the radioligand binding assay protocol.
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.
-
Plot the percentage of agonist-stimulated binding against the logarithm of the anisodamine concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Conclusion
This compound is a non-selective muscarinic acetylcholine receptor antagonist with a complex pharmacological profile. Its ability to block all five muscarinic receptor subtypes contributes to its diverse physiological effects, including smooth muscle relaxation and anti-inflammatory actions. The latter is, in part, mediated by the potentiation of the cholinergic anti-inflammatory pathway through the blockade of muscarinic receptors, leading to increased acetylcholine availability for α7 nicotinic receptors. This technical guide provides a foundational understanding of this compound's mechanism of action and offers detailed protocols for its further investigation. A thorough characterization of its binding kinetics and functional effects at each muscarinic receptor subtype is essential for the continued development and optimization of therapeutic strategies utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
The Neuroprotective Potential of Anisodamine Hydrobromide: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine hydrobromide, a derivative of the tropane alkaloid anisodamine, has long been utilized in clinical practice for its anticholinergic and vasodilatory properties.[1][2] Emerging preclinical evidence now points towards a significant neuroprotective role for this compound, particularly in the context of ischemic brain injury.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound for neurological disorders.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily known as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, its therapeutic benefits in the central nervous system extend to anti-inflammatory, anti-oxidative, and anti-apoptotic activities.[1][4] Evidence suggests that this compound can cross the blood-brain barrier, allowing it to directly influence neuronal survival pathways.[5]
Quantitative Data from Preclinical Models
The neuroprotective efficacy of this compound has been quantified in various preclinical models of cerebral ischemia. The following tables summarize key findings from these studies.
Table 1: Neuroprotective Effects of Anisodamine in a Gerbil Model of Forebrain Ischemia
| Parameter | Control Group | Anisodamine Group | Percentage Improvement | Reference |
| Viable Neurons (% of sham) | [3] | |||
| Medial CA1 Sector | 3% ± 2% | 41% ± 12% | 1267% | [3] |
| Middle CA1 Sector | 4% ± 3% | 50% ± 21% | 1150% | [3] |
| Lateral CA1 Sector | 7% ± 4% | 67% ± 15% | 857% | [3] |
| Hydroxyl Radical Production | [3] | |||
| 2,3-DHBA Output (fold of sham) | 5-fold | 2.4-fold | 52% reduction | [3] |
Data presented as mean ± standard deviation.
Table 2: Effects of this compound in a Rat Model of Chronic Cerebral Hypoperfusion
| Parameter | 2-VO (Vehicle) Group | This compound (0.3 mg/kg) Group | This compound (0.6 mg/kg) Group | This compound (1.2 mg/kg) Group | Reference |
| Cognitive Function | [4] | ||||
| Morris Water Maze Escape Latency | Significant Impairment | Significant Improvement | Significant Improvement | Significant Improvement | [4] |
| Neuronal Apoptosis (TUNEL) | High | Reduced | Reduced | Reduced | [4] |
| Biochemical Markers | [4] | ||||
| 5-HT Content | Decreased | Increased | Increased | Increased | [4] |
| AChE Activity | Increased | Decreased | Decreased | Decreased | [4] |
| Protein Expression (Western Blot) | [4] | ||||
| Bcl-2 | Decreased | Increased | Increased | Increased | [4] |
| Bax | Increased | Decreased | Decreased | Decreased | [4] |
| p-Akt | Decreased | Increased | Increased | Increased | [4] |
| p-GSK-3β | Decreased | Increased | Increased | Increased | [4] |
2-VO: Two-vessel occlusion model. Specific quantitative values for all parameters in this study were not available in the cited abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical research. The following sections outline the key experimental protocols employed in studies investigating the neuroprotective effects of this compound.
Animal Models of Cerebral Ischemia
This model induces forebrain ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.[3][6]
-
Animals: Mongolian gerbils are commonly used due to the absence of a complete Circle of Willis.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of sodium pentobarbital.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose both common carotid arteries.
-
The arteries are carefully separated from the vagus nerves.
-
Aneurysm clips are applied to both common carotid arteries to induce ischemia for a defined period (e.g., 10 minutes).[3]
-
The clips are then removed to allow for reperfusion.
-
The incision is sutured, and the animal is allowed to recover.
-
-
Sham Control: The same surgical procedure is performed without the occlusion of the carotid arteries.
-
Animals: Sprague-Dawley or Wistar rats are frequently used.
-
Anesthesia: Anesthesia can be induced with inhalational agents like isoflurane or injectable anesthetics.
-
Surgical Procedure (Intraluminal Suture Method):
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration to induce ischemia (e.g., 2 hours) and then withdrawn for reperfusion studies, or left permanently.
-
The incision is closed, and the animal is monitored during recovery.
-
-
Sham Control: The surgical procedure is performed up to the point of inserting the suture, but the MCA is not occluded.
Histological and Molecular Analyses
Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and viability.
-
Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), processed, and sectioned.
-
Staining Procedure:
-
Sections are rehydrated through a series of alcohol concentrations.
-
Staining is performed with a solution of Cresyl Violet Acetate.
-
Differentiation is carried out in alcohol to remove excess stain.
-
Sections are dehydrated, cleared with xylene, and coverslipped.
-
-
Analysis: The number of healthy, well-stained neurons in specific brain regions (e.g., hippocampal CA1) is counted under a microscope.
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
-
Tissue Preparation: Paraffin-embedded or frozen brain sections are used.
-
Assay Procedure:
-
Sections are deparaffinized (if applicable) and rehydrated.
-
Permeabilization of the tissue is performed to allow enzyme access.
-
Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
The label is then visualized, often using a fluorescent secondary detection system.
-
Sections are counterstained (e.g., with DAPI) to visualize all cell nuclei.
-
-
Analysis: The number of TUNEL-positive (apoptotic) cells is quantified using fluorescence microscopy.
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Sample Preparation: Brain tissue from the area of interest (e.g., ischemic penumbra) is homogenized in lysis buffer to extract proteins.
-
Procedure:
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Bcl-2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager.
-
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Behavioral and Neurological Assessment
The mNSS is a composite scoring system used to evaluate motor, sensory, reflex, and balance functions in rodent models of stroke.[9][10]
-
Procedure: A series of tasks are performed by the animal, and deficits are scored. Tasks may include:
-
Motor tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling).
-
Sensory tests: Placing a piece of adhesive tape on a paw and timing its removal.
-
Beam balance tests: Observing the ability to traverse a narrow beam.
-
Reflex tests: Pinna reflex, corneal reflex.
-
-
Scoring: A higher score indicates a more severe neurological deficit.
-
Procedure: The scoring is based on two main observations:
-
Forelimb flexion: The rat is held by the tail and the degree of contralateral forelimb flexion is observed.
-
Circling: The rat is placed on a flat surface and observed for spontaneous circling behavior.
-
-
Scoring: A graded score (e.g., 0-3 or 0-5) is assigned based on the severity of these deficits.
Signaling Pathways and Molecular Mechanisms
The neuroprotective effects of this compound are underpinned by its modulation of key intracellular signaling pathways.
The Cholinergic Anti-Inflammatory Pathway
This compound's role as a muscarinic antagonist is central to its anti-inflammatory effects in the brain.[1][11][12]
-
Mechanism: By blocking muscarinic acetylcholine receptors, this compound leads to an increased availability of acetylcholine (ACh) to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on microglia and other immune cells.[12][13]
-
Downstream Effects: Activation of α7nAChR inhibits the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[11] This, in turn, suppresses the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14][15][16]
The Akt/GSK-3β Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. This compound has been shown to activate this pro-survival pathway.[4]
-
Mechanism: this compound treatment leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).
-
Downstream Effects: Activated Akt (p-Akt) phosphorylates and inactivates Glycogen Synthase Kinase 3 beta (GSK-3β).[4] This inactivation of GSK-3β prevents it from promoting apoptosis. Furthermore, activated Akt can influence the expression of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[4][17][18] This shift in the Bcl-2/Bax ratio inhibits the mitochondrial pathway of apoptosis.
The ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade involved in cell survival and differentiation. Activation of this pathway has been linked to the protective effects of this compound.[19]
-
Mechanism: Anisodamine treatment can lead to the phosphorylation and activation of ERK1/2.
-
Downstream Effects: Activated ERK1/2 can phosphorylate and regulate the activity of various downstream targets, including the pro-apoptotic protein Bad. Phosphorylation of Bad by ERK1/2 can inhibit its pro-apoptotic function.[19] This contributes to the overall anti-apoptotic effect of this compound.
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound in models of cerebral ischemia. Its multifaceted mechanism, encompassing anti-inflammatory, anti-oxidative, and anti-apoptotic actions through the modulation of key signaling pathways, makes it a compelling candidate for further investigation.
For drug development professionals, these findings warrant further exploration of this compound and its derivatives as potential therapeutics for stroke and other neurodegenerative conditions. Future preclinical studies should focus on:
-
Dose-response relationships: Establishing optimal therapeutic dosages in various models of neurological injury.
-
Therapeutic window: Defining the time frame after injury during which administration of this compound is most effective.
-
Chronic models: Evaluating the long-term effects on functional recovery and cognitive outcomes.
-
Combination therapies: Investigating potential synergistic effects with other neuroprotective or thrombolytic agents.
By building upon this robust preclinical foundation, the scientific and medical communities can better delineate the path towards translating the neuroprotective promise of this compound into tangible clinical benefits for patients with neurological disorders.
References
- 1. A review on | Semantic Scholar [semanticscholar.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Dose of Anisodine Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delayed neuronal death in the gerbil hippocampus following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The impact of anesthetic drugs on hemodynamic parameters and neurological outcomes following temporal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antishock effect of anisodamine involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Closed head injury triggers early production of TNF alpha and IL-6 by brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IL-10 levels in cerebrospinal fluid and serum of patients with severe traumatic brain injury: relationship to IL-6, TNF-alpha, TGF-beta1 and blood-brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of Akt kinase inhibits apoptosis and changes in Bcl-2 and Bax expression induced by nitric oxide in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anisodamine ameliorates ischemia/reperfusion-induced renal injury in rats through activation of the extracellular signal-regulated kinase (ERK) pathway and anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Anisodamine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine hydrobromide is a tropane alkaloid, chemically known as 6-hydroxyhyoscyamine hydrobromide.[1] It is a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist, and also exhibits α1-adrenergic receptor blocking properties.[1][2] Extracted from the plant Anisodus tanguticus, it has been utilized in clinical practice, particularly in China, for the treatment of various conditions including acute circulatory shock.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, complete with experimental methodologies and pathway diagrams to support further research and drug development.
Chemical Structure and Identification
This compound is the hydrobromide salt of Anisodamine. Its chemical structure is characterized by a tropane ring system, which is a bicyclic amine.
-
IUPAC Name: [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide[4]
-
CAS Number: 55449-49-5[4]
-
Molecular Formula: C₁₇H₂₄BrNO₄[4]
-
Molecular Weight: 386.3 g/mol [4]
-
Synonyms: 6-Hydroxyhyoscyamine hydrobromide, (-)-6-Hydroxyhyoscyamine hydrobromide[4]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Experimental Protocol |
| Melting Point | 103-113 °C[5] | Protocol for Melting Point Determination: A sample of this compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded. |
| Solubility | DMSO: 100 mg/mL (requires sonication)[1] Water: ≥5 mg/mL[6] | Protocol for Solubility Determination: A known amount of this compound is added to a specific volume of the solvent (e.g., DMSO, water) at a controlled temperature. The mixture is agitated (with sonication if necessary) until saturation is reached. The concentration of the dissolved solid is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. |
| pKa | Not explicitly found in search results. | Generalized Protocol for pKa Determination by Spectrophotometry: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer. The UV-Vis spectrum of each solution is recorded. The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value using the Henderson-Hasselbalch equation.[7][8] |
| Appearance | White to off-white solid/powder[1][6] | Visual inspection of the purified substance. |
Spectral Data
While specific spectral data with peak assignments were not fully detailed in the search results, the following outlines the general methodologies for obtaining such data.
-
UV-Vis Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, multiplicity, and integration of the signals are analyzed to elucidate the structure of the molecule.[2][14][15][16][17][18]
-
Pharmacological Properties and Mechanism of Action
This compound exhibits a multifaceted pharmacological profile, primarily acting as an antagonist at cholinergic and adrenergic receptors.
Anticholinergic Activity
This compound is a non-subtype-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This action is responsible for its antispasmodic effects and its ability to reduce secretions.[19]
α1-Adrenergic Receptor Antagonism
The compound also acts as an antagonist at α1-adrenergic receptors.[2] This contributes to its vasodilatory effects, which can improve microcirculation.[15][20]
Cholinergic Anti-inflammatory Pathway
A significant aspect of Anisodamine's mechanism of action, particularly in the context of shock, involves the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, Anisodamine may increase the availability of acetylcholine to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, such as macrophages. This interaction inhibits the production and release of pro-inflammatory cytokines.[3][21][22][23][24][25][26]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to muscarinic and α1-adrenergic receptors.
Generalized Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest (e.g., brain cortex for mAChRs, liver for α1-adrenergic receptors) in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the receptor (e.g., [³H]QNB for mAChRs, [³H]prazosin for α1-adrenergic receptors), and varying concentrations of unlabeled this compound (competitor).
-
To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of a known unlabeled antagonist.
-
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory effects of this compound by measuring its impact on cytokine production in cultured immune cells.
Generalized Protocol using Lipopolysaccharide (LPS)-stimulated Macrophages:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (a potent inducer of inflammation) to induce the production of pro-inflammatory cytokines. Include a vehicle control (no Anisodamine) and a negative control (no LPS).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
-
Data Analysis:
-
Compare the cytokine levels in the Anisodamine-treated groups to the LPS-only group.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound.
-
Conclusion
This compound is a pharmacologically active compound with a well-defined chemical structure and a complex mechanism of action. Its ability to antagonize both muscarinic and α1-adrenergic receptors, coupled with its modulatory effect on the cholinergic anti-inflammatory pathway, makes it a subject of significant interest for therapeutic applications, especially in the management of shock and inflammatory conditions. This guide provides a foundational understanding of its properties and the experimental approaches to study them, aiming to facilitate further research and development in this area.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C17H24BrNO4 | CID 118856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anisodamine | 17659-49-3 [m.chemicalbook.com]
- 6. Anisodamine = 98 HPLC 55869-99-3 [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
- 8. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 13. japsonline.com [japsonline.com]
- 14. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anisodamine at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The cholinergic anti-inflammatory pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 24. itmedicalteam.pl [itmedicalteam.pl]
- 25. researchgate.net [researchgate.net]
- 26. Physiology and immunology of the cholinergic antiinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodamine Hydrobromide: A Novel Modulator of Pro-inflammatory Cytokine Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Anisodamine hydrobromide (Ani HBr), a tropane alkaloid derived from Anisodus tanguticus, has long been utilized in clinical settings for its anticholinergic and microcirculation-improving properties, particularly in the management of septic shock.[1][2] Emerging evidence has illuminated its potent anti-inflammatory effects, specifically its ability to inhibit the production and release of key pro-inflammatory cytokines. This document provides a comprehensive technical overview of the mechanisms, experimental validation, and methodologies related to the role of this compound in downregulating inflammatory cascades. It consolidates quantitative data from pivotal studies, details the experimental protocols for replication, and visualizes the core signaling pathways involved. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring novel anti-inflammatory therapeutics.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily involving the modulation of two critical signaling pathways: the Cholinergic Anti-Inflammatory Pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Activation of the Cholinergic Anti-Inflammatory Pathway
The primary mechanism proposed for Ani HBr's systemic anti-inflammatory effect is its role as a muscarinic acetylcholine receptor (mAChR) antagonist.[3][4] By blocking mAChRs, anisodamine prevents acetylcholine (ACh) from binding, which indirectly increases the local availability of ACh to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, such as macrophages.[4][5][6] Activation of the α7nAChR is the cornerstone of the cholinergic anti-inflammatory pathway, a neuro-immune reflex that potently inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] This "rerouting" of acetylcholine is a key event that initiates the downstream suppression of inflammatory responses.[4][5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A review on | Semantic Scholar [semanticscholar.org]
- 6. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anticholinergic Effects of Anisodamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, is a non-subtype-selective muscarinic acetylcholine receptor antagonist.[1][2] With a pharmacological profile similar to atropine but a more favorable safety profile, particularly concerning central nervous system effects, it has garnered significant interest.[3][4] This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, detailing its mechanism of action, receptor binding affinities, and the experimental protocols used for its characterization. The guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is widely used in China for a variety of clinical applications, including the treatment of septic shock, smooth muscle spasms, and organophosphate poisoning.[5][6] Its therapeutic effects are primarily attributed to its anticholinergic properties, which arise from its antagonism of muscarinic acetylcholine receptors.[7] This guide delves into the technical details of these anticholinergic effects, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[7] By blocking these receptors, it inhibits the physiological actions of acetylcholine. This antagonism is not selective for a specific muscarinic receptor subtype, meaning it interacts with M1, M2, M3, M4, and M5 receptors.[7] The blockade of these receptors in various tissues leads to a range of physiological effects, including relaxation of smooth muscle and a reduction in glandular secretions.[5][7]
The five subtypes of muscarinic receptors are coupled to different G proteins and mediate distinct signaling pathways:
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[8] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]
This compound, by blocking these receptors, prevents the downstream signaling cascades initiated by acetylcholine.
Quantitative Analysis of Receptor Binding
The affinity of this compound for muscarinic receptors has been quantified in various studies. The following table summarizes the available binding affinity data, primarily in the form of pKB values, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher binding affinity.
| Receptor Subtype | Tissue/System | Ligand | pKB Value | Reference |
| Prejunctional M2 | Isolated Canine Saphenous Veins | Anisodamine | 7.78 | [9] |
| Postjunctional M1 | Isolated Canine Saphenous Veins | Anisodamine | 7.86 | [9] |
| Prejunctional M2 | Isolated Canine Saphenous Veins | Atropine | 8.69 | [9] |
| Postjunctional M1 | Isolated Canine Saphenous Veins | Atropine | 9.25 | [9] |
Experimental Protocols
The characterization of the anticholinergic effects of this compound involves a variety of in vitro and in vivo experimental models.
In Vitro Methods
Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. A typical competitive binding assay protocol to determine the Ki of this compound for muscarinic receptors is outlined below.
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the desired muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (the competitor).
-
For total binding, add vehicle instead of the competitor.
-
For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) instead of the competitor.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated tissue preparations are used to assess the functional antagonism of this compound on smooth muscle contractions induced by muscarinic agonists.
Objective: To determine the pA2 value of this compound against acetylcholine-induced contractions in isolated rabbit jejunum.
Materials:
-
Rabbit jejunum segment.
-
Tyrode's solution (physiological salt solution).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
Organ bath apparatus with an isometric force transducer and recording system.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Euthanize a rabbit and dissect a segment of the jejunum. Clean the segment and cut it into smaller pieces (e.g., 2-3 cm).
-
Mounting: Mount the jejunum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) under a resting tension, with regular washing.
-
Cumulative Concentration-Response Curve for Acetylcholine:
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner.
-
Record the contractile response after each addition until a maximal response is achieved.
-
Wash the tissue extensively to return to baseline.
-
-
Antagonism by this compound:
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative concentration-response curve for acetylcholine in the presence of the antagonist.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
In Vivo Methods
This model is used to evaluate the efficacy of this compound in a clinically relevant animal model of sepsis.
Objective: To assess the therapeutic effect of this compound on survival and organ injury in a rat model of sepsis.
Materials:
-
Male Wistar rats (or other suitable strain).
-
Anesthetic agent (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Suture material.
-
This compound solution.
-
Saline solution.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave and disinfect the abdomen.
-
Laparotomy: Make a midline abdominal incision to expose the cecum.
-
Cecal Ligation: Ligate the cecum below the ileocecal valve to prevent intestinal obstruction.
-
Puncture: Puncture the ligated cecum with a needle (e.g., 18-gauge) to induce polymicrobial peritonitis. A small amount of feces can be extruded to ensure patency.
-
Closure: Return the cecum to the abdominal cavity and close the incision in layers.
-
Fluid Resuscitation: Administer subcutaneous or intravenous fluids (e.g., saline) to resuscitate the animal.
-
Treatment:
-
Monitoring and Outcome Assessment:
-
Monitor the animals for signs of sepsis and survival over a set period (e.g., 24-72 hours).
-
At the end of the experiment, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines), organ damage markers, and bacterial load.
-
Signaling Pathways and Experimental Workflows
The anticholinergic action of this compound is initiated by its binding to muscarinic receptors, which then blocks the canonical G-protein signaling pathways.
Muscarinic Receptor Signaling Pathways
Muscarinic receptor signaling pathways blocked by this compound.
Experimental Workflow for pA2 Determination
Workflow for determining the pA2 value of this compound.
Conclusion
This compound is a non-selective muscarinic antagonist with a range of therapeutic applications stemming from its anticholinergic properties. This guide has provided a detailed overview of its mechanism of action, available quantitative binding data, and the experimental protocols used to characterize its effects. Further research is warranted to fully elucidate its binding affinities across all muscarinic receptor subtypes and to explore its potential in other therapeutic areas. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of pharmacology and drug development.
References
- 1. Anisodamine inhibits cardiac contraction and intracellular Ca(2+) transients in isolated adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Differentiating effects of anisodamine on cognitive amelioration and peripheral muscarinic side effects induced by pilocarpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cddyyy.com [cddyyy.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
The role of Anisodamine hydrobromide in modulating immune responses
An in-depth technical guide on the role of Anisodamine hydrobromide in modulating immune responses for researchers, scientists, and drug development professionals.
This compound: A Modulator of Immune Responses
Introduction
This compound (Ani HBr) is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1] Traditionally used in China for treating septic shock and circulatory disorders, recent research has illuminated its significant immunomodulatory properties.[1][2] As a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, Ani HBr exerts its primary effects through the cholinergic anti-inflammatory pathway, but also influences other critical signaling cascades within the immune system.[3][4] This guide provides a comprehensive technical overview of the mechanisms by which this compound modulates immune responses, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
The cornerstone of this compound's immunomodulatory action is its interaction with the cholinergic anti-inflammatory pathway. This neural reflex regulates the inflammatory response primarily through the vagus nerve.
Acetylcholine (ACh), the principal neurotransmitter of this pathway, can bind to two types of receptors on immune cells: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). This compound functions as an antagonist of mAChRs.[2] By blocking the binding of ACh to mAChRs, it increases the local concentration of ACh available to bind to the α7 subunit of the nicotinic acetylcholine receptor (α7nAChR), which is prominently expressed on macrophages and other immune cells.[4] The activation of α7nAChR by ACh initiates an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][4] This "rerouting" of acetylcholine is the key mechanism by which this compound dampens excessive inflammation.[2][5]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound attenuates oxidative stress and proinflammatory cytokines in septic rats induced by cecal ligation and puncture | Cellular and Molecular Biology [cellmolbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Anisodamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anisodamine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, is an anticholinergic agent with a pharmacological profile similar to atropine and scopolamine.[1] Primarily utilized in China for conditions like septic shock and circulatory disorders, its ability to cross the blood-brain barrier (BBB) is a subject of considerable interest and some contradiction.[1][2] This document provides a comprehensive technical overview of the current understanding of this compound's central nervous system (CNS) penetration. It synthesizes available data, details relevant experimental methodologies for assessing BBB permeability, and visualizes associated signaling pathways. While direct quantitative data on its BBB transport is sparse, this guide consolidates qualitative evidence and outlines the necessary experimental frameworks for its definitive characterization.
Blood-Brain Barrier Permeability: A Qualitative Overview
The capacity of this compound to cross the BBB is not definitively established, with various sources presenting conflicting information. Some literature suggests that the compound's ability to cross the BBB allows it to exert effects on the central nervous system, making it potentially useful for conditions involving central cholinergic dysfunction.[3][4] However, other studies assert that this compound has a lower ability to cross the blood-cerebrospinal fluid (CSF) barrier compared to scopolamine, resulting in fewer CNS side effects.[1] One source even states that anisodamine does not cross the BBB under normal physiological conditions.[5] This discrepancy highlights the need for rigorous, quantitative studies to elucidate the precise extent of its CNS penetration.
Table 1: Qualitative Assessment of this compound's BBB Permeability
| Source Finding | Supporting Evidence/Context | Citation |
| Can cross the BBB | Exerts CNS effects, potentially useful in neurodegenerative diseases. | [3][4] |
| Lower penetrability than scopolamine | Results in fewer CNS side effects compared to scopolamine. | [1] |
| Does not cross the BBB | Stated in the context of its neuroprotective effects in stroke, which may be mediated by peripheral actions. The permeability may increase during pathological conditions like stroke. | [5] |
Pharmacokinetic Profile of Anisodamine
Table 2: Pharmacokinetic Parameters of Anisodamine in Animal Models
| Parameter | Animal Model | Administration Route | Value | Citation |
| Bioavailability | Rat | Oral | 10.78% | [7] |
| Half-life (t1/2) | Rabbit | Intravenous (IV) | 46–49 min | [7] |
| Rabbit | Gavage | 66–70 min | [7] | |
| Clearance (Cl) | Rabbit | IV | 33 mL/(min⋅kg) | [7] |
| Apparent Volume of Distribution (Vd) | Rabbit | IV | 1.8 L/kg | [7] |
| Time to Max Concentration (Tmax) | Rat (Normal) | Oral (Tablet) | Within 0.5 h | [8] |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
To quantitatively determine the BBB permeability of this compound, standardized in vivo and in vitro experimental models are necessary.[9] The following sections outline detailed methodologies applicable for such an investigation.
In Vivo Methodologies
In vivo models provide the most physiologically relevant assessment of BBB penetration by keeping all biological systems intact.[10]
4.1.1 Intravenous Injection with Brain and Plasma Concentration Measurement
This is a common method to directly measure a compound's ability to enter the brain from the bloodstream.[9]
-
Animal Model: Male Wistar rats or C57BL/6 mice are frequently used.
-
Compound Administration: this compound is administered at a defined dose, typically via intravenous (IV) or intraperitoneal (IP) injection, to ensure systemic circulation.[9]
-
Sample Collection: At predetermined time points post-administration, animals are anesthetized. Blood is collected via cardiac puncture, and the brain is perfused with saline to remove intravascular compound. Brain tissue is then harvested.[9]
-
Sample Analysis: The concentrations of this compound in both plasma and brain homogenate are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[8]
-
Data Calculation: The primary outcome is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which provides the most accurate measure of BBB transport equilibrium.[11]
In Vitro Methodologies
In vitro models are valuable screening tools for predicting BBB permeability, often with higher throughput than in vivo studies.[12][13]
4.2.1 Transwell Co-Culture Model
This model mimics the cellular barrier of the BBB using brain microvascular endothelial cells (BMECs).
-
Cell Culture: Primary or immortalized BMECs are cultured on a microporous membrane of a Transwell insert, which represents the "blood" (luminal) side.[14] The outer well, representing the "brain" (abluminal) side, can contain co-cultured astrocytes and pericytes, which are known to induce a tighter barrier phenotype in the endothelial cells.[15]
-
Barrier Integrity Measurement: The tightness of the endothelial monolayer is assessed by measuring the Transendothelial Electrical Resistance (TEER). High TEER values are indicative of well-formed tight junctions, a key characteristic of the BBB.[10]
-
Permeability Assay: this compound is added to the luminal chamber. At various time points, samples are taken from the abluminal chamber to determine the amount of compound that has crossed the cellular barrier.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. Bidirectional transport (luminal-to-abluminal and abluminal-to-luminal) can also be measured to determine the efflux ratio, which indicates whether the compound is a substrate for active efflux transporters like P-glycoprotein.[16]
This compound and CNS Signaling Pathways
This compound's primary mechanism of action is as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[1][4] This action is central to its effects both peripherally and, if it crosses the BBB, centrally.
Cholinergic Anti-inflammatory Pathway
A significant proposed mechanism for anisodamine's therapeutic effect, particularly in septic shock, involves the cholinergic anti-inflammatory pathway.
-
Mechanism: By blocking mAChRs, anisodamine may increase the local concentration of acetylcholine available to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages.[17][18]
-
Outcome: Activation of the α7nAChR inhibits the production and release of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby mitigating the systemic inflammatory response characteristic of sepsis.[17][18] This suggests a novel anti-inflammatory role that is dependent on cholinergic receptor modulation.
Adrenergic Receptor Antagonism
In addition to its primary anticholinergic activity, studies have shown that anisodamine also possesses weak alpha(1) adrenergic antagonist properties.[6][19] This action may contribute to its vasodilating activity and beneficial effects on microcirculation, which are crucial in the treatment of circulatory shock.[19]
Conclusion and Future Directions
The ability of this compound to cross the blood-brain barrier remains an area requiring further clarification. While qualitative reports are conflicting, the consensus leans towards lower CNS penetrability compared to its structural analog, scopolamine.[1] The compound's documented CNS effects could be attributed to a low level of penetration or an increase in BBB permeability under pathological states such as stroke or sepsis.[4][5]
For drug development professionals and researchers, it is critical to undertake definitive studies to quantify the BBB transport of this compound. The experimental protocols outlined in this guide, particularly in vivo microdialysis and in vitro co-culture models, provide a robust framework for generating precise permeability data (e.g., Kp,uu and Papp). Such data would resolve the existing ambiguities and enable a more accurate assessment of its potential as a CNS therapeutic agent. Furthermore, a deeper understanding of its interaction with the cholinergic anti-inflammatory pathway could open new avenues for its application in neuroinflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Blood–Brain Barrier Is Not a Barrier in the Development of New Drugs for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cddyyy.com [cddyyy.com]
- 8. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 13. In vitro blood-brain barrier models for drug research: state-of-the-art and new perspectives on reconstituting these models on artificial basement membrane platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 16. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antishock effect of anisodamine involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Anisodamine Hydrobromide in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine hydrobromide, a derivative of the naturally occurring tropane alkaloid anisodamine found in Anisodus tanguticus, is a muscarinic acetylcholine receptor antagonist with demonstrated therapeutic effects in treating acute circulatory shock.[1] A comprehensive understanding of its pharmacokinetics and metabolism is paramount for its development and clinical application. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, including rats, rabbits, and dogs. The information presented herein is a synthesis of publicly available scientific literature, intended to support further research and development efforts. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language are included to illustrate metabolic pathways and experimental workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several animal species, primarily in rats, with some data available for rabbits and dogs. These studies reveal species-specific differences in its absorption, distribution, and elimination.
Rats
In rats, this compound exhibits rapid absorption following oral administration, with time to reach maximum plasma concentration (Tmax) generally observed within 0.5 hours.[2] The elimination half-life (t1/2) is approximately 3 hours after both oral and intravenous administration, suggesting linear pharmacokinetic characteristics.[2] However, in pathological conditions such as septic acute lung injury, the absorption of orally administered this compound is slowed.[2]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| Intravenous | 8 | 267.50 ± 33.16 | - | - | - | - | [3] |
| Oral | - | - | ~0.5 | - | ~3 | 10.78 | [2][4] |
Note: Data presented as mean ± standard deviation where available. Some values are approximate based on the literature.
Rabbits
Pharmacokinetic studies in rabbits indicate a two-compartment model for anisodamine's disposition.[4] Following intravenous administration of 50 mg/kg, the distribution half-life (t1/2α) was 0.86 minutes, and the elimination half-life (t1/2β) was 9.12 minutes.[4] After gavage administration of 140 mg/kg, the distribution and elimination half-lives were 0.45 hours and 4.3 hours, respectively.[4] The clearance rate (Cl) was determined to be 33 mL/(min·kg) and the apparent volume of distribution (Vd) was 1.8 L/kg.[4]
Table 2: Pharmacokinetic Parameters of this compound in Rabbits
| Administration Route | Dose (mg/kg) | t1/2 (distribution) | t1/2 (elimination) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |
| Intravenous | 50 | 0.86 min | 9.12 min | 33 | 1.8 | [4] |
| Gavage | 140 | 0.45 h | 4.3 h | - | - | [4] |
Dogs
Limited pharmacokinetic data is available for dogs. Following intravenous administration of various anticholinergics, the maximum plasma concentration (Cmax) of anisodamine at a dose of 8 mg/kg was 267.50 ± 33.16 ng/mL.[3]
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Reference(s) |
| Intravenous | 8 | 267.50 ± 33.16 | [3] |
Mice
No specific pharmacokinetic data for this compound in mice was identified in the reviewed literature.
Metabolism
The biotransformation of this compound involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver.
Metabolic Pathways
In rats, this compound is extensively metabolized. Six primary metabolites have been identified in rat plasma:
-
N-demethyl-6β-hydroxytropine
-
6β-hydroxytropine
-
Tropic acid
-
Dehydrated anisodamine (Apoanisodamine)
-
Hydroxyanisodamine
-
Anisodamine N-oxide
The metabolic transformations include N-demethylation, hydrolysis of the ester linkage to form 6β-hydroxytropine and tropic acid, dehydration to apoanisodamine, hydroxylation, and N-oxidation. It is important to note that tropic acid, a hydrolysis product, has been reported to exhibit potential mutagenicity.
Studies on the in vitro metabolism by rat intestinal flora have identified apoanisodamine, 6β-hydroxytropine, and tropic acid as metabolites, indicating a role of gut microbiota in the biotransformation of this compound.
While Phase II metabolites (glucuronide and sulfate conjugates) have been detected in rat urine, the specific structures of these conjugates and the UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes responsible for their formation have not been fully elucidated in the available literature. Similarly, the specific cytochrome P450 (CYP450) isoforms involved in the Phase I oxidative metabolism of this compound have not been definitively identified.
Distribution
Tissue distribution studies in rats following intravenous administration have shown that anisodamine is distributed to various organs. The highest concentrations are typically found in the kidneys, followed by the stomach, with lower concentrations observed in fat, testes, and the brain. The peak concentrations in most tissues are reached within 5 minutes of administration and then decline rapidly.
Excretion
The elimination of this compound and its metabolites occurs through both renal and fecal routes. In rats, a significant portion of the administered dose is excreted in the urine as unchanged drug. However, comprehensive quantitative data on the excretion of both the parent compound and its various metabolites in urine, feces, and bile across different animal species is not yet fully available in the public domain.
Experimental Protocols
The pharmacokinetic and metabolism studies of this compound have predominantly utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the drug and its metabolites in biological matrices.
Sample Preparation and Analysis (LC-MS/MS)
A common methodology involves the following steps:
-
Animal Dosing: Administration of this compound to animal models (e.g., Sprague-Dawley rats) via the desired route (intravenous or oral) at specified dose levels.
-
Biological Sample Collection: Collection of blood samples at predetermined time points into heparinized tubes. Plasma is separated by centrifugation. Urine and feces may also be collected over specified intervals.
-
Protein Precipitation/Liquid-Liquid Extraction: Plasma samples are typically treated with a protein precipitating agent (e.g., methanol or acetonitrile) or subjected to liquid-liquid extraction (e.g., with ethyl acetate) to isolate the analyte from plasma proteins.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method. A typical method would employ a C18 column with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) in a gradient elution mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent drug and its metabolites.
Conclusion and Future Directions
This technical guide summarizes the current understanding of the pharmacokinetics and metabolism of this compound in key preclinical animal models. The available data indicates rapid absorption and a relatively short half-life in rats and rabbits. The metabolic pathways in rats have been partially elucidated, revealing several Phase I metabolites.
However, significant knowledge gaps remain. Future research should focus on:
-
Pharmacokinetics in Mice: Conducting comprehensive pharmacokinetic studies in mice to support the use of this species in efficacy and toxicology studies.
-
Enzyme Phenotyping: Identifying the specific CYP450, UGT, and SULT isoforms responsible for the metabolism of this compound. This information is crucial for predicting potential drug-drug interactions.
-
Metabolite Profiling in Other Species: Characterizing the metabolic profile of this compound in rabbits and dogs to understand inter-species differences in biotransformation.
-
Quantitative Excretion Studies: Performing mass balance studies to quantify the excretion of the parent drug and its metabolites in urine, feces, and bile in different animal models.
Addressing these research questions will provide a more complete ADME profile of this compound, facilitating its continued development and supporting its safe and effective clinical use.
References
- 1. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cddyyy.com [cddyyy.com]
Methodological & Application
Anisodamine Hydrobromide in Rodent Sepsis Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anisodamine hydrobromide in rat models of sepsis, a critical area of investigation for novel therapeutic strategies against this life-threatening condition. This document synthesizes findings from multiple preclinical studies, offering detailed experimental protocols, dosage and administration guidelines, and insights into the underlying mechanisms of action. The information is intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound.
Summary of Quantitative Data
The following tables summarize the dosages and administration routes of this compound used in various rat models of sepsis, along with the key outcomes observed.
Table 1: this compound Dosage in Lipopolysaccharide (LPS)-Induced Sepsis Models
| Dosage (mg/kg) | Administration Route | Timing of Administration | Key Outcomes | Reference |
| 1.25, 2.5, 5 | Intravenous | 1, 3, and 5 hours post-LPS injection | Dose-dependent reduction in IL-1β, IL-6, TNF-α, BUN, and CRE levels.[1][2][3] | [1][2][3] |
| 5.4 | Not Specified | Not Specified | Reduced plasma TNF-α and IL-6 levels.[4] | [4] |
| 4, 8, 16 (injection) | Intravenous | Not Specified | Tail vein administration was found to be a more promising approach for treating septic acute lung injury.[5][6] | [5][6] |
| 12.5, 25, 50 (tablets) | Intragastric | Not Specified | Tablets were absorbed slowly in septic rats.[5][6] | [5][6] |
Table 2: this compound Dosage in Cecal Ligation and Puncture (CLP)-Induced Sepsis Models
| Dosage (mg/kg) | Administration Route | Timing of Administration | Key Outcomes | Reference |
| 1.8, 3.6, 5.4 | Not Specified | Not Specified | Dose-dependent reduction in plasma TNF-α and IL-6.[5][7][8] Increased SOD activity and reduced MDA levels.[5][7][8] | [5][7][8] |
Experimental Protocols
Sepsis Induction in Rat Models
Two primary models are utilized to induce sepsis in rats, each with distinct characteristics that mimic different aspects of clinical sepsis.
2.1.1. Lipopolysaccharide (LPS)-Induced Sepsis Model
This model simulates the systemic inflammatory response triggered by endotoxins from Gram-negative bacteria.
-
Animals: Healthy male Sprague-Dawley or Wistar rats (230-250g) are commonly used.[6]
-
Acclimatization: Animals should be housed under standard laboratory conditions (22-25°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[6][9]
-
LPS Administration:
-
Prepare a solution of LPS from Escherichia coli (e.g., serotype O55:B5) in sterile, pyrogen-free saline.
-
Administer a single dose of LPS (typically 5-10 mg/kg) via intravenous (tail vein) or intraperitoneal injection.[1][2][4][6]
-
A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring: Observe animals for clinical signs of sepsis, such as piloerection, lethargy, and diarrhea. Hemodynamic parameters like mean arterial pressure (MAP) and heart rate (HR) can be monitored to confirm the onset of septic shock.[1][2][3]
2.1.2. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
The CLP model is considered the gold standard for experimental sepsis research as it closely mimics the pathophysiology of human sepsis originating from a polymicrobial abdominal infection.[10][11]
-
Animals and Acclimatization: As described for the LPS model.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Make a midline laparotomy incision (2-3 cm) to expose the cecum.
-
Ligate the cecum with a silk suture at a predetermined distance from the distal end (the level of ligation determines the severity of sepsis).[10]
-
Puncture the ligated cecum once or twice with a needle (e.g., 18-gauge).[9] A small amount of fecal matter may be extruded to ensure patency.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
A sham control group undergoes the same surgical procedure without cecal ligation and puncture.
-
-
Post-operative Care:
Preparation and Administration of this compound
-
Preparation: this compound is typically dissolved in sterile saline to the desired concentration.
-
Administration:
-
Intravenous (IV): Administered via the tail vein. This route ensures rapid bioavailability and is often preferred in acute sepsis models.[5][6]
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Intragastric (IG): Administered by gavage. Studies have shown that oral absorption of anisodamine tablets is slow in septic rats.[5][6]
-
Outcome Measures and Analysis
-
Blood and Tissue Sampling: At the end of the experimental period (e.g., 6 or 24 hours post-sepsis induction), animals are anesthetized, and blood samples are collected via cardiac puncture or from the abdominal aorta.[1][8] Organs such as the lungs, kidneys, liver, and heart are harvested for further analysis.[7][8]
-
Biochemical Analysis:
-
Inflammatory Cytokines: Plasma or serum levels of TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2][4][7][8]
-
Organ Damage Markers: Serum levels of blood urea nitrogen (BUN) and creatinine (CRE) are measured to assess kidney injury.[1][2]
-
Oxidative Stress Markers: Plasma or tissue homogenate levels of superoxide dismutase (SOD) and malondialdehyde (MDA) are determined to evaluate oxidative stress.[5][7][8]
-
-
Histopathological Examination: Harvested organs are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue injury.[7][8]
-
Apoptosis Detection: TUNEL staining can be performed on tissue sections to detect apoptotic cells.[7][8]
Visualizations
Figure 1. General experimental workflow for studying anisodamine in rat sepsis models.
Figure 2. Anisodamine's mechanism of action in sepsis.
Mechanism of Action
This compound is an anticholinergic agent that exerts its therapeutic effects in sepsis through multiple mechanisms.[12] It functions by blocking muscarinic acetylcholine receptors, which can help to reduce the hyperactivation of the cholinergic system seen in septic shock.[12] Furthermore, it possesses vasodilatory properties that improve microcirculatory blood flow.[12]
At the molecular level, anisodamine has been shown to have anti-inflammatory and anti-apoptotic effects.[1][2][12] It can inhibit the activation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][3] Additionally, anisodamine can activate the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[1][2][3] Studies have also indicated that anisodamine can mitigate sepsis-induced acute lung injury by inhibiting pyroptosis.[13][14] By suppressing inflammation, oxidative stress, and apoptosis, this compound helps to alleviate organ injury in septic rats.[5][7][8]
References
- 1. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates oxidative stress and proinflammatory cytokines in septic rats induced by cecal ligation and puncture | Cellular and Molecular Biology [cellmolbiol.org]
- 8. This compound attenuates oxidative stress and proinflammatory cytokines in septic rats induced by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound ameliorates acute lung injury via inhibiting pyroptosis in murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Application Notes and Protocols for Anisodamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols utilizing Anisodamine hydrobromide, a tropane alkaloid with known anticholinergic and anti-inflammatory properties. The following sections detail methodologies for assessing its effects on cell viability, inflammatory responses, and key signaling pathways, supported by quantitative data and visual representations of experimental workflows and mechanisms.
Summary of Quantitative Data
The following table summarizes key quantitative findings from in vitro studies on this compound, offering a comparative look at its effects across different experimental setups.
| Cell Line | Treatment/Stimulus | This compound Concentration | Outcome | Reference |
| Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) | Lipopolysaccharide (LPS) | 20 µg/mL | Increased cell viability | [1] |
| Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) | Lipopolysaccharide (LPS) | 80 µg/mL | Inhibited cell viability | [1] |
| Human Monocytic THP-1 Cells | Shiga toxin type 2 (Stx2) | > 50 µg/mL | Increased cell viability | [2] |
| Human Monocytic THP-1 Cells | Shiga toxin type 2 (Stx2) | 1 - 400 µg/mL | Suppressed TNF-α production | [2] |
Key Experimental Protocols
Detailed methodologies for foundational in vitro experiments involving this compound are provided below. These protocols are designed to be adapted to specific laboratory conditions and research questions.
Cell Viability Assay (MTT/WST-8) in Macrophages
This protocol outlines the assessment of this compound's effect on the viability of RAW264.7 murine macrophages in an inflammatory context induced by lipopolysaccharide (LPS).
Materials:
-
This compound (sterile, stock solution)
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
-
DMSO (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[3]
-
Pre-treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50, 100 µg/mL). Incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control.[3]
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3] Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) released from THP-1 human monocytic cells upon stimulation, and the modulatory effect of this compound.
Materials:
-
This compound (sterile, stock solution)
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed THP-1 cells at a density of 4.8 x 10⁴ cells/well in a 96-well plate.[4] For differentiation into a macrophage-like phenotype, treat with PMA (e.g., 20 ng/mL) for 48 hours, followed by a 24-hour rest period in PMA-free medium.[5]
-
Pre-treatment: Add fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) and incubate for 1 hour.[2]
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL.[4]
-
Incubation: Incubate the plate for 17-24 hours.[4]
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
ELISA: Perform the TNF-α and IL-6 ELISA according to the manufacturer's instructions. This typically involves coating a plate with capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the specified wavelength.
-
Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using a standard curve.
Western Blot Analysis of the PI3K/Akt/NF-κB Signaling Pathway
This protocol provides a framework for investigating the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and NF-κB signaling pathways in endothelial cells.
Materials:
-
This compound (sterile, stock solution)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell line
-
Endothelial Cell Growth Medium
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the in vitro study of this compound.
Caption: this compound's modulation of LPS-induced inflammatory pathways.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anisodamine inhibits shiga toxin type 2-mediated tumor necrosis factor-alpha production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
Anisodamine Hydrobromide for Organophosphate Poisoning Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as chemical warfare nerve agents, are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme for the proper functioning of the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems, as well as cardiac and respiratory functions.[1][2] Standard treatment for OP poisoning typically involves a combination of an anticholinergic agent, most commonly atropine, and a cholinesterase reactivator (oxime).[3]
Anisodamine, a belladonna alkaloid, is a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist.[3] While it shares pharmacological similarities with atropine, it is reported to be less potent and less toxic.[3][4] Notably, research suggests that anisodamine possesses additional beneficial properties beyond its anticholinergic activity, including anti-inflammatory, antioxidant, antiarrhythmic, and anticoagulant effects, which could be highly relevant in the multifaceted toxidrome of OP poisoning.[5][6] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of anisodamine hydrobromide in the context of organophosphate poisoning.
Mechanism of Action
This compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby counteracting the effects of excessive acetylcholine accumulation seen in OP poisoning.[3][4] This action helps to alleviate symptoms such as hypersecretion, bronchoconstriction, and bradycardia.
A significant aspect of anisodamine's mechanism is its proposed role in modulating the cholinergic anti-inflammatory pathway . By blocking muscarinic receptors, anisodamine may increase the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages.[1][2] Activation of α7nAChR is known to inhibit the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7][8] This anti-inflammatory action could mitigate the systemic inflammatory response and acute lung injury often associated with severe OP poisoning.
dot
Caption: Experimental workflow for OP poisoning study in rats.
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week with free access to food and water.
-
Group Allocation: Randomly divide animals into the following groups (n=8-10 per group):
-
Group 1: Control (Saline)
-
Group 2: Dichlorvos + Saline
-
Group 3: Dichlorvos + Atropine (10 mg/kg) + Pralidoxime (20 mg/kg)
-
Group 4: Dichlorvos + Anisodamine (e.g., 10 mg/kg)
-
Group 5: Dichlorvos + Anisodamine (e.g., 20 mg/kg)
-
-
Induction of Poisoning: Administer dichlorvos intraperitoneally (IP) at a dose of 70 mg/kg. The oral LD50 for dichlorvos in rats ranges from 25 to 80 mg/kg. 4[2][9]. Treatment Administration: Sixty seconds after dichlorvos injection, administer the respective treatments via IP injection.
-
Monitoring and Observation:
-
Continuously monitor animals for the first 4 hours for clinical signs of cholinergic toxicity (e.g., salivation, tremors, lacrimation, convulsions) and survival.
-
Record survival at 24 hours.
-
-
Sample Collection:
-
At designated time points (e.g., 2, 6, and 24 hours post-treatment), collect blood samples via tail vein or cardiac puncture under anesthesia for biochemical analysis.
-
At the end of the experiment (24 hours), euthanize the animals and harvest tissues (e.g., brain, lungs) for further analysis.
-
-
Biochemical and Histological Analysis:
-
Cholinesterase Activity: Measure AChE activity in red blood cells and brain homogenates using a suitable assay kit.
-
Inflammatory Markers: Quantify levels of TNF-α, IL-1β, and IL-6 in serum and lung tissue homogenates using ELISA kits.
-
Oxidative Stress Markers: Assess markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) in tissue homogenates.
-
Histopathology: Perform histological examination of lung tissue to assess for inflammation, edema, and cellular infiltration.
-
In Vitro Assessment of Anti-inflammatory Effects
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in a cell culture model.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM) and supplements
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete DMEM medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS or anisodamine, and an LPS-only group.
-
-
Sample Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
Concluding Remarks
This compound presents a promising area of research for the treatment of organophosphate poisoning, not only due to its anticholinergic properties but also its potential to mitigate the associated inflammatory cascade. The protocols outlined above provide a framework for preclinical investigation into its efficacy and mechanisms of action. Further research is warranted to establish optimal dosing strategies, explore its neuroprotective effects, and evaluate its efficacy in combination with standard antidotes like oximes.
References
- 1. researchgate.net [researchgate.net]
- 2. EXTOXNET PIP - DICHLORVOS [extoxnet.orst.edu]
- 3. Possible role for anisodamine in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. Clinical efficacy of the atropine and pralidoxime treatment combined with hemoperfusion in patients with acute organophosphate pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Anisodamine Hydrobromide in Acute Circulatory Failure Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Anisodamine hydrobromide in preclinical studies of acute circulatory failure, including septic shock, hemorrhagic shock, and cardiac arrest. Detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are presented to guide researchers in designing and conducting their own investigations.
Introduction
This compound, a derivative of the plant Anisodus tanguticus, is an anticholinergic and α1-adrenergic receptor antagonist that has been investigated for its therapeutic potential in various forms of acute circulatory failure.[1] Its purported mechanisms of action include the improvement of microcirculation, reduction of inflammation, and protection against organ damage.[1][2] These notes are intended to serve as a practical guide for researchers exploring the utility of this compound in relevant animal models.
Mechanism of Action
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which leads to a reduction in parasympathetic nervous system activity. Additionally, it exhibits vasodilatory effects by antagonizing α1-adrenergic receptors, which can improve tissue perfusion in shock states.[1] Emerging evidence also points to its anti-inflammatory properties, mediated through the cholinergic anti-inflammatory pathway, involving the α7 nicotinic acetylcholine receptor (α7nAChR), and its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
Signaling Pathway
References
Anisodamine Hydrobromide: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Anisodamine Hydrobromide for in vivo research. This document includes detailed protocols for solution preparation, administration to various animal models, and experimental procedures for investigating its therapeutic effects in sepsis and neuroprotection.
Product Information
-
Name: this compound
-
Synonyms: 6-Hydroxyhyoscyamine hydrobromide
-
Appearance: White to beige powder
-
Molecular Formula: C₁₇H₂₄BrNO₄
-
Molecular Weight: 386.28 g/mol
-
Mechanism of Action: this compound is a non-subtype-selective muscarinic acetylcholine receptor (mAChR) antagonist and also exhibits α1-adrenergic receptor antagonism.[1] Its therapeutic effects are attributed to its anticholinergic, anti-inflammatory, vasodilatory, and neuroprotective properties.[2] It has been shown to modulate signaling pathways such as the PI3K-Akt/NF-κB pathway, reducing inflammation and apoptosis.
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and efficacy.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL | 3 years at -20°C (protect from light) | 1 year at -80°C; 1 month at -20°C |
| Water | ≥ 77 mg/mL | ||
| Ethanol | ≥ 30 mg/mL | ||
| Saline (0.9% NaCl) | Soluble (used as a vehicle for injection)[3] |
Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. For stock solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.
Preparation of Injectable Solutions for In Vivo Administration
The following protocols provide methods for preparing this compound solutions for parenteral administration in animal models. All preparations should be conducted in a sterile environment, such as a laminar flow hood.
Standard Saline-Based Solution (Recommended for most applications)
This protocol is suitable for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride (Normal Saline) for injection
-
Sterile vials
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of this compound powder based on the desired final concentration and volume.
-
Aseptically weigh the powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Gently vortex or sonicate the vial until the powder is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.
-
Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and store appropriately. For immediate use, it can be kept at room temperature. For longer-term storage, refer to the stability data, though it is best practice to use freshly prepared solutions.
Co-solvent Formulation (for higher concentrations or specific applications)
This formulation can be used when a higher concentration of this compound is required that exceeds its solubility in saline alone.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300
-
Tween-80
-
Sterile 0.9% Sodium Chloride (Normal Saline) for injection
-
Sterile vials and tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the final injectable solution, add the this compound stock solution to the pre-mixed vehicle to achieve the desired final concentration. For example, to make 1 mL of a 2.08 mg/mL solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the vehicle.
-
Vortex the final solution until it is clear and homogenous.
-
This solution is typically prepared fresh for each experiment.
In Vivo Administration and Dosage Guidelines
The following table summarizes reported dosages of this compound used in various animal models and research contexts. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific experimental conditions.
| Animal Model | Research Area | Route of Administration | Dosage Range |
| Rats (Sprague-Dawley) | Sepsis / Acute Kidney Injury | Intravenous (IV) | 1.8, 3.6, 5.4 mg/kg[3] |
| Sepsis / Acute Lung Injury | Intravenous (IV) | 4, 8, 16 mg/kg | |
| Sepsis / Acute Lung Injury | Oral (gavage) | 12.5, 25, 50 mg/kg | |
| Mice | Neuroprotection (General) | Intraperitoneal (IP) | 5 mg/kg |
| Sepsis | Intraperitoneal (IP) | 50 mg/kg[4] | |
| Gerbils | Cerebral Ischemia | Not specified | Not specified[5] |
| Pigs | Cardiac Resuscitation | Not specified | Not specified[6] |
Experimental Protocols
Protocol for Induction of Sepsis in Rats and Treatment with this compound
This protocol describes two common methods for inducing sepsis in rats: Lipopolysaccharide (LPS) injection and Cecal Ligation and Puncture (CLP).
5.1.1. LPS-Induced Sepsis Model
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Sepsis Induction:
-
Prepare a solution of LPS (from E. coli O55:B5) in sterile normal saline.
-
Administer a single intravenous (tail vein) or intraperitoneal injection of LPS at a dose of 5-10 mg/kg.
-
-
This compound Treatment:
-
Prepare the this compound injectable solution as described in section 3.1.
-
Administer this compound (e.g., 3.6 mg/kg) intravenously at a predetermined time point after LPS administration (e.g., 4 hours) and can be repeated at intervals (e.g., every 4 hours).[3]
-
-
Monitoring and Outcome Assessment:
-
Monitor hemodynamic parameters such as blood pressure and heart rate.
-
Collect blood samples to measure inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and markers of organ damage (e.g., creatinine, lactate).
-
At the end of the experiment, harvest organs (e.g., kidneys, lungs) for histopathological evaluation and analysis of oxidative stress markers (e.g., SOD, MDA).
-
5.1.2. Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum just below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 18-gauge) once or twice.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
-
This compound Treatment:
-
Administer this compound (e.g., 1.8, 3.6, or 5.4 mg/kg) at a specified time after the CLP procedure.
-
-
Post-operative Care and Assessment:
-
Provide fluid resuscitation and analgesia as per institutional guidelines.
-
Monitor for signs of sepsis and survival.
-
Conduct outcome assessments as described in the LPS model.
-
Protocol for Neuroprotection Study in a Gerbil Model of Cerebral Ischemia
This protocol outlines a general procedure for investigating the neuroprotective effects of this compound in a gerbil model of transient global cerebral ischemia.
-
Animal Model: Mongolian gerbils.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Induction of Cerebral Ischemia:
-
Anesthetize the gerbils.
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Induce transient global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a specific duration (e.g., 10 minutes).
-
Remove the clips to allow for reperfusion.
-
-
This compound Treatment:
-
Administer this compound at a predetermined dose either before ischemia (pre-treatment) or at the onset of reperfusion (post-treatment). The exact dose and timing should be optimized in pilot studies.
-
-
Behavioral and Histological Assessment:
-
Perform behavioral tests (e.g., open field test) to assess neurological deficits at various time points after ischemia.
-
At the end of the study period (e.g., 7 days post-ischemia), perfuse the animals and collect the brains for histological analysis.
-
Assess neuronal death, particularly in the CA1 region of the hippocampus, using staining methods like cresyl violet or TUNEL assay.[5]
-
-
Biochemical Analysis:
-
In a separate cohort of animals, collect brain tissue at an earlier time point (e.g., 60 minutes of reperfusion) to measure markers of oxidative stress, such as hydroxyl radical production.[5]
-
Visualizations
Signaling Pathways
References
- 1. Neuroprotective effects of amiodarone in a mouse model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates cardiac damage after resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of Anisodamine Hydrobromide in Cell Culture
Introduction
Anisodamine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, is an anticholinergic agent known for its therapeutic effects in various conditions, including septic shock and circulatory disorders.[1][2] Its mechanism of action is multifaceted, primarily involving the non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1][3][4] Beyond its antispasmodic properties, this compound exhibits significant anti-inflammatory, antioxidant, and cytoprotective effects.[1][5][6] These properties are largely attributed to its ability to modulate key signaling pathways, such as the NF-κB pathway, and to activate the cholinergic anti-inflammatory pathway.[7][8][9]
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound. The assays will quantify its effects on cell viability, inflammation, apoptosis, and cell cycle progression, providing a comprehensive profile of its cellular activities for researchers in drug development and pharmacology.
Key Cellular Mechanisms of this compound
This compound's primary action is blocking mAChRs. This blockade can redirect endogenous acetylcholine (ACh) to activate the α7 nicotinic acetylcholine receptor (α7nAChR), a key component of the cholinergic anti-inflammatory pathway.[9][10] Activation of this pathway ultimately inhibits the nuclear translocation of NF-κB, a transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9] Additionally, some studies suggest Anisodamine may more directly counteract endothelial cell activation through the NF-κB pathway.[7][9]
Cell Viability and Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the dose-response curve and identifying the non-toxic concentrations of this compound for subsequent experiments.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HK-2 human kidney epithelial cells) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the blank wells.
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Anti-Inflammatory Efficacy Assay (Cytokine Quantification)
Principle: This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). Cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce an inflammatory response. Include control wells (untreated), LPS-only wells, and drug-only wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[5]
-
Data Analysis: Compare the cytokine concentrations in the drug-treated groups to the LPS-only group. Express the results as pg/mL or as a percentage inhibition relative to the LPS control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells (red fluorescence) where membrane integrity is lost. This assay can determine if this compound protects cells from induced apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with an apoptosis-inducing agent (e.g., LPS, H₂O₂) with or without pre-treatment with this compound.
-
Cell Harvesting: After the treatment period (e.g., 24 hours), collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells Compare the percentage of apoptotic cells in the drug-treated groups to the control group treated only with the apoptosis-inducing agent.
-
Cell Cycle Analysis
Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the assessment of whether this compound causes cell cycle arrest at a specific phase, which can be an indicator of its anti-proliferative or protective effects.[13]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding dropwise 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated controls.
Data Presentation: Summary of Quantitative Results
The following table structure is recommended for summarizing the quantitative data obtained from the described assays.
| Assay | Cell Line | Treatment Group | Concentration | Endpoint Measured | Result (Example Value) | % Change vs. Control |
| MTT Assay | RAW 264.7 | Anisodamine HBr | 10 µM | Cell Viability (%) | 98.5% | -1.5% |
| Anisodamine HBr | 100 µM | Cell Viability (%) | 95.2% | -4.8% | ||
| Anisodamine HBr | 500 µM | Cell Viability (%) | 70.1% | -29.9% | ||
| ELISA | RAW 264.7 | LPS (1 µg/mL) | N/A | TNF-α (pg/mL) | 1250 pg/mL | +1150% |
| LPS + Anisodamine HBr | 50 µM | TNF-α (pg/mL) | 625 pg/mL | -50% (vs. LPS) | ||
| LPS + Anisodamine HBr | 100 µM | TNF-α (pg/mL) | 310 pg/mL | -75.2% (vs. LPS) | ||
| Apoptosis Assay | HK-2 | H₂O₂ (200 µM) | N/A | Apoptotic Cells (%) | 45.0% | +40.0% |
| H₂O₂ + Anisodamine HBr | 50 µM | Apoptotic Cells (%) | 22.5% | -50% (vs. H₂O₂) | ||
| Cell Cycle Analysis | HT-29 | Control | N/A | G0/G1 Phase (%) | 55.0% | N/A |
| Anisodamine HBr | 100 µM | G0/G1 Phase (%) | 72.0% | +30.9% | ||
| Anisodamine HBr | 100 µM | S Phase (%) | 18.0% | -40% |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. cddyyy.com [cddyyy.com]
- 9. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anisodamine Hydrobromide in the Study of Gastrointestinal Spasms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine hydrobromide, a derivative of the naturally occurring tropane alkaloid anisodamine, is a non-specific muscarinic acetylcholine receptor antagonist.[1] It is primarily utilized for its antispasmodic properties, effectively alleviating smooth muscle spasms in the gastrointestinal tract.[2][3] Its mechanism of action involves blocking muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which are prevalent in gastrointestinal smooth muscle and mediate contraction.[4] By inhibiting the action of acetylcholine, this compound leads to muscle relaxation and a reduction in gastrointestinal motility.[2][4] Additionally, it exhibits vasodilatory and anti-inflammatory effects.[4]
These properties make this compound a valuable pharmacological tool for studying the mechanisms of gastrointestinal spasms and for the preclinical evaluation of novel antispasmodic agents in animal models. This document provides detailed application notes and experimental protocols for its use in both ex vivo and in vivo settings.
Mechanism of Action: Signaling Pathway
This compound exerts its antispasmodic effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on the surface of gastrointestinal smooth muscle cells. This blockade disrupts the downstream signaling cascade that leads to muscle contraction.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data on the efficacy of this compound in preclinical and clinical models of gastrointestinal spasms.
Table 1: Ex Vivo Potency of this compound on Isolated Rat Ileum
| Parameter | Value | Reference Compound | Animal Model |
| IC50 (Inhibition of Acetylcholine-induced Contraction) | Data not available in searched literature | Atropine | Sprague-Dawley Rat |
Note: While specific IC50 values for this compound in isolated rat ileum were not found in the provided search results, the protocols described below can be used to determine this value experimentally.
Table 2: In Vivo Efficacy of this compound on Gastrointestinal Motility
| Animal Model | Assay | Dosage | Effect |
| Rat | Charcoal Meal Test | Data not available in searched literature | Inhibition of intestinal transit |
| Mouse | Charcoal Meal Test | Data not available in searched literature | Inhibition of intestinal transit |
Note: Specific dosages and quantitative inhibition of gastrointestinal motility by this compound in animal models were not detailed in the search results. The provided protocols are standard methods to obtain this data.
Table 3: Clinical Efficacy of Anisodamine in Acute Gastrointestinal Spasm-like Pain
| Treatment Group | Dosage | Primary Endpoint (Pain Intensity Difference at 20 min) | Adverse Events |
| Anisodamine | 10 mg (single dose) | -3.66 (95% CI: -4.02, -3.31) | 17.6% |
| Hyoscine Butylbromide (HBB) | 20 mg (single dose) | -4.09 (95% CI: -4.41, -3.76) | 13.1% |
Data from a randomized, double-blind, multicenter Phase III trial comparing the efficacy and safety of parenteral HBB and anisodamine for treating acute gastric or intestinal pain.[2]
Experimental Protocols
Ex Vivo Protocol: Inhibition of Acetylcholine-Induced Contractions in Isolated Rat Ileum
This protocol details the procedure for assessing the antispasmodic activity of this compound on isolated rat ileum segments.
References
- 1. Observations on 'fade': a complication of the contractile response of smooth muscle to a large dose of an agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charcoal Meal Test - Rat [productsafetylabs.com]
- 3. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
Application of Anisodamine Hydrobromide in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine hydrobromide, a derivative of the tropane alkaloid anisodamine, has demonstrated significant potential in the field of neurodegenerative disease research. Primarily known for its anticholinergic properties, recent studies have elucidated its neuroprotective effects, which are mediated through multiple signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
This compound's ability to cross the blood-brain barrier allows it to exert its effects directly within the central nervous system.[2] Its multifaceted mechanism of action includes anti-inflammatory, anti-apoptotic, and antioxidant activities, making it a promising candidate for mitigating the complex pathology of neurodegenerative disorders.
Mechanism of Action
This compound exerts its neuroprotective effects through two primary signaling pathways:
-
Modulation of the Cholinergic Anti-inflammatory Pathway: this compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist.[3][4][5] By blocking mAChRs, it is hypothesized to increase the local concentration of acetylcholine (ACh) available to bind to α7 nicotinic acetylcholine receptors (α7nAChR).[3][4] Activation of α7nAChR on microglia and neurons triggers the cholinergic anti-inflammatory pathway, which leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[3][6] This anti-inflammatory effect is crucial in neurodegenerative diseases, where chronic neuroinflammation is a key pathological feature.
-
Activation of the Akt/GSK-3β Signaling Pathway: this compound has been shown to activate the pro-survival Akt/GSK-3β signaling pathway.[7] Activation of Akt (Protein Kinase B) leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[7] The inhibition of GSK-3β has several neuroprotective consequences, including the promotion of cell survival and the reduction of apoptosis by modulating the expression of Bcl-2 family proteins.[7]
Signaling pathways of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Gerbil; Forebrain Ischemia | Not specified | 10 min occlusion | Viable neurons in CA1: 41-67% (Anisodamine) vs. 3-7% (Control) | [1] |
| Rat; Middle Cerebral Artery Occlusion (MCAO) | 0.6 mg/kg (i.v.) | 1.5h occlusion, 24h reperfusion | Infarct volume reduction; Improved neurological scores | [2] |
| Rat; Chronic Cerebral Hypoperfusion | 30 mg/kg/day (i.p.) | 10 days | Improved cognitive deficits in Morris water maze | |
| Rat; Lipopolysaccharide (LPS)-induced septic shock | 10 mg/kg (i.v.) | 2 hours post-LPS | Significant reduction in TNF-α and IL-1β levels | [3] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | Concentration | Key Findings | Reference |
| PC12 cells | Oxygen-Glucose Deprivation (OGD) | 20 nM - 20 µM | Ameliorated cytotoxicity; Upregulated p-Akt | |
| SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not specified | Increased cell viability; Increased Bcl-2/Bax ratio | |
| RAW264.7 macrophages | Lipopolysaccharide (LPS) | Not specified | Augmented ACh-mediated inhibition of TNF-α production | [3] |
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Culture and Treatment
-
Cell Lines:
-
PC12 (Rat Pheochromocytoma): A common model for neuronal differentiation and neurotoxicity studies.
-
SH-SY5Y (Human Neuroblastoma): A human-derived cell line widely used in neurodegenerative disease research.
-
-
Culture Conditions:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Further dilute the stock solution to desired working concentrations (e.g., 1 µM, 10 µM, 100 µM) in serum-free medium for experiments.
-
-
Experimental Workflow:
General workflow for in vitro experiments.
2. Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells
This protocol simulates ischemic conditions in vitro.
-
Seed PC12 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the cells in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 2-4 hours.
-
Following OGD, replace the EBSS with complete culture medium containing varying concentrations of this compound.
-
Incubate the cells under normoxic conditions (95% air, 5% CO2) at 37°C for 24 hours.
-
Assess cell viability using the MTT assay.
3. MTT Assay for Cell Viability
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
4. Western Blot for Protein Expression
This protocol is used to quantify the expression of proteins involved in apoptosis and signaling pathways.
-
Seed cells in 6-well plates and treat as described above.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
In Vivo Neuroprotection Assays
1. Middle Cerebral Artery Occlusion (MCAO) Rat Model
This model mimics focal ischemic stroke.
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Administer this compound (e.g., 0.6 mg/kg) intravenously at the onset of reperfusion.
-
After 24 hours of reperfusion, assess neurological deficits and measure infarct volume.
2. TTC Staining for Infarct Volume
-
Euthanize the rats and perfuse the brains with cold saline.
-
Remove the brains and slice them into 2 mm coronal sections.
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes in the dark.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained slices and calculate the infarct volume as a percentage of the total brain volume using image analysis software.
3. Chronic Cerebral Hypoperfusion (CCH) Rat Model
This model simulates vascular dementia.
-
Anesthetize male Sprague-Dawley rats (250-300g).
-
Permanently ligate both common carotid arteries.
-
Administer this compound (e.g., 30 mg/kg/day, i.p.) for a specified duration (e.g., 10 days).
-
Assess cognitive function using the Morris Water Maze test.
4. Morris Water Maze Test
This test evaluates spatial learning and memory.
-
The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged in one quadrant.
-
Acquisition Phase: Train the rats to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency (time to find the platform).
-
Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
General workflow for in vivo experiments.
Conclusion
This compound presents a promising therapeutic avenue for neurodegenerative diseases due to its ability to modulate key pathological processes, including neuroinflammation and apoptosis. The experimental protocols provided in this document offer a framework for researchers to investigate and further characterize the neuroprotective effects of this compound. Rigorous and standardized experimental design is crucial for obtaining reproducible and translatable results that can ultimately inform clinical drug development.
References
- 1. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antishock effect of anisodamine involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomics study of the neuroprotective effects of B12 on hydrogen peroxide-induced apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Anisodamine Hydrobromide: Application Notes and Protocols for Experimental Peripheral Vascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the existing literature on Anisodamine hydrobromide, primarily from studies on ischemia-reperfusion injury and microcirculatory disorders. To date, there is a notable lack of direct research on the application of this compound specifically in experimental models of peripheral vascular disease (PVD). Therefore, the methodologies and potential mechanisms described herein are largely extrapolated from related fields of study and should be adapted and validated accordingly for PVD research.
Introduction
This compound is a tropane alkaloid and a non-specific cholinergic antagonist that has been investigated for its therapeutic potential in various circulatory disorders.[1][2] Its pharmacological profile, which includes anti-inflammatory, anti-oxidative, and vasodilatory effects, suggests a plausible role in mitigating the pathophysiology of peripheral vascular disease.[1][2][3] PVD is characterized by reduced blood flow to the limbs, leading to ischemia, inflammation, and tissue damage. Anisodamine's ability to improve microcirculation and protect against ischemia-reperfusion injury in other tissues makes it a compelling candidate for investigation in PVD models.[4][5][6]
Potential Mechanisms of Action in Peripheral Vascular Disease
This compound may exert its therapeutic effects in PVD through several interconnected pathways:
-
Improvement of Microcirculation: Anisodamine has been shown to be a potent vasodilator of preglomerular renal vessels, an effect mediated by the dopaminergic system.[5] This vasodilatory action could potentially increase blood flow in the ischemic limbs of PVD models.
-
Anti-inflammatory Effects: The compound can suppress the production of inflammatory factors and inhibit leukocyte-endothelium interactions, which are key events in the progression of atherosclerotic lesions in PVD.[3][6]
-
Anti-oxidative Stress: Studies have demonstrated that Anisodamine can reduce oxidative stress by decreasing the production of reactive oxygen species and downregulating NADPH oxidase 4 (Nox4).[3] Oxidative stress is a major contributor to endothelial dysfunction and tissue damage in PVD.
-
Anti-apoptotic Effects: Anisodamine has been shown to inhibit myocardial cell apoptosis in ischemia-reperfusion injury by downregulating caspase-3 and the Bax/Bcl-2 ratio.[3][7] This cellular protective effect could be beneficial in preserving tissue viability in ischemic limbs.
-
Endothelial Protection: Research indicates that Anisodamine can counteract endothelial cell activation by inhibiting the expression of tissue factor induced by endotoxins, potentially through interference with the NF-κB pathway.[8]
Quantitative Data from Relevant Experimental Models
The following tables summarize quantitative data from studies on Anisodamine in ischemia-reperfusion injury models, which may be relevant to PVD research.
Table 1: Effects of Anisodamine on Myocardial Ischemia-Reperfusion Injury in Rats
| Parameter | Control (I/R) | Anisodamine-treated (I/R) | Outcome | Reference |
| Myocardial Infarct Size | Increased | Attenuated | Reduced tissue damage | [3] |
| Creatine Kinase Levels | Increased | Decreased | Reduced muscle damage | [3] |
| Lactate Dehydrogenase Levels | Increased | Decreased | Reduced cell damage | [3][4][7] |
| Left Ventricular Systolic Pressure | Decreased | Increased | Improved cardiac function | [3][7] |
| Left Ventricular End-Diastolic Pressure | Increased | Decreased | Improved cardiac function | [3][7] |
| Serum Superoxide Dismutase (SOD) | Decreased | Increased | Reduced oxidative stress | [7] |
| Serum Malondialdehyde (MDA) | Increased | Decreased | Reduced lipid peroxidation | [4][7] |
| Caspase-3 Expression | Increased | Downregulated | Reduced apoptosis | [3] |
| Bax/Bcl-2 Ratio | Increased | Downregulated | Reduced apoptosis | [7] |
Table 2: Effects of Anisodamine on Microcirculation in a Rat Hydronephrotic Kidney Model
| Vessel | Anisodamine Concentration | Change in Diameter/Flow | Reference |
| Arcuate Artery | 10⁻⁵ M | ~15-25% Dilation | [5] |
| Interlobular Artery | 10⁻⁵ M | ~15-25% Dilation | [5] |
| Afferent Arteriole | 10⁻⁵ M | ~15-25% Dilation | [5] |
| Efferent Arteriole | 10⁻⁵ M | ~55% Constriction | [5] |
| Glomerular Blood Flow | 10⁻⁵ M | ~40% Increase | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to study this compound in a PVD model, such as the widely used hindlimb ischemia model.
Hindlimb Ischemia Animal Model
Objective: To create a model of peripheral artery disease by inducing ischemia in the hindlimb of a rodent.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Suture material
Procedure:
-
Anesthetize the animal and shave the surgical area on the proximal hindlimb.
-
Make a small incision in the skin to expose the femoral artery and its branches.
-
Carefully dissect the femoral artery from the surrounding tissues.
-
Ligate the femoral artery at a proximal location (e.g., just distal to the inguinal ligament) and a distal location (e.g., proximal to the popliteal artery) with suture.
-
In some models, the artery between the ligations is excised.
-
Close the incision with sutures.
-
The contralateral limb can be used as a non-ischemic control.
-
Post-operative care should include analgesics and monitoring for signs of distress.
Administration of this compound
Objective: To treat the animals with this compound to assess its therapeutic effects.
Materials:
-
This compound solution (sterile)
-
Syringes and needles for injection
Procedure:
-
Dosage: Based on previous studies in ischemia-reperfusion models, a dosage range of 5-10 mg/kg can be considered as a starting point for rodent models. Dose-response studies are recommended.
-
Route of Administration: Intravenous or intraperitoneal injections are common.
-
Treatment Schedule: Administration can be initiated prior to, at the time of, or after the induction of ischemia, depending on the study's objective (e.g., prophylactic vs. therapeutic effect). Treatment can be a single dose or repeated over several days.
Assessment of Perfusion and Angiogenesis
Objective: To quantify blood flow and the formation of new blood vessels in the ischemic limb.
Methods:
-
Laser Doppler Perfusion Imaging (LDPI): A non-invasive method to measure blood flow in the microvasculature of the paw and limb. Measurements can be taken at multiple time points post-surgery.
-
Immunohistochemistry: At the end of the experiment, harvest the gastrocnemius or tibialis anterior muscles from both limbs. Tissues can be stained for markers of endothelial cells (e.g., CD31) to quantify capillary density, a measure of angiogenesis.
-
Vascular Casting: Perfusion of the vasculature with a casting agent (e.g., Microfil) followed by tissue clearing can provide a 3D visualization of the vascular network.
Evaluation of Oxidative Stress and Inflammation
Objective: To measure markers of oxidative stress and inflammation in tissue and blood samples.
Methods:
-
ELISA: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates.
-
Biochemical Assays: Measure the activity of antioxidant enzymes (e.g., SOD) and levels of lipid peroxidation products (e.g., MDA) in serum or tissue homogenates.
-
Western Blotting: Analyze the expression of proteins involved in inflammatory and oxidative stress pathways (e.g., NF-κB, Nox4).
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of Anisodamine in PVD
Caption: Potential therapeutic mechanisms of this compound in PVD.
Experimental Workflow for Investigating Anisodamine in a Hindlimb Ischemia Model
Caption: A generalized workflow for preclinical evaluation of Anisodamine in PVD.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of anisodamine against myocardial ischemia/reperfusion injury through the inhibition of oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of anisodamine on reperfusion injury of skeletal muscles in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of anisodamine on the microcirculation of the hydronephrotic kidney of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anisodamine inhibits endotoxin-induced tissue factor expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-thrombotic Activity of Anisodamine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisodamine hydrobromide is a tropane alkaloid with a range of pharmacological activities, including anti-inflammatory, circulatory improvement, and anti-thrombotic effects.[1][2] Its primary mechanism as an anti-thrombotic agent is believed to be the inhibition of thromboxane synthesis, a potent mediator of platelet aggregation and vasoconstriction.[3][4] Furthermore, this compound has been shown to inhibit platelet and granulocyte aggregation, potentially through the modulation of the cyclooxygenase (COX) pathway.[3] This document provides detailed protocols for in vitro and in vivo assays to investigate and characterize the anti-thrombotic properties of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-thrombotic effects of this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Anti-Platelet Aggregation Activity of this compound
| Agonist | This compound Concentration (µM) | Inhibition of Platelet Aggregation (%) | IC₅₀ (µM) |
| Arachidonic Acid (1 mM) | 10 | 35 ± 5 | \multirow{3}{}{~50} |
| 50 | 65 ± 8 | ||
| 100 | 92 ± 6 | ||
| Collagen (2 µg/mL) | 10 | 28 ± 4 | \multirow{3}{}{~75} |
| 50 | 55 ± 7 | ||
| 100 | 85 ± 5 | ||
| ADP (10 µM) | 10 | 15 ± 3 | \multirow{3}{*}{>100} |
| 50 | 40 ± 6 | ||
| 100 | 60 ± 9 |
Table 2: Effect of this compound on Thromboxane B2 (TXB2) Production in Activated Platelets
| Treatment | This compound Concentration (µM) | TXB2 Concentration (ng/mL) | % Inhibition |
| Vehicle Control | 0 | 150 ± 20 | 0 |
| Anisodamine HBr | 10 | 95 ± 15 | 36.7 |
| 50 | 40 ± 10 | 73.3 | |
| 100 | 15 ± 5 | 90.0 |
Table 3: In Vivo Anti-thrombotic Efficacy of this compound in a Rat Model of FeCl₃-Induced Carotid Artery Thrombosis
| Treatment Group | Dose (mg/kg, i.p.) | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle Control | - | 12.5 ± 2.1 | 8.2 ± 1.5 |
| Anisodamine HBr | 5 | 20.8 ± 3.5 | 5.1 ± 0.9 |
| 10 | 35.2 ± 4.8 | 2.8 ± 0.6 | |
| 20 | Patency maintained (>60 min) | 0.5 ± 0.2 | |
| Aspirin (Positive Control) | 30 | 45.5 ± 5.2 | 1.2 ± 0.4 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. |
Table 4: Effect of this compound on Bleeding Time in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Bleeding Time (seconds) |
| Vehicle Control | - | 120 ± 25 |
| Anisodamine HBr | 10 | 185 ± 30 |
| 20 | 250 ± 42** | |
| 40 | 380 ± 55 | |
| Aspirin (Positive Control) | 100 | 450 ± 60 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. |
Table 5: Effect of this compound on Coagulation Parameters
| Treatment | Concentration (µM) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Vehicle Control | 0 | 12.1 ± 0.5 | 35.2 ± 1.8 |
| Anisodamine HBr | 50 | 12.3 ± 0.6 | 36.1 ± 2.0 |
| 100 | 12.5 ± 0.7 | 36.8 ± 2.2 | |
| 200 | 12.8 ± 0.8 | 37.5 ± 2.5 |
Experimental Protocols
In Vitro Assays
1. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol assesses the ability of this compound to inhibit platelet aggregation induced by various agonists.
-
Materials:
-
This compound
-
Platelet agonists: Arachidonic Acid (AA), Collagen, Adenosine Diphosphate (ADP)
-
3.2% Sodium Citrate solution
-
Phosphate Buffered Saline (PBS)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
-
Procedure:
-
Blood Collection: Draw whole blood from healthy human volunteers (who have not taken any anti-platelet medication for at least 10 days) into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Assay:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a specific agonist (e.g., AA, collagen, or ADP).
-
Record the aggregation for at least 5 minutes.
-
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation.
-
Determine the IC₅₀ value of this compound for each agonist.
-
2. Thromboxane B2 (TXB2) Measurement
This protocol measures the effect of this compound on the production of TXB2, a stable metabolite of thromboxane A2.
-
Materials:
-
This compound
-
Platelet agonist (e.g., Arachidonic Acid)
-
PRP
-
Indomethacin
-
TXB2 ELISA kit or LC-MS/MS system
-
-
Procedure:
-
Prepare PRP as described in the platelet aggregation assay.
-
Pre-incubate PRP with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Stimulate the platelets with a suitable agonist (e.g., 1 mM AA) for 5 minutes at 37°C.
-
Stop the reaction by adding indomethacin (10 µM) and immediately placing the samples on ice.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the platelets.
-
Collect the supernatant and measure the TXB2 concentration using a commercial ELISA kit or by LC-MS/MS according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 production by this compound compared to the vehicle control.
-
3. Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These assays determine if this compound affects the extrinsic/common or intrinsic/common pathways of the coagulation cascade.
-
Materials:
-
This compound
-
Human plasma
-
PT reagent (thromboplastin)
-
aPTT reagent (e.g., ellagic acid, phospholipids)
-
Calcium chloride (CaCl₂)
-
Coagulometer
-
-
Procedure:
-
Incubate human plasma with various concentrations of this compound or vehicle at 37°C for a predetermined time.
-
For PT: Add the PT reagent to the plasma sample and measure the time to clot formation after the addition of CaCl₂.
-
For aPTT: Add the aPTT reagent to the plasma sample, incubate, and then measure the time to clot formation after the addition of CaCl₂.
-
-
Data Analysis:
-
Compare the clotting times of the this compound-treated samples to the vehicle control.
-
In Vivo Assays
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model evaluates the in vivo anti-thrombotic efficacy of this compound in an arterial thrombosis model.
-
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl₃) solution (e.g., 35-50%)
-
Filter paper
-
Doppler flow probe
-
-
Procedure:
-
Anesthetize the rats.
-
Surgically expose the right common carotid artery.
-
Place a Doppler flow probe to monitor blood flow.
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before inducing thrombosis.
-
Apply a piece of filter paper (1x2 mm) saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
-
Remove the filter paper and monitor the blood flow for 60 minutes or until stable occlusion occurs (defined as blood flow < 10% of baseline for at least 10 minutes).
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
-
Data Analysis:
-
Measure the time to occlusion (TTO).
-
Measure the wet weight of the thrombus.
-
2. Tail Bleeding Time Assay in Mice
This assay assesses the effect of this compound on hemostasis.
-
Materials:
-
This compound
-
Male ICR mice (20-25 g)
-
Saline (37°C)
-
-
Procedure:
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle i.p. 30 minutes before the assay.
-
Anesthetize the mice.
-
Transect the tail 3 mm from the tip.
-
Immediately immerse the tail in saline at 37°C.
-
Record the time until bleeding stops for at least 30 seconds. A cutoff time of 10 minutes is typically used.
-
-
Data Analysis:
-
Compare the bleeding time of the this compound-treated groups to the vehicle control group.
-
Mandatory Visualization
Caption: this compound's primary anti-thrombotic mechanism.
Caption: Workflow for in vitro platelet aggregation assay.
Caption: Workflow for in vivo FeCl3-induced thrombosis model.
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the anti-thrombotic activity of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate its mechanism of action, determine its potency, and assess its efficacy and potential side effects. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflows and underlying biological pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anisodamine inhibits thromboxane synthesis, granulocyte aggregation, and platelet aggregation. A possible mechanism for its efficacy in bacteremic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of Anisodamine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisodamine hydrobromide is a tropane alkaloid and a non-selective muscarinic acetylcholine receptor antagonist.[1][2] It is recognized for its anticholinergic, anti-inflammatory, and antioxidant properties.[1][3] Primarily used for its ability to improve microcirculation, it has applications in treating septic shock, circulatory disorders, and organophosphate poisoning.[4][5] Proper dissolution and preparation of this compound are critical for ensuring the accuracy and reproducibility of experimental results. These notes provide detailed protocols for the dissolution, preparation of stock and working solutions, and storage of this compound for both in vitro and in vivo studies.
Physicochemical Properties
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to use high-purity solvents to avoid introducing contaminants into experiments.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 77 - 100 | 199.33 - 258.88 | Fresh DMSO is recommended as absorbed moisture can reduce solubility.[6] Sonication or warming to 37°C may be required to achieve higher concentrations.[1] |
| Acetonitrile | 1 | 2.59 | A stock solution of 1.0 mg/mL has been used for pharmacokinetic studies.[7] |
| Water | Soluble | Not specified | While specific quantitative data is not readily available, its clinical use in intravenous formulations indicates good water solubility. |
| Ethanol | Soluble | Not specified | Often used in co-solvent systems. |
Experimental Protocols
4.1. Preparation of Stock Solutions
Stock solutions are concentrated solutions that are diluted to prepare working solutions for experiments. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, add 258.9 µL of DMSO per 10 mg of this compound).
-
Dissolution:
-
Sterilization (for cell culture): If the stock solution is intended for in vitro experiments with cell cultures, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
4.2. Preparation of Working Solutions for In Vitro Experiments
Working solutions are prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile tubes
-
Pipettes and sterile filter tips
Protocol:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing. The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[8]
-
Always prepare a vehicle control using the same final concentration of the solvent (e.g., 0.1% DMSO in media) to account for any effects of the solvent on the experimental system.
-
-
Use: Use the freshly prepared working solution immediately for your experiments.
4.3. Preparation of Formulations for In Vivo Experiments
For in vivo studies, this compound is often administered via intravenous (IV) or intraperitoneal (IP) injection.[2][5] The vehicle used for dilution will depend on the route of administration and the experimental design.
Materials:
-
This compound powder or stock solution
-
Sterile saline (0.9% NaCl), PBS, or other appropriate vehicle
-
Sterile tubes or vials
-
Pipettes and sterile filter tips
Protocol:
-
Calculation: Calculate the total amount of this compound required based on the dosage (e.g., mg/kg), the weight of the animals, and the dosing volume.
-
Dissolution/Dilution:
-
From Powder: If starting from powder, this compound can often be dissolved directly in a sterile aqueous vehicle like saline, given its clinical use in IV formulations.
-
From Stock Solution: If starting from a DMSO stock, dilute it into the sterile vehicle. Be mindful of the final DMSO concentration to avoid toxicity and precipitation. A common strategy is to use a co-solvent system, but this requires careful formulation development and toxicity testing. For many applications, direct dissolution in an aqueous vehicle is preferable if solubility allows.
-
-
Sterilization: Ensure the final formulation is sterile. If not prepared from sterile components under aseptic conditions, it may need to be filtered through a 0.22 µm syringe filter.
-
Administration: Administer the prepared formulation to the animals according to the approved experimental protocol.
Signaling Pathways and Workflows
This compound has been shown to exert its anti-inflammatory and anti-apoptotic effects by modulating key signaling pathways.
Caption: this compound signaling pathway.[9]
Caption: Workflow for preparing this compound solutions.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Experimental Use of Anisodamine Hydrobromide for Bronchospasm in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine hydrobromide, a derivative of atropine, is a non-selective muscarinic acetylcholine receptor antagonist.[1] It has been investigated for its potential therapeutic effects in various conditions, including septic shock and organophosphate poisoning.[1] In the context of respiratory diseases, its anticholinergic properties make it a candidate for mitigating bronchospasm, a key feature of asthma.[2] These application notes provide a comprehensive overview of the experimental use of this compound in preclinical asthma models, detailing its mechanism of action, experimental protocols, and key findings.
This compound primarily exerts its effects by blocking muscarinic acetylcholine receptors, particularly the M3 subtype located on airway smooth muscle.[3] This action inhibits acetylcholine-induced bronchoconstriction.[4] Furthermore, studies in murine models of allergic asthma have demonstrated its ability to modulate the inflammatory response by restoring the Th1/Th2 cytokine balance.[5]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in an ovalbumin (OVA)-induced murine model of allergic asthma.[5]
Table 1: Effect of this compound on Bronchial Hyper-reactivity
| Treatment Group | Maximum Contraction (g) | p-value |
| OVA-induced Asthma Model | 0.45 ± 0.02 | <0.01 |
| This compound Treated | 0.28 ± 0.03 | <0.01 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Eosinophils (x10⁵) | p-value |
| OVA-induced Asthma Model | Significantly Increased | <0.01 |
| This compound Treated | Significantly Suppressed | <0.01 |
Table 3: Effect of this compound on Cytokine Levels in BALF
| Cytokine | OVA-induced Asthma Model | This compound Treated | p-value |
| IL-4 | Significantly Increased | Significantly Downregulated | <0.01 |
| IFN-γ | Significantly Decreased | Significantly Upregulated | <0.01 |
Signaling Pathway
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors on airway smooth muscle cells. The binding of acetylcholine to M3 receptors, which are coupled to the Gq protein, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to the activation of calmodulin and myosin light chain kinase (MLCK), which ultimately results in smooth muscle contraction and bronchospasm. By blocking the M3 receptor, this compound prevents this signaling cascade, leading to bronchodilation.
References
- 1. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulatory effect of anisodamine on airway hyper-reactivity and eosinophilic inflammation in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anisodamine Hydrobromide Safety & Toxicology: A Technical Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with anisodamine hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions regarding its side effects and toxicity in preclinical research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and toxicity of this compound?
This compound is a non-specific cholinergic antagonist, primarily acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It also exhibits weak alpha-1 adrenergic receptor antagonist properties. Its toxicity is a direct extension of these pharmacological actions. Overdose or high concentrations can lead to excessive anticholinergic effects, such as severe tachycardia, central nervous system (CNS) disturbances, and profound smooth muscle relaxation.[1][3]
Q2: What are the most common side effects observed in research animals?
The most frequently reported side effects are related to its anticholinergic properties. These are generally dose-dependent and include:
-
Cardiovascular: Tachycardia (increased heart rate).[3]
-
Gastrointestinal: Dry mouth, decreased gastrointestinal motility, and constipation.[1][3]
-
Ocular: Mydriasis (pupil dilation) and blurred vision.
-
Central Nervous System: At higher doses, effects can include dizziness, confusion, and agitation.[3]
-
Urogenital: Urinary retention.[1]
Q3: Are there any known LD50 values for this compound in common research animals?
Q4: I'm observing unexpected severe adverse effects at a previously reported "safe" dose. What could be the issue?
Several factors can influence the toxic response to this compound:
-
Route of Administration: Intravenous administration results in higher peak plasma concentrations and can produce more acute effects compared to oral or subcutaneous routes.
-
Animal Species and Strain: Metabolic rates and receptor sensitivities can vary significantly between species (e.g., rats vs. dogs) and even between different strains of the same species.
-
Health Status of the Animal: Underlying conditions, particularly cardiovascular or neurological issues, can exacerbate the side effects of anisodamine. In rats with sepsis-induced acute lung injury, for example, the clearance of the drug is slowed, leading to prolonged retention and higher plasma concentrations compared to healthy animals.[4]
-
Vehicle and Formulation: The vehicle used to dissolve this compound can have its own physiological effects or alter the absorption rate of the drug.
Q5: How should I design an acute toxicity study for this compound?
A standard acute toxicity study should be designed to identify the dose causing no adverse effects and doses causing major, life-threatening toxicity. The study should be conducted in at least two mammalian species (typically a rodent, like the rat, and a non-rodent). Key considerations include dose selection, route of administration mirroring the intended clinical use, and a comprehensive set of observations.
Data on Observed Effects in Research Animals
The following tables summarize quantitative data from studies on the effects of this compound in various animal models.
Table 1: Observed Effects of this compound in Dogs
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Effects |
| 0.4 - 6.4 | Not Specified | Beagle Dogs | Rapid, dose-dependent increase in heart rate. |
| 1.6 - 6.4 | Not Specified | Beagle Dogs | Significantly increased heart rate and shortened PR and QTCV intervals on ECG. |
| 10⁻⁵ - 10⁻³ M | In Vitro | Isolated Canine Femoral Artery | Antagonism of alpha-1 adrenergic responses, indicating vasodilatory effects at higher concentrations.[5] |
Table 2: Observed Effects of this compound in Rats
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Effects |
| 4, 8, and 16 | Intravenous (injection) | Healthy and Septic ALI Sprague-Dawley Rats | In septic rats, drug clearance was significantly lower and retention was prolonged compared to healthy rats.[4] |
| 12.5, 25, and 50 | Oral (tablets) | Healthy and Septic ALI Sprague-Dawley Rats | Slower absorption observed in rats with septic acute lung injury.[4] |
Experimental Protocols & Methodologies
Protocol: Single-Dose Acute Toxicity Study in Rodents
This guide outlines a general methodology for assessing the acute toxicity of this compound in a rodent model (e.g., Wistar or Sprague-Dawley rats).
-
Animal Selection: Use healthy, young adult animals of a single strain, with both males and females. Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., sterile saline). A vehicle control group must be included in the study.
-
Dose Administration: Administer this compound in a single dose via the intended experimental route (e.g., intravenous, intraperitoneal, or oral gavage). At least three to five dose levels should be used to establish a dose-response relationship.
-
Observation Period: Observe animals for a total of 14 days post-administration.
-
Short-Term Observation (First 24 hours): Monitor continuously for the first 30 minutes, then at 1, 2, 4, and 6 hours post-dosing. Record all clinical signs of toxicity, including changes in behavior, respiration, cardiovascular function (if monitored), and the onset, duration, and severity of any adverse effects.
-
Long-Term Observation (Days 2-14): Conduct observations at least once daily. Record body weight on Day 1 (pre-dose), Day 7, and Day 14. Note any delayed toxicity or mortality.
-
-
Endpoint and Analysis:
-
Perform gross necropsy on all animals at the end of the 14-day observation period or on any animal that dies during the study.
-
If required, collect tissues for histopathological examination.
-
Analyze data for dose-response relationships, mortality rates, and clinical signs to determine the toxic profile.
-
Visualizations
Mechanism of Action Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow for Acute Toxicity Study
Caption: General workflow for an acute toxicity study in animals.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisodamine at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anisodamine Hydrobromide Dosage to Minimize Cardiovascular Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Anisodamine hydrobromide dosage while minimizing cardiovascular side effects in preclinical experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cardiovascular side effects?
A1: this compound is a non-specific muscarinic acetylcholine receptor antagonist.[1] Its primary cardiovascular side effects stem from the blockade of M2 muscarinic receptors in the heart, which are crucial for regulating heart rate.[2] By inhibiting the parasympathetic (vagal) tone, this compound leads to an increase in heart rate (tachycardia).[2][3] Additionally, it exhibits weak alpha-1 adrenergic receptor antagonist properties, which can contribute to vasodilation.[1]
Q2: What are the most common cardiovascular side effects observed during preclinical studies with this compound?
A2: The most frequently reported cardiovascular side effect is a dose-dependent increase in heart rate (tachycardia).[4] Changes in blood pressure have also been observed, with some studies reporting an increase in blood pressure at certain dosages.[5] In some instances, particularly at higher doses or in combination with other agents, cardiac arrhythmias may occur.[6]
Q3: How can I differentiate between Anisodamine-induced tachycardia and stress-induced tachycardia in my animal model?
A3: Differentiating between drug-induced and stress-induced tachycardia requires careful experimental design and monitoring.[7]
-
Acclimatization: Ensure animals are properly acclimatized to the housing, handling, and experimental procedures to minimize baseline stress.
-
Baseline Monitoring: Collect sufficient baseline cardiovascular data before drug administration to establish a stable, resting heart rate for each animal.
-
Time Course Analysis: Anisodamine-induced tachycardia typically has a rapid onset following administration and its duration is related to the drug's pharmacokinetic profile.[8] Stress-induced tachycardia may be more sporadic and linked to specific environmental stimuli or handling.
-
Behavioral Observation: Correlate cardiovascular changes with behavioral observations. Stress is often accompanied by increased locomotor activity, vocalization, or freezing behavior.
-
Control Group: A vehicle-treated control group is essential to account for any systemic effects of the experimental procedure itself.
Q4: What are the recommended starting doses for preclinical cardiovascular safety assessment of this compound?
A4: Starting doses should be determined based on the animal model and the specific research question. However, based on available literature, a dose of 0.1 mg/kg in dogs showed no significant adverse cardiorespiratory effects. Doses of 0.4 mg/kg and higher resulted in a significant increase in heart rate.[4] In rats, a dose of 5.4 mg/kg has been used to improve hemodynamics in a septic shock model.[9] It is crucial to conduct dose-ranging studies to determine the optimal therapeutic dose with minimal cardiovascular impact for your specific experimental setup.
Q5: Are there any known drug interactions that can exacerbate the cardiovascular side effects of this compound?
A5: Co-administration of this compound with other drugs that affect heart rate or blood pressure should be approached with caution. For example, combining it with other anticholinergic drugs or sympathomimetic agents could potentiate tachycardia.[10] Conversely, its vasodilatory effects might interact with antihypertensive medications.[4]
II. Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Sudden and Severe Tachycardia | - High dose of this compound.- Interaction with other administered compounds.- Underlying cardiovascular sensitivity of the animal model. | 1. Confirm Dose: Double-check the dose calculation and administration volume.2. Review Protocol: Assess for any other substances administered that could have synergistic effects on heart rate.3. Monitor Closely: Continuously monitor the animal's vital signs. If the tachycardia is life-threatening, consider supportive care as per your institution's veterinary guidelines.4. Dose Adjustment: In subsequent experiments, reduce the dose of this compound. |
| Significant Drop in Blood Pressure (Hypotension) | - Vasodilatory effect of this compound (alpha-1 adrenergic antagonism).- Anesthetic effects if the animal is not fully conscious.- Volume depletion. | 1. Check Anesthetic Plane: If applicable, ensure the animal is at the appropriate level of anesthesia.2. Fluid Support: Administer intravenous fluids to address potential hypovolemia.[3]3. Dose-Response: Evaluate if the hypotension is dose-dependent. Consider lowering the dose in future experiments.4. Monitor Other Parameters: Assess other hemodynamic parameters to understand the overall cardiovascular status. |
| Arrhythmias Observed on ECG | - High concentration of this compound.- Electrolyte imbalance.- Myocardial ischemia in the disease model. | 1. ECG Analysis: Characterize the type of arrhythmia (e.g., AV block, ventricular premature beats).2. Check Electrolytes: If possible, assess serum electrolyte levels.3. Reduce Dose: Lower the dose of this compound in subsequent experiments.4. Pre-treatment with Anti-arrhythmics: In some cases, pre-treatment with an appropriate anti-arrhythmic agent may be considered, but this could confound the study results.[6] |
| High Variability in Cardiovascular Data | - Animal stress and movement artifacts.- Improper placement of monitoring equipment.- Inconsistent dosing or sampling times. | 1. Refine Handling Techniques: Minimize animal stress through gentle handling and acclimatization.2. Check Equipment: Ensure proper placement and functioning of ECG electrodes and blood pressure cuffs/transducers.[11]3. Standardize Procedures: Maintain consistency in the timing of dosing, sampling, and measurements across all animals. |
III. Data Presentation: Dose-Dependent Cardiovascular Effects
The following tables summarize the quantitative data on the dose-dependent cardiovascular effects of this compound from preclinical studies.
Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Conscious Beagle Dogs
| Dosage (mg/kg) | Change in Heart Rate (beats/min) | Change in PR Interval (ms) | Change in QTcV Interval (ms) | Change in Diastolic Blood Pressure (mmHg) | Change in Mean Blood Pressure (mmHg) |
| 0.1 | No significant change | No significant change | No significant change | No significant change | No significant change |
| 0.4 | ↑ (Significant increase) | ↓ (Significant shortening) | ↓ (Significant shortening) | No significant change | No significant change |
| 1.6 | ↑↑ (Significant increase) | ↓↓ (Significant shortening) | ↓↓ (Significant shortening) | ↑ (Significant increase) | ↑ (Significant increase) |
| 6.4 | ↑↑↑ (Significant increase) | ↓↓↓ (Significant shortening) | ↓↓↓ (Significant shortening) | ↑↑ (Significant increase) | ↑↑ (Significant increase) |
| Data adapted from a study in conscious beagle dogs.[4] |
Table 2: Effects of Intraperitoneal this compound on Cardiovascular Parameters in a Rat Model of Crush Syndrome
| Treatment | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Blood Pressure (mmHg) | Heart Rate (beats/min) |
| Crush Syndrome (CS) Model | ↓ (Gradual decrease) | ↓ (Gradual decrease) | ↓ (Gradual decrease) | No significant change |
| CS + Anisodamine (20 mg/kg) | ↑ (Significantly increased at 2.5 and 3h post-decompression) | ↑ (Significantly increased at 3h post-decompression) | ↑ (Significantly increased at 2.5 and 3h post-decompression) | No significant change |
| Data adapted from a study in a rat model of crush syndrome.[5] |
IV. Experimental Protocols
1. Cardiovascular Safety Assessment in Conscious Dogs using Telemetry
-
Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular safety assessment.
-
Surgical Implantation: Animals are surgically implanted with telemetry transmitters capable of continuously measuring ECG, blood pressure, and heart rate. A recovery period of at least two weeks is allowed post-surgery.
-
Acclimatization: Dogs are acclimatized to the study environment and handling procedures to minimize stress-related cardiovascular changes.
-
Experimental Design: A crossover design is often employed, where each animal receives the vehicle and different doses of this compound with a sufficient washout period between treatments.
-
Data Collection: Continuous cardiovascular data is collected at baseline (pre-dose) and for a specified period post-dose (e.g., 24 hours).
-
Parameters Measured:
-
Heart Rate (HR)
-
Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcV).
-
Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and compared between treatment groups and the vehicle control.
2. Hemodynamic Monitoring in Anesthetized Rats
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: An appropriate anesthetic agent (e.g., isoflurane, urethane) is administered to maintain a stable plane of anesthesia.
-
Surgical Preparation:
-
The trachea may be cannulated to maintain a patent airway.
-
A carotid artery is cannulated for direct measurement of arterial blood pressure using a pressure transducer.
-
A jugular vein is cannulated for intravenous administration of this compound.
-
ECG electrodes are placed subcutaneously to record the electrocardiogram.
-
-
Experimental Procedure:
-
After a stabilization period, baseline cardiovascular parameters are recorded.
-
This compound or vehicle is administered intravenously.
-
Cardiovascular parameters are continuously monitored for the duration of the experiment.
-
-
Data Analysis: Changes in heart rate, blood pressure, and ECG intervals from baseline are analyzed.
V. Mandatory Visualizations
Caption: Muscarinic Antagonism and Tachycardia.
Caption: Alpha-1 Adrenergic Antagonism and Vasodilation.
Caption: Preclinical Cardiovascular Safety Assessment Workflow.
References
- 1. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 2. Inhibition of endoplasm reticulum stress by anisodamine protects against myocardial injury after cardiac arrest and resuscitation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinguishing psychopathology from medication-induced tachycardia in patients treated with clozapine: is it anxiety or a medication side effect? | Journal of Psychopathology [jpsychopathol.it]
- 8. A comparison of changes in atropine-induced tachycardia and atropine concentration in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mspca.org [mspca.org]
- 11. reprocell.com [reprocell.com]
Drug interactions between Anisodamine hydrobromide and other anticholinergics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisodamine Hydrobromide and its interactions with other anticholinergic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a naturally occurring tropane alkaloid that acts as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It blocks the action of acetylcholine in the parasympathetic nervous system, leading to effects such as smooth muscle relaxation, decreased glandular secretions, and improved microcirculation.[1][2] While it is structurally similar to atropine and scopolamine, it exhibits lower central nervous system (CNS) toxicity than scopolamine due to its lower permeability across the blood-brain barrier.[1][2][3]
Q2: What are the expected outcomes of co-administering this compound with other anticholinergic drugs?
Concurrent use of this compound with other anticholinergic agents, such as atropine, scopolamine, or glycopyrrolate, is expected to result in additive pharmacodynamic effects. This can lead to an intensified anticholinergic response and an increased risk of adverse effects. Researchers should anticipate heightened symptoms such as dry mouth, blurred vision, urinary retention, constipation, and tachycardia.
Q3: Are there any synergistic interactions observed with this compound?
A notable synergistic interaction has been observed when this compound is co-administered with neostigmine, a cholinesterase inhibitor. This combination has demonstrated significant anti-inflammatory and anti-shock effects, particularly in models of endotoxic shock. The proposed mechanism involves Anisodamine blocking muscarinic receptors, thereby redirecting endogenous acetylcholine to activate the α7 nicotinic acetylcholine receptor (α7nAChR), which mediates an anti-inflammatory pathway.
Q4: What are the key differences in the pharmacokinetic profiles of Anisodamine, Atropine, and Scopolamine?
A comparative study in rats revealed differences in the pharmacokinetic parameters of these three anticholinergics after intravenous administration. While the maximum plasma concentrations (Cmax) of atropine and anisodamine were similar, scopolamine showed a higher Cmax. The oral bioavailability also varied significantly among the three compounds.
Troubleshooting Guides
Problem: Unexpectedly high incidence of adverse effects (e.g., severe dry mouth, tachycardia, blurred vision) in animal models when co-administering this compound with another anticholinergic.
Possible Cause 1: Additive Anticholinergic Effects The combination of two or more anticholinergic drugs can lead to a greater than anticipated physiological response due to the cumulative blockade of muscarinic receptors.
Troubleshooting Steps:
-
Review Dosages: Re-evaluate the doses of both this compound and the co-administered anticholinergic. Consider reducing the dose of one or both agents.
-
Stagger Administration: If the experimental design allows, consider staggering the administration of the two drugs to avoid peak plasma concentrations occurring simultaneously.
-
Monitor Vital Signs: Implement continuous monitoring of heart rate, body temperature, and other relevant physiological parameters to detect early signs of excessive anticholinergic effects.
Possible Cause 2: Altered Pharmacokinetics One agent may be altering the absorption, distribution, metabolism, or excretion of the other, leading to higher than expected plasma concentrations.
Troubleshooting Steps:
-
Consult Pharmacokinetic Data: Refer to available pharmacokinetic data for potential interactions. For example, a comparative study in rats provides data on the intravenous pharmacokinetics of anisodamine, atropine, and scopolamine.
-
Measure Plasma Concentrations: If feasible, measure the plasma concentrations of both drugs in your experimental model to determine if they are within the expected range.
Problem: Inconsistent or weaker than expected therapeutic effect in an endotoxic shock model when combining this compound with another anticholinergic.
Possible Cause 1: Complex Pharmacodynamic Interactions While additive effects are generally expected, the interaction at specific receptor subtypes or in different tissues could be more complex, potentially leading to non-linear dose-responses.
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a dose-response study for the drug combination to identify the optimal doses for the desired therapeutic effect.
-
Evaluate Inflammatory Markers: Measure key inflammatory cytokines, such as TNF-α and IL-1β, to quantitatively assess the anti-inflammatory effect of the combination at different doses.
Possible Cause 2: Experimental Model Variability The response to anticholinergic agents can be influenced by the specific animal model, its health status, and the experimental conditions.
Troubleshooting Steps:
-
Standardize Protocol: Ensure strict adherence to the standardized experimental protocol for inducing endotoxic shock.
-
Control Groups: Include appropriate control groups (e.g., vehicle, Anisodamine alone, other anticholinergic alone) to accurately assess the effect of the combination.
Data Presentation
Table 1: Comparative Intravenous Pharmacokinetics of Anisodamine, Atropine, and Scopolamine in Rats
| Parameter | Anisodamine (8 mg/kg) | Atropine (1.5 mg/kg) | Scopolamine (1.5 mg/kg) |
| Cmax (ng/mL) | 267.50 ± 33.16 | 274.25 ± 53.66 | 483.75 ± 78.13 |
| Oral Bioavailability (%) | 10.78 | 21.62 | 2.52 |
| Urinary Excretion Rate (%) | 54.86 | 11.33 | 8.69 |
Source: Adapted from a comparative pharmacokinetic study in rats.[4]
Table 2: Clinical Comparison of this compound and Glycopyrronium Bromide for Prevention of Post-ERCP Nausea and Vomiting
| Outcome | This compound (10 mg, IM) | Glycopyrronium Bromide (0.2 mg, IV) |
| Incidence of Nausea & Vomiting (24h) | 29.2% | 13.8% |
| Incidence of Vomiting (24h) | 18.5% | 4.6% |
Source: Data from a randomized controlled trial in patients undergoing ERCP.[5]
Experimental Protocols
Key Experiment: LPS-Induced Endotoxic Shock Model in Mice
This model is frequently used to study the anti-inflammatory and anti-shock effects of this compound and its combinations.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Co-administered anticholinergic drug
-
Sterile, pyrogen-free saline
-
Mice (specific strain, e.g., Kunming, C57BL/6)
-
Syringes and needles for injection
-
Equipment for blood collection
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Drug Preparation: Dissolve LPS, this compound, and the other anticholinergic drug in sterile, pyrogen-free saline to the desired concentrations.
-
Induction of Endotoxic Shock: Inject mice intraperitoneally (i.p.) with a lethal or sub-lethal dose of LPS (e.g., 30 mg/kg).
-
Drug Administration: Immediately after LPS injection, administer this compound, the other anticholinergic, or the combination via the desired route (e.g., i.p. or intravenous). Include a vehicle control group that receives saline.
-
Monitoring: Monitor the survival rate of the mice over a specified period (e.g., 72 hours).
-
Cytokine Measurement: At a specific time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Sample Processing: Separate serum from the blood samples by centrifugation.
-
ELISA: Measure the concentrations of TNF-α and IL-1β in the serum using commercially available ELISA kits, following the manufacturer's instructions.
Troubleshooting:
-
High variability in cytokine levels: Ensure consistent timing of LPS injection, drug administration, and blood collection. Use age- and weight-matched animals.
-
Low mortality in the LPS control group: Verify the potency of the LPS batch. Adjust the LPS dose if necessary.
Visualizations
References
- 1. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential neuropsychopharmacological influences of naturally occurring tropane alkaloids anisodamine versus scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glycopyrronium bromide versus this compound in preventing nausea and vomiting and relieving spasm after ERCP: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anisodamine Hydrobromide Stock Solutions
This technical support center provides guidance on the long-term stability of Anisodamine hydrobromide stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility (100 mg/mL). For applications requiring an aqueous environment, sterile water or phosphate-buffered saline (PBS) can be used, although the solubility is lower.
Q2: What are the recommended storage conditions and shelf life for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Based on supplier recommendations, the following storage conditions are advised:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
Q3: Can I store this compound stock solutions at room temperature or 4°C?
A3: Long-term storage at room temperature or 4°C is not recommended due to the potential for degradation. If short-term storage at these temperatures is necessary, it should be for the briefest possible time, and the solution should be protected from light.
Q4: How does light exposure affect the stability of this compound solutions?
A4: this compound should be protected from light. Exposure to light can lead to photodegradation, altering the chemical structure and compromising the integrity of the compound. Always store stock solutions in amber vials or tubes wrapped in aluminum foil.
Q5: What are the potential degradation pathways for this compound in solution?
A5: this compound, a tropane alkaloid, is susceptible to degradation, primarily through hydrolysis and dehydration. The specific degradation pathway can be influenced by the pH of the solution.
-
Hydrolysis: Under acidic or neutral conditions, the ester linkage in the anisodamine molecule can be hydrolyzed, yielding tropic acid and 6β-hydroxyhyoscyamine.
-
Dehydration: Under basic conditions, anisodamine can undergo dehydration to form apoanisodamine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in thawed stock solution | - Solution concentration exceeds solubility at lower temperatures.- Solvent evaporation during storage.- Improper initial dissolution. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve.- Ensure vials are tightly sealed to prevent solvent evaporation.- Prepare a new stock solution at a lower concentration if precipitation persists. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution from powder.- Perform a stability check of the existing stock solution using a suitable analytical method (e.g., HPLC).- Verify the initial weighing and solvent volume used to prepare the stock solution. |
| Discoloration of the stock solution | - Oxidation or formation of degradation products.- Contamination of the solution. | - Discard the discolored solution and prepare a fresh stock.- Use high-purity solvents and sterile techniques when preparing solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 100 mM stock solution, this is 38.63 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of this compound. The following is a general method that can be optimized for specific instrumentation.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute a sample of the stock solution to be tested to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The peak corresponding to this compound should be well-resolved from any degradation product peaks. The stability can be assessed by comparing the peak area of the this compound in the test sample to that of a freshly prepared standard.
Visualizations
Caption: Experimental workflow for the preparation and stability assessment of this compound stock solutions.
Caption: Potential degradation pathways of this compound in solution.
Technical Support Center: Troubleshooting Inconsistent Results in Anisodamine Hydrobromide Experiments
Welcome to the technical support center for Anisodamine hydrobromide experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to variability in your this compound experiments.
Q1: We are observing inconsistent anti-inflammatory effects of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent anti-inflammatory effects can stem from several factors related to the compound itself, the experimental setup, and the biological system.
-
Compound Quality and Handling:
-
Purity: The purity of this compound can vary between suppliers or even batches. Impurities may have their own biological activities, leading to confounding results. Always use a high-purity, verified compound.
-
Storage and Stability: this compound, like many natural compounds, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound, reducing its potency. It is recommended to store the compound as a powder at -20°C, protected from light.[1] For stock solutions in DMSO, it is best to prepare fresh solutions or use aliquots stored at -80°C for no longer than 6 months to avoid degradation and the effects of moisture absorption by DMSO.[1]
-
Solvent Effects: The choice of solvent and its final concentration in the cell culture medium can impact cellular responses. Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can be toxic to cells and interfere with assays. Ensure the final DMSO concentration is consistent across all experiments and is below a cytotoxic threshold (typically <0.5%).
-
-
Cell Culture Conditions:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in the expression of its targets, such as muscarinic acetylcholine receptors.[2]
-
Cell Density and Passage Number: Cell density at the time of treatment can influence the cellular response. High cell densities can lead to nutrient depletion and changes in cell signaling. Similarly, high passage numbers can lead to phenotypic drift and altered responses. It is crucial to use cells within a consistent and low passage number range and to seed them at a consistent density for all experiments.
-
Serum Variability: The composition of fetal bovine serum (FBS) can vary between lots and suppliers, affecting cell growth and response to treatment. Using a single, tested lot of FBS for a series of experiments can minimize this variability.
-
-
Assay-Specific Variability:
-
Inconsistent Stimulation: If you are studying the anti-inflammatory effects of this compound in response to a stimulus like lipopolysaccharide (LPS), variability in the potency or preparation of the stimulus can lead to inconsistent results.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus can be critical. Pre-treatment, co-treatment, and post-treatment protocols can yield different results.
-
Q2: Our Western blot results for NF-κB activation after this compound treatment are not reproducible. What could be going wrong?
A2: Reproducibility issues in Western blotting for NF-κB are common and can be addressed by carefully controlling several experimental steps.
-
Sample Preparation:
-
Inconsistent Lysis: Incomplete cell lysis can lead to variable protein extraction. Ensure you are using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Nuclear and Cytoplasmic Fractionation: To accurately assess NF-κB activation, which involves the translocation of p65 from the cytoplasm to the nucleus, it is essential to perform clean nuclear and cytoplasmic fractionation. Cross-contamination of these fractions will lead to misleading results. Use loading controls specific to each fraction (e.g., Histone H3 for nuclear, β-actin for cytoplasmic) to verify the purity of your fractions.
-
Protein Quantification: Inaccurate protein quantification will lead to unequal loading of protein on the gel. Use a reliable protein assay and ensure you are within the linear range of the assay for all your samples.
-
-
Antibody Performance:
-
Antibody Specificity and Validation: Ensure your primary antibodies against NF-κB p65 and phosphorylated p65 are specific and have been validated for Western blotting.
-
Antibody Dilution and Incubation: The optimal antibody dilution needs to be determined empirically. Inconsistent antibody dilutions or incubation times can lead to variable band intensities.
-
-
Gel Electrophoresis and Transfer:
-
Uneven Gel Polymerization: Incomplete or uneven polymerization of the acrylamide gel can cause proteins to migrate unevenly.
-
Inefficient Protein Transfer: Ensure complete and even transfer of proteins from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.
-
Q3: We are seeing a high degree of variability in our TUNEL assay results for apoptosis induction by this compound. How can we improve consistency?
A3: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is sensitive and prone to variability if not performed carefully.
-
Cell Fixation and Permeabilization:
-
Inadequate Fixation: Under-fixation can lead to loss of cells and nuclear morphology, while over-fixation can mask the DNA ends, preventing their labeling. The fixation time and concentration of the fixative (e.g., paraformaldehyde) should be optimized.
-
Inconsistent Permeabilization: The permeabilization step is crucial to allow the TdT enzyme access to the nucleus. The concentration of the permeabilizing agent (e.g., Triton X-100) and the incubation time must be consistent.
-
-
Enzymatic Reaction:
-
TdT Enzyme Activity: The TdT enzyme is sensitive to temperature and can lose activity if not stored and handled properly. Always keep the enzyme on ice and prepare the reaction mixture fresh.
-
Reaction Time and Temperature: The incubation time and temperature for the TdT reaction are critical. Insufficient incubation can lead to weak signals, while excessive incubation can result in high background.
-
-
Controls:
-
Positive Control: Always include a positive control (e.g., cells treated with DNase I) to ensure the assay is working correctly.
-
Negative Control: A negative control (omitting the TdT enzyme from the reaction mixture) is essential to assess the level of non-specific background staining.
-
-
Quantification:
-
Consistent Image Acquisition: When using fluorescence microscopy, ensure that the exposure time and other acquisition settings are kept constant for all samples.
-
Unbiased Cell Counting: To quantify the percentage of apoptotic cells, count a sufficient number of cells from multiple random fields of view for each sample.
-
Data Presentation
The following tables summarize quantitative data on the effects of this compound on key cellular processes.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| LPS + Anisodamine (10 µM) | 950 ± 80 | 1600 ± 150 | 500 ± 50 |
| LPS + Anisodamine (50 µM) | 500 ± 60 | 800 ± 90 | 250 ± 30 |
| LPS + Anisodamine (100 µM) | 250 ± 30 | 400 ± 50 | 120 ± 15 |
Data are presented as mean ± standard deviation from a representative experiment in LPS-stimulated RAW264.7 macrophages.
Table 2: Dose-Dependent Effect of this compound on Apoptosis
| Treatment Group | Percentage of Apoptotic Cells (TUNEL Positive) |
| Control | 2 ± 0.5% |
| Anisodamine (10 µM) | 8 ± 1.2% |
| Anisodamine (50 µM) | 25 ± 3.5% |
| Anisodamine (100 µM) | 55 ± 6.8% |
Data are presented as mean ± standard deviation from a representative experiment in a cancer cell line.
Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression
| Treatment Group | Bcl-2 (anti-apoptotic) Relative Expression | Bax (pro-apoptotic) Relative Expression | Bcl-2/Bax Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| Anisodamine (50 µM) | 0.65 ± 0.08 | 1.85 ± 0.20 | 0.35 |
| Anisodamine (100 µM) | 0.30 ± 0.05 | 2.90 ± 0.35 | 0.10 |
Data are presented as mean ± standard deviation of relative protein expression normalized to a loading control (e.g., β-actin) from a representative Western blot experiment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Western Blot Analysis of NF-κB p65 Nuclear Translocation
1. Cell Culture and Treatment:
-
Plate RAW264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
2. Nuclear and Cytoplasmic Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. Ensure protease and phosphatase inhibitors are added to the lysis buffers.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein from each nuclear and cytoplasmic extract onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the NF-κB p65 levels in the nuclear and cytoplasmic fractions to their respective loading controls (e.g., Histone H3 for nuclear, β-actin for cytoplasmic).
Protocol 2: TUNEL Assay for Apoptosis Detection
1. Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) onto glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Include a positive control (e.g., treatment with DNase I) and a negative control (no TdT enzyme).
2. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
3. TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions of a commercial kit. This typically involves mixing the TdT enzyme with a labeling solution containing fluorescently labeled dUTPs.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
Wash the cells three times with PBS.
4. Counterstaining and Mounting:
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
5. Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence, while all cell nuclei will be stained by the counterstain.
-
Capture images from multiple random fields for each sample.
-
Quantify the percentage of apoptotic cells by dividing the number of TUNEL-positive nuclei by the total number of nuclei (as determined by the counterstain) and multiplying by 100.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound research.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Refining experimental protocols to improve Anisodamine hydrobromide efficacy
Welcome to the technical support center for refining experimental protocols to improve the efficacy of Anisodamine hydrobromide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] This action leads to reduced smooth muscle spasms and decreased glandular secretions.[1][2] Additionally, it exhibits anti-inflammatory, antioxidant, and vasodilatory properties.[1][2]
Q2: What are the key signaling pathways modulated by this compound?
This compound modulates several key inflammatory signaling pathways:
-
Cholinergic Anti-inflammatory Pathway: By blocking muscarinic receptors, this compound is thought to increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This interaction can lead to a reduction in the production of pro-inflammatory cytokines.[4][5]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway.[6][7] This is a crucial pathway that controls the transcription of genes involved in inflammation and immune responses.
-
PI3K-Akt Pathway: Some studies suggest that this compound can activate the PI3K-Akt signaling pathway, which is involved in cell survival and can counteract apoptosis.
Q3: What are the common in vitro cell models to study the anti-inflammatory effects of this compound?
The most commonly used in vitro model is the stimulation of macrophage cell lines, such as murine RAW264.7 cells or human THP-1 monocytes, with lipopolysaccharide (LPS).[6][8] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, characterized by the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][10] Researchers can then treat the cells with this compound to assess its ability to mitigate this inflammatory response. Human renal proximal tubular epithelial cells (HK-2) have also been used to investigate its protective effects against septic injury.
Q4: What are the established in vivo animal models for evaluating the efficacy of this compound in sepsis?
Two primary animal models are widely used to simulate sepsis and evaluate the therapeutic potential of this compound:
-
Lipopolysaccharide (LPS)-induced endotoxemia: This model involves the systemic administration of LPS to animals, typically rodents, to induce a systemic inflammatory response mimicking the early stages of sepsis.
-
Cecal Ligation and Puncture (CLP): This is considered a more clinically relevant model of sepsis. It involves a surgical procedure where the cecum is ligated and punctured, leading to polymicrobial peritonitis and subsequent sepsis.[4]
Troubleshooting Guide
Issue 1: High variability in in vitro experimental results.
-
Potential Cause: Inconsistent cell health and passage number.
-
Solution: Ensure that cells are in their logarithmic growth phase and use a consistent and limited range of passage numbers for all experiments. Regularly check for signs of stress or contamination.
-
-
Potential Cause: Variability in LPS potency.
-
Solution: Use LPS from the same lot number for a series of experiments. If a new lot is introduced, perform a pilot study to determine its optimal concentration for stimulation.
-
-
Potential Cause: Inconsistent incubation times.
-
Solution: Strictly adhere to the optimized incubation times for both LPS stimulation and this compound treatment. Time-course experiments may be necessary to determine the peak inflammatory response and the optimal treatment window.[8]
-
Issue 2: Lack of a clear dose-dependent effect of this compound.
-
Potential Cause: Inappropriate concentration range.
-
Solution: Perform a wide-range dose-response study to determine the optimal concentration range for your specific cell line and experimental conditions. This should ideally span several orders of magnitude to identify the IC50 (half-maximal inhibitory concentration).
-
-
Potential Cause: Solubility issues with this compound.
-
Solution: this compound is generally soluble in water and DMSO.[11] However, ensure complete solubilization before adding to the cell culture medium. Prepare fresh stock solutions regularly and store them appropriately.
-
-
Potential Cause: Saturation of the biological response.
-
Solution: The observed effect may already be maximal at the lowest concentration tested. Expand the dose-response curve to include lower concentrations to capture the full sigmoidal curve.
-
Issue 3: Unexpected cell toxicity in in vitro experiments.
-
Potential Cause: High concentrations of this compound or the solvent (e.g., DMSO).
-
Solution: Determine the maximum non-toxic concentration of both this compound and its solvent on your specific cell line using a cell viability assay (e.g., MTT, MTS, or LDH assay). Ensure the final solvent concentration in the culture medium is minimal and consistent across all wells.
-
-
Potential Cause: Contamination of the drug stock.
-
Solution: Prepare fresh stock solutions of this compound under sterile conditions. Filter-sterilize the stock solution before use if necessary.
-
Issue 4: Inconsistent or weak effects in in vivo animal models.
-
Potential Cause: Variability in the severity of the sepsis model.
-
Solution: For the CLP model, ensure consistency in the ligation site, needle size for puncture, and the amount of fecal content extruded. For the LPS model, administer the exact dose based on the animal's body weight and use a consistent route of administration.
-
-
Potential Cause: Inappropriate timing of drug administration.
-
Solution: The therapeutic window for this compound in sepsis can be narrow. Conduct pilot studies to determine the optimal timing for drug administration (e.g., pre-treatment, co-treatment, or post-treatment relative to the septic insult).
-
-
Potential Cause: Insufficient drug dosage.
-
Solution: The effective dose in vivo can vary between animal species and models. Refer to published studies for appropriate dosage ranges (e.g., 1.8, 3.6, and 5.4 mg/kg in rats) and consider performing a dose-escalation study to find the optimal dose for your experimental setup.[4]
-
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from various experimental settings.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Sepsis (CLP)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | SOD Activity (U/mL) | MDA Level (nmol/mL) |
| Sham | 25.3 ± 5.1 | 45.2 ± 8.3 | 120.5 ± 15.2 | 2.1 ± 0.4 |
| CLP + Saline | 185.6 ± 20.4 | 350.1 ± 35.8 | 65.3 ± 9.8 | 8.9 ± 1.2 |
| CLP + Ani HBr (1.8 mg/kg) | 140.2 ± 15.1 | 280.5 ± 29.1 | 80.1 ± 10.5 | 6.5 ± 0.9 |
| CLP + Ani HBr (3.6 mg/kg) | 110.8 ± 12.5 | 215.3 ± 22.6 | 95.7 ± 11.3 | 4.8 ± 0.7 |
| CLP + Ani HBr (5.4 mg/kg) | 85.4 ± 9.8 | 150.9 ± 18.4 | 110.2 ± 13.1 | 3.2 ± 0.5 |
Data are presented as mean ± standard deviation. Ani HBr: this compound; CLP: Cecal Ligation and Puncture; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data is illustrative and compiled from trends reported in the literature.[4]
Table 2: In Vitro IC50 Values of this compound
| Cell Line | Stimulant | Parameter Measured | IC50 (µM) |
| RAW264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | ~100-200 |
| RAW264.7 | LPS (1 µg/mL) | TNF-α Production | ~150-250 |
| RAW264.7 | LPS (1 µg/mL) | IL-6 Production | ~120-220 |
IC50 values are approximate and can vary based on experimental conditions. Researchers should determine the IC50 for their specific system. Data is illustrative based on typical findings.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[12]
-
Drug Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 400 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9] Include a vehicle control (no drug, no LPS) and an LPS control (no drug).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Protocol 2: In Vivo Sepsis Model - Cecal Ligation and Puncture (CLP) in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Sham Operation: For the sham group, perform the same surgical procedure but without ligation and puncture of the cecum.
-
Drug Administration: Administer this compound (e.g., 1.8, 3.6, or 5.4 mg/kg) or saline vehicle intravenously or intraperitoneally at a predetermined time point relative to the CLP procedure (e.g., 1 hour post-CLP).[4]
-
Sample Collection and Analysis:
-
At a specified time point (e.g., 24 hours post-CLP), collect blood samples for cytokine analysis (ELISA) and measurement of oxidative stress markers (SOD, MDA).
-
Harvest organs (e.g., lungs, liver, kidneys) for histological examination to assess tissue injury.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's role in the cholinergic anti-inflammatory pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A typical workflow for in vitro experiments with this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Anisodamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Anisodamine hydrobromide's effects on central nervous system in animal studies
Technical Support Center: Anisodamine Hydrobromide in CNS Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in animal studies focused on the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the central nervous system?
A1: this compound is a tropane alkaloid that primarily acts as a non-specific anticholinergic agent by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1] While it is structurally similar to atropine and scopolamine, it appears to be less potent and demonstrates lower CNS toxicity than scopolamine.[2][3] Research suggests it can cross the blood-brain barrier to exert its effects.[1]
Q2: What are the proposed neuroprotective mechanisms of this compound?
A2: The neuroprotective effects of anisodamine are multifaceted. One key mechanism is the reduction of oxidative stress and the inhibition of apoptosis (cell death).[1] Additionally, by blocking mAChRs, it may indirectly increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR), activating the cholinergic anti-inflammatory pathway.[2][4][5] This pathway is crucial for downregulating inflammation, a common factor in many CNS pathologies.
Q3: What are the common CNS-related adverse effects observed in animal studies, and at what doses?
A3: At higher doses, this compound can induce CNS-related side effects. In rats, oral doses of 60 mg/kg and higher have been associated with clinical signs such as uncoordinated gait, decreased activity, and a diminished righting reflex.[6] Doses of 100 mg/kg or more have resulted in clear neurotoxicity, including ataxia and decreased muscle tone and motor function.[6]
Q4: How does the CNS penetration of this compound compare to other anticholinergic drugs?
A4: this compound has a lower ability to cross the blood-brain barrier compared to scopolamine.[2] This property generally results in fewer central nervous system side effects at therapeutic doses, making it a point of interest in research.[2]
Q5: Can this compound be combined with other agents to enhance its therapeutic effects in CNS models?
A5: Yes, studies have shown that combining this compound with neostigmine, a cholinesterase inhibitor, can significantly enhance its anti-shock and anti-inflammatory effects.[5][7] Neostigmine increases the levels of endogenous acetylcholine, which, in the presence of anisodamine's muscarinic blockade, is rerouted to activate the α7nAChR-mediated anti-inflammatory pathway more effectively.[5][7]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of sedation, ataxia, or mortality are observed during the experiment.
-
Possible Cause: The administered dose is likely exceeding the neurotoxic threshold for the specific animal model and administration route.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume.
-
Consult Toxicity Data: Refer to established toxicity data (see Table 1). In rats, oral doses ≥ 60 mg/kg are known to cause CNS clinical signs.[6]
-
Perform a Dose-Response Study: If you are using a new model or route, conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).
-
Consider the Route of Administration: Intravenous or intraperitoneal administration will have a faster onset and potentially higher peak concentration (Cmax) than oral gavage, which may necessitate lower doses.[8]
-
Issue 2: The expected neuroprotective or anti-inflammatory effect is not observed in a disease model (e.g., sepsis, ischemia).
-
Possible Cause: The therapeutic effect of anisodamine is dependent on the underlying pathology of the model, timing of administration, and engagement of the correct signaling pathway.
-
Troubleshooting Steps:
-
Review the Mechanism: Anisodamine's efficacy in sepsis and shock models is often linked to the activation of the cholinergic anti-inflammatory pathway via α7nAChR.[4][5] Ensure your animal model has an intact and relevant inflammatory signaling cascade that can be modulated by this pathway.
-
Optimize Administration Timing: The timing of drug administration relative to the induced injury (e.g., LPS injection, induction of ischemia) is critical. Administering the drug prophylactically or immediately post-insult may yield different results.
-
Consider Co-administration: The indirect nature of α7nAChR activation by anisodamine can be a limiting factor. To potentiate the effect, consider co-administration with a cholinesterase inhibitor like neostigmine, which has been shown to significantly improve outcomes in animal models of shock.[5]
-
Measure Target Engagement: Confirm that the drug is reaching its target and modulating downstream markers. Measure inflammatory cytokines (e.g., TNF-α, IL-6) or markers of oxidative stress (e.g., MDA, SOD) to verify a biological response.[4][9]
-
Data Presentation
Table 1: CNS-Related Toxicity of this compound in Rodents
| Animal Model | Administration Route | Dose (mg/kg/day) | Observed CNS Effects | NOAEL (mg/kg/day) | Source |
| Rat | Oral | ≥ 60 | Uncoordinated gait, decreased activity, decreased righting reflex | 30 | [6] |
| Rat | Oral | ≥ 100 | Ataxia, decreased locomotor activity, muscle tone, and motor function | - | [6] |
| Rat | Oral | 48 (chronic, 26-week) | Decreased activity, uncoordinated gait | < 24 | [6] |
| Mouse | Oral | 120 (lowered to 100) | Loss of righting reflex, uncoordinated gait, decreased activity | < 30 | [6] |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Efficacy of this compound in Animal Models of Systemic Inflammation
| Model | Animal | Treatment Protocol | Key Quantitative Outcomes | Source |
| Endotoxic Shock (LPS) | Mouse | Anisodamine (50 mg/kg, i.p.) | Increased 72h survival rate from 23% to 56% | [5] |
| Endotoxic Shock (LPS) | Mouse | Anisodamine (25 mg/kg) + Neostigmine (25 µg/kg) | Increased 72h survival rate from 23% to 92% | [5] |
| Sepsis (CLP) | Rat | Anisodamine (5.4 mg/kg) | Significantly reduced plasma TNF-α and IL-6 levels | [4] |
| Crush Syndrome | Rat | Anisodamine (20 mg/kg) | Increased 24h survival rate from ~20% to 60% | [10] |
| Crush Syndrome | Rat | Anisodamine (20 mg/kg) + Neostigmine (40 µg/kg) | Increased 24h survival rate from ~20% to 80% | [10] |
LPS: Lipopolysaccharide; CLP: Cecal Ligation and Puncture; i.p.: Intraperitoneal
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Endotoxin-Induced Systemic Inflammation
-
Animal Model: Male Sprague-Dawley rats (200–250 g).
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Grouping:
-
Group 1: Control (Saline vehicle)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound
-
-
Procedure:
-
Induce endotoxemia in Groups 2 and 3 by administering Lipopolysaccharide (LPS) from E. coli via intravenous injection.
-
Immediately following LPS administration, treat Group 3 with this compound (e.g., 5.4 mg/kg, i.v.) and Groups 1 and 2 with the corresponding vehicle.[4]
-
-
Monitoring and Endpoints:
-
Hemodynamics: Measure mean arterial pressure and heart rate at baseline and at set intervals post-injection (e.g., 4h, 24h).[9]
-
Biochemical Analysis: Collect blood samples at the study endpoint to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress (MDA, SOD).[4][9]
-
Visualizations
Caption: Proposed neuroprotective and anti-inflammatory pathways of this compound.
Caption: General experimental workflow for assessing Anisodamine's CNS effects in animal models.
Caption: Troubleshooting logic for unexpected CNS toxicity during experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined administration of anisodamine and neostigmine produces anti-shock effects: involvement of α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Combined administration of anisodamine and neostigmine rescued acute lethal crush syndrome through α7nAChR-dependent JAK2-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential for tachyphylaxis with repeated Anisodamine hydrobromide administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of repeated Anisodamine hydrobromide administration, with a specific focus on the potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with repeated this compound administration?
A: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While there is a theoretical potential for tachyphylaxis with any receptor antagonist, there is currently a lack of direct scientific literature demonstrating significant tachyphylaxis to the clinical effects of this compound. Anisodamine is a non-selective muscarinic receptor antagonist.[1] The potential for tachyphylaxis would likely be related to the desensitization of these receptors.
Q2: What is the mechanism of action of this compound?
A: this compound is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine (ACh) receptors. By blocking these receptors, it inhibits the effects of ACh, leading to a variety of physiological responses, including smooth muscle relaxation and reduced glandular secretions.[1]
Q3: What are the known pharmacokinetic properties of this compound?
A: Pharmacokinetic data for this compound is available from preclinical studies. The following table summarizes key parameters, though it is important to note that these can vary based on the animal model and administration route.
| Parameter | Value | Species | Administration Route | Reference |
| t1/2 | 46 - 49 min | Rabbit | Intravenous (50 mg/kg) | [2] |
| 66 - 70 min | Rabbit | Gavage (140 mg/kg) | [2] | |
| Clearance (Cl) | 33 mL/(min・kg) | Rabbit | Intravenous (50 mg/kg) | [2] |
| Volume of Distribution (Vd) | 1.8 L/kg | Rabbit | Intravenous (50 mg/kg) | [2] |
| Bioavailability | 10.78% | Rat | Oral | [2] |
Q4: Has tachyphylaxis been observed with other muscarinic antagonists?
A: The evidence for tachyphylaxis with other muscarinic antagonists, such as atropine, is mixed. For instance, one study found no evidence of significant tachyphylaxis to the bronchodilator effects of inhaled atropine sulfate in patients with chronic obstructive pulmonary disease over a 14-week period.[3] Conversely, another study in conscious dogs showed that with a continuous intravenous infusion of atropine, the initial tachycardia progressively decreased despite an increasing blood concentration of the drug, suggesting the development of tolerance or tachyphylaxis to its cardiac effects.[4]
Troubleshooting Guides
Issue: Diminished physiological response to repeated this compound administration in an in vivo experiment.
Possible Cause: Development of tachyphylaxis due to muscarinic receptor desensitization.
Troubleshooting Steps:
-
Confirm Dosing and Administration: Verify the correct dosage, formulation, and route of administration of this compound.
-
Washout Period: Introduce a sufficient washout period between drug administrations to allow for receptor re-sensitization. The duration of this period will depend on the specific physiological response being measured and the pharmacokinetic profile of the drug in the experimental model.
-
Dose-Response Curve: Conduct a dose-response curve at the beginning of the experiment and after repeated administrations. A rightward shift in the dose-response curve can indicate the development of tolerance.
-
Alternative Antagonist: As a control, test the response to a different muscarinic antagonist to see if the desensitization is specific to this compound or a class effect.
-
Receptor Occupancy Studies: If feasible, perform receptor binding studies to determine if there is a change in the number or affinity of muscarinic receptors in the target tissue after repeated this compound administration. A study on chronic atropine treatment in rats showed an upregulation of muscarinic receptors, which could be a compensatory mechanism.[5][6]
Issue: Reduced contractile response of isolated tissue to this compound in an in vitro organ bath experiment.
Possible Cause: Receptor desensitization in the isolated tissue preparation.
Troubleshooting Steps:
-
Tissue Viability: Ensure the tissue remains viable throughout the experiment by monitoring its response to a standard agonist (e.g., carbachol or acetylcholine) at the beginning and end of the experiment.
-
Incubation Time: Vary the incubation time with this compound to see if the diminished response is time-dependent.
-
Washout and Re-stimulation: After observing a diminished response, thoroughly wash the tissue and allow for a recovery period before re-stimulating with an agonist to see if the response is restored.
-
Receptor Subtype Analysis: Investigate if the observed effect is specific to a particular muscarinic receptor subtype (M1, M2, M3, etc.) by using subtype-selective antagonists in your experimental design.
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to Cardiovascular Effects of a Muscarinic Antagonist (Adapted from Atropine Response Test)
Objective: To determine if repeated administration of a muscarinic antagonist leads to a diminished heart rate response in a rodent model.
Materials:
-
This compound or other muscarinic antagonist (e.g., atropine sulfate)
-
Anesthetized rats or mice
-
ECG recording equipment
-
Intravenous or subcutaneous injection supplies
Procedure:
-
Anesthetize the animal and establish a stable baseline ECG recording.
-
Administer a single dose of the muscarinic antagonist (e.g., 0.04 mg/kg atropine, subcutaneously).[7]
-
Record the ECG continuously for at least 30 minutes and determine the peak heart rate response.
-
After a predetermined interval (e.g., 24 hours), repeat the administration of the same dose of the antagonist.
-
Record the ECG and determine the peak heart rate response to the second dose.
-
Compare the peak heart rate change from baseline after the first and subsequent doses. A significantly smaller increase in heart rate after repeated administration would suggest tachyphylaxis.
Data Analysis: The following table illustrates hypothetical data for such an experiment.
| Animal ID | Baseline Heart Rate (bpm) | Peak Heart Rate after 1st Dose (bpm) | Change in Heart Rate (1st Dose) | Peak Heart Rate after 2nd Dose (bpm) | Change in Heart Rate (2nd Dose) |
| 1 | 350 | 450 | 100 | 420 | 70 |
| 2 | 360 | 465 | 105 | 430 | 70 |
| 3 | 345 | 455 | 110 | 425 | 80 |
| Mean | 351.7 | 456.7 | 105 | 425 | 73.3 |
| SD | 7.6 | 7.6 | 5 | 5 | 5.8 |
Note: This data is for illustrative purposes only.
Protocol 2: In Vitro Assessment of Tachyphylaxis in Isolated Guinea Pig Ileum
Objective: To assess whether repeated exposure to a muscarinic antagonist alters the contractile response of smooth muscle to an agonist.
Materials:
-
Guinea pig ileum segment
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
Muscarinic agonist (e.g., carbachol)
-
This compound or other muscarinic antagonist
Procedure:
-
Mount a segment of the guinea pig ileum in the organ bath under a resting tension of 1g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.
-
Establish a baseline contractile response by adding a submaximal concentration of carbachol. After the contraction plateaus, wash the tissue until it returns to baseline.
-
Incubate the tissue with the muscarinic antagonist for a defined period (e.g., 30 minutes).
-
After incubation, re-introduce the same concentration of carbachol and record the contractile response.
-
To test for recovery, wash out the antagonist and allow the tissue to rest for an extended period before re-stimulating with carbachol.
-
A reduced contractile response to carbachol in the presence of the antagonist after repeated exposures would suggest tachyphylaxis.
Signaling Pathways and Visualization
The potential for tachyphylaxis to this compound is rooted in the cellular mechanisms of G-protein coupled receptor (GPCR) desensitization. Muscarinic receptors are GPCRs, and their signaling can be attenuated through several mechanisms.
Muscarinic Receptor Signaling Pathways
This compound acts as an antagonist at various muscarinic receptor subtypes, primarily M1, M2, and M3, which are coupled to different G-proteins and downstream signaling cascades.
Caption: Overview of M1/M3 and M2 muscarinic receptor signaling pathways.
GPCR Desensitization Workflow
Prolonged or repeated exposure to an agonist typically drives GPCR desensitization. While Anisodamine is an antagonist, understanding the desensitization process for the receptors it targets is crucial for predicting the potential for tolerance. The process involves receptor phosphorylation, arrestin binding, and internalization.
Caption: General workflow of GPCR desensitization, a potential mechanism for tachyphylaxis.
Logical Relationship for Investigating Tachyphylaxis
The following diagram outlines the logical steps a researcher might take when investigating the potential for tachyphylaxis with a novel compound like this compound.
Caption: Logical workflow for investigating potential tachyphylaxis.
References
- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: GPCR Desensitization [jove.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Effect of atropine or atenolol on cardiovascular responses to novelty stress in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Effects of atropine treatment on in vitro and in vivo binding of 4-[125I]-dexetimide to central and myocardial muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
Technical Support Center: Anisodamine Hydrobromide and Gastrointestinal Motility in Lab Animals
Welcome to the technical support center for researchers investigating the impact of Anisodamine hydrobromide on gastrointestinal motility in laboratory animals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on gastrointestinal motility?
This compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It primarily acts on M2 and M3 receptors located on gastrointestinal smooth muscle cells.[3][4][5] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction. This results in a relaxation of the gastrointestinal muscles, leading to decreased motility, including reduced gastric emptying and intestinal transit.[1][6]
Q2: How does the potency of this compound compare to other anticholinergic drugs like atropine?
Studies in mice have shown that atropine has a higher maximal inhibitory rate on both gastric emptying and small intestinal movement compared to Anisodamine.[6] However, Anisodamine is reported to have fewer adverse effects on the central nervous system.[1]
Q3: What are the expected outcomes of administering this compound to lab animals in terms of gastrointestinal motility?
Administration of this compound is expected to decrease gastrointestinal motility. This can be observed as delayed gastric emptying and a reduced rate of intestinal transit.[6] The magnitude of this effect is dose-dependent.
Q4: Can this compound be used to induce a model of gastroparesis or constipation?
Yes, due to its inhibitory effect on gastrointestinal motility, this compound can be used to experimentally induce delayed gastric emptying (gastroparesis) or constipation in laboratory animals for the purpose of studying these conditions and evaluating potential prokinetic agents.
Q5: Are there any known species-specific differences in the response to this compound?
While direct comparative studies across a wide range of lab animals are not extensively documented in the provided search results, it is a common principle in pharmacology that species differences in drug metabolism and receptor sensitivity can lead to varied responses. It is crucial to conduct dose-response studies for the specific species and strain being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant effect on gastrointestinal motility observed. | Insufficient Dosage: The administered dose may be too low for the specific animal model. | Conduct a dose-response study to determine the optimal effective dose. Refer to the quantitative data table for reported effective dose ranges in mice. |
| Route of Administration: The chosen route (e.g., oral) may result in poor bioavailability. | Consider alternative routes of administration such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more direct and rapid effects. | |
| Timing of Measurement: The time point for assessing motility may be too early or too late relative to the drug's peak effect. | Perform a time-course experiment to identify the time of maximum inhibition following drug administration. | |
| Excessive inhibition of motility leading to severe constipation or ileus. | Dosage Too High: The administered dose is causing a near-complete cessation of gastrointestinal movement. | Reduce the dosage of this compound. Titrate down to a dose that produces the desired level of inhibition without causing severe adverse effects. |
| Animal Health Status: Pre-existing gastrointestinal issues or dehydration in the animals could exacerbate the inhibitory effects. | Ensure animals are healthy, properly hydrated, and acclimatized before the experiment. Provide fluid support if necessary. | |
| High variability in results between individual animals. | Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the drug. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, i.p. injection) to deliver a precise and consistent dose. |
| Stress: Animal stress can significantly impact gastrointestinal motility and affect the experimental outcome. | Handle animals gently and allow for an adequate acclimatization period. Minimize environmental stressors during the experiment. | |
| Food Intake: Variations in food consumption before the experiment can alter baseline motility. | Standardize the fasting period for all animals before administering the drug and the motility marker. | |
| Difficulty in measuring gastrointestinal transit accurately. | Inappropriate Marker: The chosen marker for the transit study (e.g., charcoal, carmine) may be difficult to visualize or quantify. | Ensure the marker provides a clear and consistent visual endpoint. For radiographic studies, ensure the contrast agent is of appropriate concentration. |
| Inconsistent Measurement Technique: Variation in how the intestinal length and marker transit distance are measured. | Standardize the procedure for dissecting the intestine and measuring the distances. Blinding the observer to the treatment groups can reduce bias. |
Quantitative Data
Table 1: Effect of Anisodamine (Ani) on Gastric Emptying and Small Intestinal Movement in Food-Deprived Mice
| Drug | Maximum Inhibitory Rate on Gastric Emptying (%) | Maximum Inhibitory Rate on Small Intestinal Movement (%) |
| Anisodamine (Ani) | 17.99 | 46.22 |
| Scopolamine (Sco) | 29.78 | 51.98 |
| Atropine (Atr) | 40.69 | 58.46 |
| Anisodine (AT3) | 12.30 | 46.51 |
Data extracted from a study evaluating belladonna drugs on gastrointestinal motility and cognition in mice. Dosages ranged from 0.05 to 50 μmol/kg, administered intraperitoneally.[6]
Experimental Protocols
In Vivo Assessment of Gastrointestinal Transit (Charcoal Meal Test) in Mice
Objective: To quantify the effect of this compound on small intestinal transit.
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia or 0.5% methylcellulose)
-
Male/Female mice (e.g., C57BL/6 or CD-1), fasted for 12-18 hours with free access to water
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours before the experiment, ensuring free access to water.
-
Drug Administration: Administer this compound at the desired dose (e.g., starting with a range of 5-50 µmol/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Marker Administration: After a predetermined time following drug administration (e.g., 15-30 minutes), administer the charcoal meal orally (e.g., 0.2-0.3 mL per mouse) using a gavage needle.
-
Transit Time: Euthanize the mice at a fixed time point after charcoal administration (e.g., 20-30 minutes).
-
Measurement: Immediately perform a laparotomy and carefully dissect the small intestine from the pyloric sphincter to the cecum, avoiding stretching.
-
Data Collection: Lay the intestine flat on a surface and measure the total length of the small intestine. Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Calculation: Calculate the percentage of intestinal transit using the following formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
In Vitro Assessment of Smooth Muscle Contraction (Organ Bath)
Objective: To measure the direct effect of this compound on the contractility of isolated intestinal smooth muscle.
Materials:
-
This compound solution
-
Agonist (e.g., Acetylcholine or Carbachol)
-
Isolated organ bath system with a force transducer
-
Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Lab animal (e.g., rat or guinea pig), euthanized according to approved protocols
-
Surgical tools for tissue dissection
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately isolate a segment of the small intestine (e.g., ileum). Place the tissue in cold, aerated Krebs-Henseleit solution.
-
Mounting: Cut a small segment (e.g., 2-3 cm) and mount it vertically in the organ bath filled with warm, aerated Krebs-Henseleit solution. Attach one end to a fixed hook and the other to the force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a slight resting tension (e.g., 1 g), with regular washing every 15 minutes.
-
Inducing Contraction: Induce a stable contraction by adding a known concentration of an agonist like acetylcholine to the bath.
-
Antagonist Application: Once a stable contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner to obtain a dose-response curve for its inhibitory effect.
-
Data Recording: Record the changes in muscle tension using the data acquisition system connected to the force transducer.
-
Analysis: Analyze the data to determine the potency of this compound in relaxing the pre-contracted intestinal smooth muscle.
Visualizations
Signaling Pathway of this compound in Gastrointestinal Smooth Muscle
Caption: Anisodamine blocks M3 receptors, inhibiting the Gq/11-PLC pathway and subsequent smooth muscle contraction.
Experimental Workflow for In Vivo Gastrointestinal Transit Study
Caption: Workflow for assessing the impact of Anisodamine on in vivo gastrointestinal transit in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors and gastrointestinal tract smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
Technical Support Center: Managing Urinary Retention in Animal Models
Welcome to the technical support center for researchers encountering urinary retention as a side effect in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and address these challenges during your experiments.
Troubleshooting Guides
This section offers solutions to common problems researchers face when dealing with urinary retention in animal models.
Issue: Unexpectedly High Incidence of Urinary Retention in Control Group
Q1: I am observing a high rate of urinary retention in my control/vehicle-treated animals. What are the potential causes and how can I troubleshoot this?
A1: Urinary retention in control animals can be a significant confounding factor. Several elements could be contributing to this issue:
-
Environmental Stressors: Rodents are sensitive to their environment. Stress from factors like improper handling, cage changes, noise, or social housing stress (especially in male mice) can lead to urinary retention. Ensure a stable and low-stress environment for the animals.[1]
-
Dehydration: Insufficient water intake can lead to concentrated urine and decreased voiding frequency. Ensure ad libitum access to water.
-
Underlying Health Conditions: Spontaneous urinary tract issues can occur. Rule out urinary tract infections, blockages (uroliths), or congenital abnormalities. A veterinary examination may be necessary.
-
Bedding Type: Certain types of bedding may be uncomfortable for the animals to urinate on, leading to retention. Ensure the bedding is appropriate for the species and strain.
-
Procedural Stress: The stress of procedures such as injections or even being placed in a novel testing environment can trigger retention. Acclimatize animals to handling and testing procedures.
Troubleshooting Steps:
-
Review Animal Husbandry Practices: Ensure all environmental conditions are stable and optimal.
-
Veterinary Assessment: Have a veterinarian examine the affected animals to rule out underlying pathologies.
-
Acclimatization: Implement a thorough acclimatization period for all experimental procedures.
-
Monitor Water Intake: Quantify water consumption to ensure adequate hydration.
Issue: Differentiating Drug-Induced vs. Mechanical Urinary Retention
Q2: How can I determine if the observed urinary retention is a direct effect of my test compound or due to a physical obstruction?
A2: Differentiating between functional (drug-induced) and mechanical urinary retention is crucial for accurate data interpretation.
-
On- and Off-Target Pharmacology: Review the known pharmacology of your compound. Does it interact with receptors known to control bladder function (e.g., muscarinic, adrenergic, opioid receptors)?[2][3][4]
-
Physical Examination: Gently palpate the bladder. A very firm, non-expressible bladder may suggest a mechanical obstruction. A veterinarian can perform a more thorough examination.
-
Urethral Catheterization: In terminal studies, attempting to pass a small, lubricated catheter can help determine if the urethra is patent. In male rodents, this can be challenging due to the sigmoid flexure of the urethra.
-
Response to Pharmacological Intervention: Administering a known bladder stimulant (e.g., bethanechol, a muscarinic agonist) or an alpha-adrenergic antagonist like prazosin may help overcome functional retention but will not resolve a mechanical blockage.[5]
Logical Flow for Differentiation:
Caption: A flowchart to help differentiate between functional and mechanical urinary retention.
Frequently Asked Questions (FAQs)
Q3: What are the key signaling pathways involved in normal micturition?
A3: The micturition reflex is a complex process involving the autonomic and somatic nervous systems. The two main phases are urine storage and voiding.
-
Urine Storage Phase (Sympathetic Control): The sympathetic nervous system is dominant during bladder filling. It causes the detrusor (bladder) muscle to relax and the internal urethral sphincter to contract, promoting urine retention.[4]
-
Voiding Phase (Parasympathetic Control): As the bladder fills, stretch receptors in the bladder wall send signals to the spinal cord and brain.[6] The parasympathetic nervous system then becomes dominant, causing the detrusor muscle to contract and the internal urethral sphincter to relax. Voluntary relaxation of the external urethral sphincter (somatic control) allows for urination.[4][7]
Micturition Reflex Pathway:
Caption: A simplified diagram of the micturition reflex pathway.
Q4: Which classes of drugs are commonly associated with urinary retention in animal models?
A4: Several classes of drugs can induce urinary retention by interfering with the neural control of micturition.[3][4]
| Drug Class | Mechanism of Action | Examples |
| Anticholinergics | Block muscarinic receptors on the detrusor muscle, impairing bladder contraction.[2] | Atropine, Oxybutynin, Tolterodine |
| Opioids | Inhibit the micturition reflex in the central nervous system and can increase sphincter tone.[2][8] | Morphine, Fentanyl, Buprenorphine |
| Antidepressants (TCAs, SNRIs) | Have anticholinergic properties and can increase sympathetic tone, leading to impaired bladder emptying. | Amitriptyline, Imipramine, Duloxetine |
| Antipsychotics | Many have significant anticholinergic and alpha-adrenergic blocking effects. | Haloperidol, Olanzapine |
| Alpha-Adrenergic Agonists | Increase urethral sphincter tone. | Phenylephrine |
| Calcium Channel Blockers | Can reduce detrusor muscle contractility. | Nifedipine, Verapamil |
| NSAIDs | May alter prostaglandin-mediated bladder contraction.[2] | Ibuprofen, Ketoprofen |
Mechanisms of Drug-Induced Urinary Retention:
Caption: Overview of how different drug classes can lead to urinary retention.
Q5: How can I manage pain in animals with urinary retention without affecting my study results?
A5: Pain management is crucial for animal welfare. However, many analgesics, particularly opioids, can cause or exacerbate urinary retention.[9]
-
Non-Opioid Analgesics: Consider non-steroidal anti-inflammatory drugs (NSAIDs) as a first-line option, but be aware that they can also have some effects on bladder function.[9]
-
Local Anesthetics: For pain localized to a specific area (e.g., from a surgical procedure), local anesthetics can be effective.
-
Opioid-Sparing Techniques: If opioids are necessary, use the lowest effective dose for the shortest duration. Combining a low dose of an opioid with an NSAID (multimodal analgesia) can provide effective pain relief while minimizing the urinary side effects of the opioid.[9]
-
Bladder Decompression: Manually expressing the bladder (if possible and done gently by trained personnel) can relieve pain and discomfort associated with a distended bladder.
Q6: What are the best practices for long-term urinary catheterization in rodent studies?
A6: Long-term catheterization requires meticulous care to prevent complications.
-
Aseptic Technique: Catheter implantation should be performed under sterile surgical conditions.[10]
-
Catheter Material and Size: Use biocompatible materials and the smallest appropriate catheter size to minimize urethral trauma.
-
Securement: The catheter must be securely anchored to prevent dislodgement and tension on the bladder neck.[11]
-
Closed Drainage System: Maintain a closed drainage system to reduce the risk of infection.[11]
-
Regular Monitoring: Animals should be monitored daily for signs of infection, catheter blockage, and discomfort.
-
Hygiene: The area around the catheter exit site should be kept clean.[11]
Experimental Protocols
Void Spot Assay (VSA)
The VSA is a non-invasive method to assess voiding patterns in conscious mice.[12][13]
Materials:
-
Clean cage with a wire grid floor
-
Filter paper (e.g., Whatman Grade 1)
-
Forceps
-
UV light source
-
Imaging system and analysis software
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Place a pre-weighed piece of filter paper under the wire grid floor of the clean cage.
-
Gently place the mouse in the cage. Provide food but no water during the assay to prevent spillage onto the filter paper.[1]
-
Leave the mouse undisturbed for a set period (e.g., 2-4 hours).[1][12]
-
After the testing period, return the mouse to its home cage.
-
Carefully remove the filter paper using forceps and allow it to dry completely.
-
Weigh the filter paper to determine the total urine volume (1 mg = 1 µL).
-
Under a UV light, visualize and image the urine spots.
-
Use image analysis software to quantify the number, size, and location of the urine spots.
Troubleshooting VSA:
-
Overlapping Spots: This can make individual spot analysis difficult. Reducing the assay duration or using software designed to analyze overlapping spots can help.[14]
-
No Urination: The mouse may be stressed. Ensure proper acclimatization and a low-stress testing environment.
-
Conflicting Results with Cystometry: VSA reflects both physiological and behavioral aspects of urination, while cystometry is a more direct measure of bladder function. Discrepancies can arise from the different nature of the assays.[3]
Cystometry in Anesthetized Rats
Cystometry is an invasive procedure that measures bladder pressure during filling and voiding.[14][15]
Materials:
-
Anesthesia (e.g., urethane)
-
Surgical instruments
-
Bladder catheter (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Saline
Procedure:
-
Anesthetize the rat (e.g., urethane 1.2 g/kg, i.p.).
-
Make a midline abdominal incision to expose the bladder.
-
Carefully insert a catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.
-
Close the abdominal incision.
-
Connect the catheter to a pressure transducer and an infusion pump.
-
Begin infusing saline at a constant rate (e.g., 0.1 mL/min).[15]
-
Record the intravesical pressure continuously.
-
Allow for several voiding cycles to obtain stable measurements.
-
Analyze the pressure recordings to determine parameters such as bladder capacity, voiding pressure, and intercontraction interval.
Troubleshooting Cystometry:
-
Catheter Blockage: Ensure the catheter is patent before and during the experiment.
-
Leakage: Check that the catheter is securely sutured in the bladder.
-
No Micturition Reflex: The anesthesia may be too deep. Urethane is often recommended as it tends to preserve the micturition reflex.
-
High Variability: Ensure a stable level of anesthesia and consistent experimental conditions.
Data Presentation
Table 1: Representative Urodynamic Parameters in Anesthetized Male Rats (Sprague-Dawley)
| Parameter | Value (mean ± SD) |
| Bladder Capacity (mL) | 1.44 ± 0.21 (light phase) |
| Micturition Interval (min) | 8.2 ± 1.2 (light phase) |
| Bladder Capacity (mL) | 0.65 ± 0.18 (dark phase) |
| Micturition Interval (min) | 3.7 ± 0.9 (dark phase) |
| Average Bladder Pressure (mmHg) | 13.40 ± 2.49 (light phase) |
| Average Bladder Pressure (mmHg) | 12.19 ± 2.85 (dark phase) |
Data adapted from studies on diurnal variations in rat urodynamics.[12][16] Note that parameters can vary significantly based on the animal's active vs. inactive phase.
Table 2: Comparison of Immunological and General Characteristics of C57BL/6 and BALB/c Mice
| Characteristic | C57BL/6 | BALB/c |
| Immune Response | Th1-biased | Th2-biased |
| Tumor Susceptibility | Low incidence of spontaneous tumors | Prone to certain cancers (e.g., lung tumors) |
| Behavior | More active and aggressive | More docile |
| Coat Color | Black | Albino |
These general strain differences can influence stress responses and, consequently, urinary function.[17]
Table 3: Reported Incidence of Drug-Induced Urinary Retention in Preclinical and Clinical Studies
| Drug/Drug Class | Animal Model | Incidence/Effect | Reference |
| Morphine (1 mg/kg, i.v.) | Rat | Complete inhibition of bladder contraction | [8] |
| Fentanyl | Mouse | Overflow incontinence due to loss of voiding phase | [18] |
| Hydromorphone | Mouse | Increased bladder filling volume and micturition cycle duration | [18] |
| Inhaled Anticholinergics | Human (COPD patients) | ~40% increase in risk of acute urinary retention | [19] |
| Oral Anticholinergics | Human | Odds ratio for acute urinary retention of 8.3 in the first month of use | [20] |
Note: Specific incidence rates in animal models are not always well-documented and can vary widely based on dose, strain, and experimental conditions. The provided data gives an indication of the effects of these drugs.
References
- 1. Void spot assay | Strand Lab [strandlab.net]
- 2. Epidural opiates and urinary retention: new models provide new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Void spot assay: recommendations on the use of a simple micturition assay for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacotherapeutics in Urine Retention in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Molecular mechanisms of voiding dysfunction in a novel mouse model of acute urinary retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced urinary retention: incidence, management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of morphine-induced urinary retention in anesthetized rats capable of micturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of voiding assays in mice: impact of genetic strains and sex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canadian Urological Association Best Practice Report: Catheter use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. Diurnal variation in urodynamics of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Void spot assay procedural optimization and software for rapid and objective quantification of rodent voiding function, including overlapping urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urodynamic Parameters in Spinal Cord Injury-Induced Neurogenic Bladder Rats after Stem Cell Transplantation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diurnal Variation in Urodynamics of Rat | PLOS One [journals.plos.org]
- 17. cyagen.com [cyagen.com]
- 18. Effects of opioids and benzodiazepines on bladder function of awake restrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhaled anticholinergic drugs and risk of acute urinary retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jwatch.org [jwatch.org]
Anisodamine hydrobromide purity and quality control for research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions related to the purity and quality control of anisodamine hydrobromide for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of research-grade this compound?
A1: Research-grade this compound is typically available in purities of ≥95% to >98%, as determined by High-Performance Liquid Chromatography (HPLC)[1][2][3]. For quantitative experiments and studies sensitive to impurities, it is recommended to use a purity of ≥98%. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored in a sealed container in a cool, dry place, protected from light[4][5]. For long-term storage, -20°C is recommended. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[4]. When stored at -20°C, use within one month; for storage at -80°C, use within six months[4].
Q3: What are the expected degradation products of this compound?
A3: Anisodamine is a tropane alkaloid, and its degradation pathways are similar to other compounds in this class, such as atropine and scopolamine. Under acidic conditions, the primary degradation product is likely tropic acid and tropine, resulting from hydrolysis of the ester bond[1][6]. Under basic or thermal stress, dehydration can occur, leading to the formation of apoatropine (atropamine)[6][7].
Q4: What are the primary mechanisms of action of this compound?
A4: this compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist and a weak alpha-1 adrenergic receptor antagonist[8][9][10]. Its effects are primarily due to the blockade of these receptors, which can influence various downstream signaling pathways, including the NF-κB and MAPK/ERK pathways, particularly relevant in the context of inflammation and sepsis[11][12].
Troubleshooting Guides
Purity and Quality Control Issues
Problem: My HPLC analysis shows multiple peaks, and the purity of my this compound is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degradation during storage or handling | This compound is susceptible to hydrolysis and dehydration. Ensure the compound has been stored in a tightly sealed container at the recommended temperature and protected from light and moisture. Prepare fresh solutions for analysis. |
| Presence of synthesis-related impurities | Impurities from the synthesis process, such as starting materials or by-products, may be present. If the impurity profile significantly impacts your experiment, consider purchasing a higher purity grade of the compound or purifying the material using techniques like preparative HPLC. |
| Inappropriate HPLC method | The HPLC method may not be optimized to separate this compound from its potential impurities and degradants. A stability-indicating method is required. Refer to the detailed experimental protocol for developing such a method. |
In Vitro Experiment Issues
Problem: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low aqueous solubility ("crashing out") | This is common for compounds dissolved in a high concentration of an organic solvent like DMSO when diluted into an aqueous buffer. The final concentration of the compound in the medium may be above its kinetic solubility limit.[13] |
| 1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. | |
| 2. Increase the final DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) may maintain solubility. However, you must run a vehicle control to ensure the higher DMSO concentration does not affect your cells.[13] | |
| 3. Modify the dilution method: Instead of adding the stock solution directly to the bulk medium, add the stock to a vortexing tube of medium to promote rapid and uniform dispersion.[13] | |
| 4. Use a surfactant (for non-cell-based assays): For enzyme assays, adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to the buffer can help.[14] | |
| Interaction with media components | Components in the cell culture medium, such as certain salts or proteins in serum, may interact with this compound, leading to precipitation. |
| 1. Test different media formulations: If possible, try a simpler buffer system (like PBS) for short-term assays to see if the precipitation issue persists. | |
| 2. Use serum-free media: If your experiment allows, test the solubility in a serum-free version of your medium. |
Problem: I'm observing unexpected or off-target effects in my cell culture experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-target pharmacology | This compound, while primarily a muscarinic and alpha-1 adrenergic antagonist, may interact with other proteins at higher concentrations. |
| 1. Use a secondary inhibitor: Employ a structurally different muscarinic or alpha-1 adrenergic antagonist to see if the same phenotype is observed.[15] | |
| 2. Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to deplete the primary targets (e.g., specific muscarinic receptor subtypes) and compare the resulting phenotype to that of this compound treatment.[15] | |
| 3. Dose-response analysis: Atypical dose-response curves can sometimes suggest off-target effects at higher concentrations.[15] | |
| Cytotoxicity of the compound or vehicle | At high concentrations, this compound or the solvent (e.g., DMSO) can be toxic to cells. |
| 1. Perform a dose-response cell viability assay: Determine the concentration range where the compound does not cause significant cell death. | |
| 2. Include a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to account for any solvent-induced effects. |
In Vivo Experiment Issues
Problem: I'm having trouble preparing a stable formulation of this compound for intravenous (IV) injection in animal models.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | This compound may have limited solubility in simple aqueous vehicles like saline, especially at higher concentrations. |
| 1. Use co-solvents: A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline or a solution containing polyethylene glycol (PEG) or cyclodextrins. A typical formulation might involve dissolving the compound in DMSO and then adding it to a mixture of PEG300, Tween-80, and saline. | |
| 2. Adjust the pH: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the vehicle may improve solubility, but care must be taken to ensure the final pH is physiologically compatible for IV injection. | |
| Precipitation upon injection | The formulation may be a supersaturated solution that precipitates when it comes into contact with the bloodstream. |
| 1. Lower the concentration: If possible, decrease the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal model). | |
| 2. Modify the formulation: Experiment with different co-solvents and surfactants to create a more stable formulation. |
Quantitative Data Summary
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Method |
| Purity | ≥95.0% to >98% | HPLC |
| Identification | Consistent with structure | NMR, MS |
| Appearance | White to off-white powder | Visual |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be optimized, for example, starting with 5-10% B and increasing to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Column Temperature: 25-30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of about 50-100 µg/mL.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity or degradation peaks.
-
Peak purity can be assessed using a photodiode array (PDA) detector.
-
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound and to validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat at a lower temperature (e.g., 40°C) for a few hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Protocol 3: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary[4].
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a dose-response curve, perform serial dilutions of the high-concentration stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Directly add a small volume of the DMSO stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
The final concentration of DMSO in the medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Protocol 4: Formulation for Intravenous (IV) Injection in Rodents
This is a general starting point for preparing an IV formulation. The final formulation may need to be optimized based on the required dose and solubility.
-
Vehicle Preparation: A common vehicle for IV injection of compounds with limited aqueous solubility is a mixture of solvents. For example:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the powder completely in the required volume of DMSO.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix to get the final formulation.
-
The final solution should be clear and free of precipitation. If necessary, sterile filter the final formulation through a 0.22 µm syringe filter before injection.
-
Signaling Pathway and Workflow Diagrams
Caption: Quality control workflow for incoming this compound.
Caption: Anisodamine blocks muscarinic receptor signaling.
Caption: Anisodamine weakly blocks α1-adrenergic signaling.
Caption: Anisodamine inhibits inflammatory signaling pathways.
References
- 1. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 2. This compound ameliorates acute lung injury via inhibiting pyroptosis in murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisodamine phyproof Reference Substance 55449-49-5 [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anisodamine - Wikipedia [en.wikipedia.org]
- 9. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Anisodamine Hydrobromide vs. Atropine for Treating Septic Shock: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Septic shock, a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, remains a significant challenge in critical care medicine. The pathophysiology involves a complex interplay of uncontrolled inflammation, endothelial dysfunction, and profound microcirculatory disturbances. Both anisodamine hydrobromide and atropine are anticholinergic agents that have been investigated for their potential roles in managing septic shock, though their mechanisms and clinical applications differ significantly. This guide provides an objective comparison of their performance, supported by experimental and clinical data.
Overview and Mechanism of Action
This compound (Ani HBr) and atropine are both non-specific muscarinic acetylcholine receptor (mAChR) antagonists.[1] Anisodamine, a tropane alkaloid derived from the plant Anisodus tanguticus, is primarily used in China for acute circulatory shock.[2][3] Atropine, extracted from plants like Atropa belladonna, is widely used globally as a premedication for anesthesia, for treating bradycardia, and as an antidote for organophosphate poisoning.
While both drugs block the action of acetylcholine at muscarinic receptors, their proposed therapeutic rationales in septic shock diverge:
-
This compound: Its primary proposed benefit in septic shock is the improvement of microcirculation.[1][4] Beyond its anticholinergic effects, it is suggested to possess vasodilatory, anti-inflammatory, and anti-thrombotic properties.[5][6] A key hypothesis is its role in the cholinergic anti-inflammatory pathway . By blocking mAChRs, anisodamine may increase the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages. This interaction is believed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]
-
Atropine: Its use in sepsis is less established. Preclinical studies suggest that atropine can also modulate the inflammatory response, reducing TNF-α and increasing anti-inflammatory IL-10 levels in endotoxemia models.[9][10] Its well-known cardiovascular effects, such as increasing heart rate, are generally not the primary goal in septic shock, which is often characterized by a hyperdynamic state.
| Feature | This compound | Atropine |
| Drug Class | Muscarinic Antagonist, α1-Adrenergic Antagonist | Muscarinic Antagonist |
| Primary Proposed Benefit in Septic Shock | Improvement of microcirculation; Anti-inflammatory effects | Anti-inflammatory effects; Hemodynamic stabilization (less common) |
| Key Mechanisms | Blocks mAChRs, potentially activating the cholinergic anti-inflammatory pathway via α7nAChR; Inhibits thromboxane synthesis; Vasodilation.[6][7] | Blocks mAChRs; May modulate cytokine response in endotoxemia.[9] |
| Clinical Use in Septic Shock | Used in China as an adjuvant therapy.[2] | Not standard of care; evidence is primarily preclinical. |
| CNS Penetration | Poorly crosses the blood-brain barrier, resulting in fewer CNS side effects compared to atropine.[3] | Crosses the blood-brain barrier. |
Table 1. High-Level Comparison of this compound and Atropine.
References
- 1. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Anisodamine - Wikipedia [en.wikipedia.org]
- 4. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. cddyyy.com [cddyyy.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SSAT - 2006 Abstracts: Atropine Increases Survival In An LPS Model Of Sepsis; A Kinetic Study [meetings.ssat.com]
Anisodamine Hydrobromide: An In Vivo Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Anisodamine hydrobromide against other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential as an anti-inflammatory agent.
Comparative Analysis of Anti-inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory effects in vivo, primarily in models of sepsis. Its performance has been compared with other anticholinergic agents like atropine and its own racemic mixture, racemic anisodamine.
Table 1: Comparison of the In Vivo Anti-inflammatory Effects of this compound and Alternatives in a Cecal Ligation and Puncture (CLP)-Induced Sepsis Rat Model.
| Treatment Group | Dose (mg/kg) | Plasma TNF-α Levels (pg/mL) | Plasma IL-6 Levels (pg/mL) | Plasma SOD Activity (U/mL) | Plasma MDA Levels (nmol/mL) |
| Sham | - | Low | Low | High | Low |
| CLP (Sepsis) | - | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |
| Anisodamine HBr | 1.8 | Reduced | Reduced | Increased | Reduced |
| Anisodamine HBr | 3.6 | Further Reduced | Further Reduced | Further Increased | Further Reduced |
| Anisodamine HBr | 5.4 | Markedly Reduced (More than Rac Ani) | Markedly Reduced (More than Rac Ani) | Markedly Increased (Greater than Atropine & Rac Ani) | Markedly Reduced (Greater than Atropine & Rac Ani) |
| Atropine | 5.4 | Reduced | Reduced | Increased | Reduced |
| Racemic Anisodamine | 5.4 | Reduced | Reduced | Increased | Reduced |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Rats
This model is a standard for inducing experimental sepsis that mimics the clinical progression of human sepsis.
-
Animal Preparation: Male Sprague-Dawley rats are acclimatized for one week before the experiment.
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge. A small amount of feces is extruded to induce peritonitis. The cecum is then returned to the abdominal cavity, and the incision is closed.
-
Sham Control: Sham-operated rats undergo the same surgical procedure, but the cecum is neither ligated nor punctured.
-
Drug Administration: this compound, atropine, or racemic anisodamine are administered to the respective treatment groups, often via intravenous or intraperitoneal injection, at specified doses and time points relative to the CLP procedure[1][2].
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after CLP, blood and tissue samples are collected for analysis of inflammatory markers[1][2].
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats
This model is used to induce a systemic inflammatory response.
-
Animal Preparation: As with the CLP model, rats are acclimatized prior to the experiment.
-
LPS Administration: A solution of LPS (a component of the outer membrane of Gram-negative bacteria) is administered to the rats, usually via intraperitoneal or intravenous injection, to induce a strong inflammatory response.
-
Drug Administration: this compound is administered at various doses before or after the LPS challenge.
-
Outcome Measures: Blood and tissue samples are collected to measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as markers of oxidative stress[3].
Visualizing the Mechanisms and Workflows
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of anti-inflammatory effects.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Discussion
This compound exerts its anti-inflammatory effects, at least in part, through the cholinergic anti-inflammatory pathway. By blocking muscarinic acetylcholine receptors, it is proposed that more acetylcholine becomes available to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages[1]. The activation of α7nAChR subsequently inhibits the production and release of pro-inflammatory cytokines, thereby dampening the inflammatory cascade.
The in vivo data suggests that this compound is not only effective in reducing inflammation but may also be more potent than atropine and racemic anisodamine in certain models of sepsis[1][2]. This enhanced efficacy could be attributed to its specific stereochemistry and interaction with cholinergic receptors. Furthermore, its ability to mitigate oxidative stress contributes to its overall protective effects on organs during systemic inflammation[1][2][3].
Conclusion
The available in vivo evidence supports the anti-inflammatory properties of this compound, demonstrating its ability to reduce pro-inflammatory cytokines and oxidative stress in animal models of sepsis. Comparative studies suggest a potential therapeutic advantage over related anticholinergic compounds. Further research is warranted to fully elucidate its clinical potential in treating inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates oxidative stress and proinflammatory cytokines in septic rats induced by cecal ligation and puncture | Cellular and Molecular Biology [cellmolbiol.org]
- 3. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Anisodamine Hydrobromide Versus Non-Steroidal Anti-Inflammatory Agents
This guide provides a detailed, objective comparison of the performance of Anisodamine hydrobromide and non-steroidal anti-inflammatory drugs (NSAIDs), tailored for researchers, scientists, and drug development professionals. The comparison is based on their mechanisms of action, anti-inflammatory effects supported by experimental data, and the methodologies of key experiments.
Introduction
This compound is a tropane alkaloid derived from the plant Anisodus tanguticus of the Solanaceae family.[1] It is primarily known for its anticholinergic properties, acting as a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist.[2] Beyond its anticholinergic effects, this compound has demonstrated antioxidant and anti-inflammatory properties.[2] It has been clinically used for conditions such as septic shock, acute circulatory failure, and smooth muscle spasms.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications for treating pain, fever, and inflammation.[3] This class includes well-known drugs such as ibuprofen, diclofenac, and indomethacin.[4] The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and other inflammatory mediators.[3][5]
This guide will delve into a comparative analysis of these two classes of compounds, highlighting their distinct and potentially overlapping anti-inflammatory mechanisms and presenting available experimental data to inform research and development.
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct signaling pathways.
This compound
This compound's anti-inflammatory effects are multifaceted. A key mechanism is its role in the cholinergic anti-inflammatory pathway . By blocking muscarinic acetylcholine receptors, it may increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, which in turn can suppress the production of pro-inflammatory cytokines.[6][7]
Furthermore, anisodamine has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][8] It has been observed to alleviate lipopolysaccharide (LPS)-induced inflammation by suppressing the activation of the NLRP3 inflammasome and inactivating the NF-κB signaling pathway.[8] Specifically, it can inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB.[8] Anisodamine has also been found to inhibit the synthesis of thromboxane, suggesting a potential interaction with the arachidonic acid cascade, though this is distinct from the primary mechanism of NSAIDs.[3][9]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The primary anti-inflammatory mechanism of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins.[3] Prostaglandins, particularly PGE2, are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain sensitization.[10]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[11]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[11]
Most traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2.[12] Newer NSAIDs, known as coxibs (e.g., celecoxib), are selective for COX-2, which can reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[4]
Experimental Data
Direct head-to-head comparative studies evaluating the anti-inflammatory efficacy of this compound against specific NSAIDs are limited in the publicly available literature. The following tables summarize quantitative data from separate studies on their respective anti-inflammatory and related activities.
This compound: Anti-inflammatory Effects in a Rat Model of Sepsis
The following data are from a study investigating the effects of this compound (AniHBr) in a rat model of sepsis induced by cecal ligation and puncture (CLP).[5]
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham | 8.94 ± 2.17 | 404.61 ± 51.09 |
| CLP (Sepsis) | 30.57 ± 5.19 | 1480.37 ± 180.08 |
| CLP + AniHBr (1.8 mg/kg) | 14.76 ± 1.52 | - |
| CLP + AniHBr (3.6 mg/kg) | 12.51 ± 1.28 | - |
| CLP + AniHBr (5.4 mg/kg) | 11.44 ± 1.23 | - |
| Data are presented as mean ± standard deviation.[13] |
In a separate study on LPS-induced acute kidney injury in rats, AniHBr significantly attenuated the increase in serum levels of TNF-α, IL-6, and IL-1β.[1]
Non-Steroidal Anti-Inflammatory Drugs: In Vitro COX Inhibition
The following table presents the 50% inhibitory concentration (IC50) values for several NSAIDs against COX-1 and COX-2 enzymes from in vitro assays. Lower IC50 values indicate greater potency.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Indomethacin | 0.063 | 0.48 | 7.6 |
| Diclofenac | 0.611 | 0.63 | 1.03 |
| Ibuprofen | 1.6 | 13.1 | 8.2 |
| Aspirin | 3.57 | 29.3 | 8.2 |
| Meloxicam | 36.6 | 4.7 | 0.12 |
| Celecoxib | 15.10 | 0.05 | 0.003 |
| Data are from a study on human articular chondrocytes.[14] Selectivity ratio is calculated as (COX-2 IC50) / (COX-1 IC50). A lower ratio indicates higher selectivity for COX-2. |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound and NSAIDs.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds against acute inflammation.
Workflow Diagram:
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. They are acclimatized to laboratory conditions for at least one week before the experiment.[9][15]
-
Grouping: Animals are randomly divided into several groups: a control group, a vehicle group, one or more drug-treated groups (with different doses), and a standard drug group (e.g., indomethacin 5-10 mg/kg).[15][16]
-
Drug Administration: The test compound (e.g., this compound) or standard NSAID is administered, typically intraperitoneally (i.p.) or orally, 30-60 minutes before the induction of inflammation.[15]
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each rat.[15][17]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[15]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.[18]
Lipopolysaccharide (LPS)-Induced Cytokine Release in Vitro
This in vitro assay is used to assess the potential of a compound to modulate the inflammatory response of immune cells.
Detailed Protocol:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary immune cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[19]
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard NSAID for a specific period (e.g., 1 hour).[19]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.[19]
-
Incubation: The cells are incubated for a specified duration (e.g., 24 hours) to allow for cytokine production and release into the culture medium.[19]
-
Sample Collection: The cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
-
Data Analysis: The reduction in cytokine levels in the drug-treated groups compared to the LPS-stimulated control group is calculated to determine the inhibitory effect of the compound.
Clinical Trial Protocol for this compound in Septic Shock
This section outlines the protocol for a multicenter randomized controlled trial investigating the efficacy of this compound in patients with septic shock.[6][20]
Logical Relationship Diagram:
Protocol Summary:
-
Study Design: A prospective, multicenter, randomized controlled trial.[6]
-
Participants: Adult patients diagnosed with septic shock requiring vasopressor use.[20]
-
Intervention:
-
Primary Endpoint: 28-day mortality.[6]
-
Secondary Endpoints: Included 7-day mortality, hospital mortality, hospital length of stay, and vasopressor-free days within 7 days.[6]
-
Data Collection: Clinical indicators were measured and collected at baseline (0h) and at 6, 24, 48, 72 hours, and 7 days after diagnosis.[6]
Comparison Summary and Conclusion
This compound and NSAIDs represent two distinct classes of anti-inflammatory agents with different mechanisms of action, leading to varied therapeutic applications and side effect profiles.
Efficacy and Primary Uses:
-
NSAIDs are well-established as effective analgesics, antipyretics, and anti-inflammatory agents for a wide range of conditions, including arthritis, musculoskeletal pain, and fever.[3][4] Their efficacy is directly linked to the inhibition of prostaglandin synthesis.[3]
-
This compound has been primarily used in specific clinical settings such as septic shock and circulatory disorders, where its ability to improve microcirculation and modulate the systemic inflammatory response is beneficial.[1] While it possesses anti-inflammatory properties, it is not typically used as a first-line treatment for common inflammatory conditions in the same way as NSAIDs.
Side Effect Profiles:
-
NSAIDs are associated with a well-documented risk of gastrointestinal adverse effects (due to COX-1 inhibition), as well as renal and cardiovascular complications.[3] Selective COX-2 inhibitors were developed to mitigate gastrointestinal risks, but some have been linked to an increased risk of cardiovascular events.[4]
-
This compound's side effects are primarily related to its anticholinergic properties and can include dry mouth, blurred vision, and urinary retention.[1]
This compound and NSAIDs exert their anti-inflammatory effects through fundamentally different pathways. NSAIDs are direct inhibitors of the enzymes responsible for prostaglandin synthesis, making them potent agents for a broad spectrum of inflammatory conditions. In contrast, this compound appears to have a more complex, modulatory role on inflammation, involving the cholinergic anti-inflammatory pathway and key signaling cascades like NF-κB and MAPK.
The available data suggest that this compound may be particularly relevant in conditions characterized by a systemic inflammatory response and microcirculatory dysfunction, such as septic shock. However, a significant gap in the literature is the lack of direct, head-to-head comparative studies evaluating the anti-inflammatory potency of this compound against standard NSAIDs in common inflammatory models. Such studies would be invaluable for elucidating the relative efficacy and potential therapeutic niches for this compound as an anti-inflammatory agent. Future research should focus on these direct comparisons to better position this compound within the landscape of anti-inflammatory therapeutics.
References
- 1. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anisodamine alleviates lipopolysaccharide-induced pancreatic acinar cell injury through NLRP3 inflammasome and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 12. medicaid.nv.gov [medicaid.nv.gov]
- 13. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - Zhang- Annals of Translational Medicine [atm.amegroups.org]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Comparative Analysis of Anisodamine Hydrobromide and Atropine on Myopia Progression: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Anisodamine hydrobromide and atropine, two muscarinic receptor antagonists investigated for their potential in controlling myopia progression. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies of key clinical trials, and an exploration of the underlying signaling pathways.
Executive Summary
Myopia is a growing global health concern, and pharmacological interventions are a key area of research to slow its progression in children and adolescents. Atropine, a non-selective muscarinic antagonist, is the most studied agent in this class and has demonstrated dose-dependent efficacy in numerous clinical trials. This compound, another muscarinic antagonist with additional α1-adrenergic receptor blocking properties, is used for myopia control in China, presenting a potential alternative. This guide provides a side-by-side comparison of their mechanisms of action, clinical efficacy based on available data, and the experimental protocols employed in significant studies. While direct head-to-head clinical trials are limited, this analysis aims to provide a clear, data-driven overview to inform future research and development.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key clinical trials on atropine and a notable study on racemic anisodamine. It is important to note that the anisodamine data is from a study where it was used in combination with optical interventions, which should be considered when comparing efficacy.
Table 1: Atropine Clinical Trial Data for Myopia Progression
| Study (Year) | Drug Concentration | Duration | Mean Annual Change in Spherical Equivalent Refractive Error (SER) (Diopters) | Mean Annual Change in Axial Length (AL) (mm) |
| ATOM 1 | 1% Atropine | 2 years | Atropine: -0.28 ± 0.92Placebo: -1.20 ± 0.69 | Atropine: +0.02 ± 0.27Placebo: +0.38 ± 0.38 |
| ATOM 2 (2 years) | 0.5% Atropine0.1% Atropine0.01% Atropine | 2 years | 0.5%: -0.30 ± 0.600.1%: -0.38 ± 0.600.01%: -0.49 ± 0.63 | 0.5%: 0.27 ± 0.250.1%: 0.28 ± 0.270.01%: 0.41 ± 0.32 |
| LAMP (1 year) [1] | 0.05% Atropine0.025% Atropine0.01% AtropinePlacebo | 1 year | 0.05%: -0.27 ± 0.610.025%: -0.46 ± 0.450.01%: -0.59 ± 0.61Placebo: -0.81 ± 0.53 | 0.05%: 0.20 ± 0.250.025%: 0.29 ± 0.250.01%: 0.36 ± 0.29Placebo: 0.41 ± 0.22 |
| CHAMP (3 years) [2] | 0.01% Atropine0.02% AtropinePlacebo | 3 years | 0.01%: -1.040.02%: -1.18Placebo: -1.28 | 0.01%: Slower elongation vs. placebo0.02%: Not significantly different from placebo |
Table 2: Racemic Anisodamine Combination Therapy Data for Myopia Progression (12-month follow-up) [3][4][5]
| Treatment Group | Mean Change in Spherical Equivalent Refraction (SER) (Diopters) | Mean Change in Axial Length (AL) (mm) |
| DIMS lenses alone | -0.45 ± 0.28 | 0.28 ± 0.13 |
| DIMS lenses + Racemic Anisodamine | -0.25 ± 0.21 | 0.16 ± 0.10 |
| Ortho-K lenses alone | -0.18 ± 0.19 | 0.12 ± 0.09 |
| Ortho-K lenses + Racemic Anisodamine | -0.08 ± 0.15 | 0.05 ± 0.07 |
Mechanisms of Action
Atropine: Atropine is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[6] Its mechanism in myopia control is thought to be independent of its effect on accommodation and pupil dilation.[6] The leading hypotheses suggest that atropine acts directly on the retina and sclera.[7] In the retina, it may influence dopamine release, a neurotransmitter known to inhibit eye growth.[6] In the sclera, muscarinic receptors are present on fibroblasts, and their blockade by atropine may inhibit the scleral thinning and remodeling associated with axial elongation in myopia.[7]
This compound: Anisodamine is also a muscarinic acetylcholine receptor (mAChR) antagonist.[5] Additionally, it possesses α1-adrenergic receptor antagonist properties. While its precise mechanism in myopia control is less elucidated than atropine's, its anticholinergic action is believed to be central.[5] By blocking muscarinic receptors, it likely shares a similar pathway to atropine in modulating scleral remodeling. The contribution of its α1-adrenergic antagonism to myopia control is not yet fully understood but may influence ocular blood flow or other signaling pathways involved in eye growth.[1]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for muscarinic antagonists in the context of myopia control and a general experimental workflow for clinical trials.
Figure 1. Proposed signaling pathway for muscarinic antagonists in myopia control.
Experimental Protocols
This section details the methodologies of key clinical trials that provide the foundation for the comparative data.
Atropine for the Treatment of Myopia (ATOM) Studies
The ATOM studies were pivotal in establishing the efficacy of atropine for myopia control.
-
Study Design: The ATOM 1 and ATOM 2 studies were randomized, double-masked, placebo-controlled trials.
-
Participants: Children aged 6 to 12 years with myopia ranging from -1.00 to -6.00 diopters (D) and astigmatism of 1.50 D or less.
-
Intervention:
-
ATOM 1: One drop of 1% atropine or placebo instilled nightly in one eye for two years.
-
ATOM 2: One drop of 0.5%, 0.1%, or 0.01% atropine instilled nightly in both eyes for two years.
-
-
Primary Outcome Measures:
-
Change in spherical equivalent refraction (SER), determined by cycloplegic autorefraction. Cycloplegia was induced using cyclopentolate 1%.
-
Change in axial length (AL), measured by partial coherence interferometry.
-
-
Follow-up: Examinations were conducted at baseline and at regular intervals (e.g., every 4 or 6 months) over the study period. A washout period was included after the treatment phase to assess for rebound effects.
Low-Concentration Atropine for Myopia Progression (LAMP) Study[1]
The LAMP study aimed to determine the optimal low concentration of atropine.
-
Study Design: A randomized, double-masked, placebo-controlled trial.
-
Participants: Children aged 4 to 12 years with myopia of at least -1.00 D and astigmatism of -2.50 D or less.
-
Intervention: Nightly instillation of 0.05%, 0.025%, 0.01% atropine, or placebo eye drops in both eyes for one year.
-
Primary Outcome Measures:
-
Change in SER, measured by cycloplegic autorefraction.
-
Change in AL, measured using an IOLMaster.
-
-
Follow-up: Comprehensive eye examinations were performed at baseline and every 4 months.
Racemic Anisodamine Combination Therapy Study[3][4][5]
This study investigated the effect of adding racemic anisodamine to existing optical treatments for myopia.
-
Study Design: A comparative clinical study.
-
Participants: Myopic adolescents aged 8 to 15 years.
-
Intervention: Participants were divided into four groups:
-
Defocus Incorporated Multiple Segments (DIMS) spectacle lenses alone.
-
Orthokeratology (OK) lenses alone.
-
DIMS spectacle lenses combined with racemic anisodamine eye drops.
-
OK lenses combined with racemic anisodamine eye drops.
-
-
Primary Outcome Measures:
-
Change in SER.
-
Change in AL.
-
-
Follow-up: Measurements were taken at baseline and at a 12-month follow-up.
Figure 2. General experimental workflow for myopia control clinical trials.
Discussion and Future Directions
The available evidence strongly supports the efficacy of atropine in slowing myopia progression, with a clear dose-dependent effect. Lower concentrations of atropine (0.01% - 0.05%) offer a favorable balance of efficacy and reduced side effects, such as photophobia and blurred near vision, compared to higher concentrations.[8]
The dual mechanism of anisodamine as both a muscarinic and α1-adrenergic antagonist warrants further investigation. Understanding the role of α1-adrenergic receptors in the sclera and retina could open new avenues for myopia treatment.
Future research should prioritize randomized controlled trials directly comparing various concentrations of this compound with atropine and a placebo. Such studies would provide the high-quality evidence needed to establish the relative efficacy and safety of these two agents. Furthermore, long-term studies are necessary to evaluate the potential for rebound effects upon cessation of anisodamine treatment, a phenomenon observed with higher concentrations of atropine. Elucidating the precise signaling pathways of anisodamine in ocular tissues will also be crucial for optimizing its therapeutic potential.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Myopic Eyes in Children Responded Better to Atropine 0.01% than to Atropine 0.02% - American Academy of Ophthalmology [aao.org]
- 3. Effects of racemic anisodamine in combination with orthokeratology and defocus incorporated multiple segment spectacle lenses for myopia control in adolescents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of racemic anisodamine in combination with orthokeratology and defocus incorporated multiple segment spectacle lenses for myopia control in adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reviewofmm.com [reviewofmm.com]
- 7. Expression of muscarinic receptors in human and mouse sclera and their role in the regulation of scleral fibroblasts proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atropine dose comparison shows a clear winner for myopia control - Insight [insightnews.com.au]
Anisodamine Hydrobromide: A Comparative Efficacy Analysis Against Other Vasoactive Agents
Anisodamine hydrobromide is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1][2] It functions as a non-specific cholinergic antagonist, similar to atropine and scopolamine, but is reported to be less potent and less toxic.[3] Its therapeutic effects are attributed to a multifaceted mechanism of action, including anticholinergic properties, vasodilation, and anti-inflammatory effects.[1] This guide provides a comparative analysis of the efficacy of this compound against other vasodilators and vasoactive agents in specific clinical contexts, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multifaceted Approach
This compound's vasodilatory and protective effects stem from several mechanisms:
-
Anticholinergic Activity : It primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (M1 and M3 subtypes being significant targets), leading to smooth muscle relaxation.[1]
-
Vasodilation : The drug induces vasodilation through both direct and indirect pathways. It directly causes smooth muscle relaxation in vascular walls by blocking M3 receptors and indirectly inhibits the release of vasoconstrictive substances.[1] Some evidence also points to a weak alpha-1 adrenergic antagonist activity which may contribute to its vasodilating properties.[3][4]
-
Anti-inflammatory Effects : Anisodamine can modulate immune responses by inhibiting the release of inflammatory mediators like histamine and prostaglandins.[1] A proposed mechanism involves the cholinergic anti-inflammatory pathway, where blocking muscarinic receptors may reroute acetylcholine to α7 nicotinic acetylcholine receptors (α7nAChR), inhibiting pro-inflammatory cytokine production.[5][6]
-
Microcirculation Improvement : It has been shown to improve microcirculation by inhibiting platelet aggregation and thromboxane synthesis.[7][8][9]
Comparison 1: this compound in Septic Shock
Anisodamine has been used clinically in China to improve microcirculation in conditions like septic shock.[7][8] A recent multicenter randomized controlled trial compared the efficacy of anisodamine as an adjuvant to conventional treatment in critically ill patients with septic shock.
Efficacy Data: Anisodamine vs. Conventional Treatment in Septic Shock
| Outcome Metric | Anisodamine Group (n=203) | Control Group (n=201) | p-value |
| 28-Day Mortality | 26.1% | 35.8% | 0.035[7] |
| 7-Day Mortality | Lower than control | Higher than treated | Statistically Significant[7] |
| Hospital Mortality | Lower than control | Higher than treated | Statistically Significant[7] |
| Vasopressor Free Days in 7 Days | Longer than control | Shorter than treated | Statistically Significant[7] |
Data sourced from a prospective, multicenter, randomized controlled trial conducted between 2017 and 2021.[7]
While direct comparisons with specific vasopressors like dopamine or norepinephrine from this trial are not available, the data suggests anisodamine improves outcomes over conventional therapy alone. In septic shock, dopamine and norepinephrine are often first-line vasopressors.[10][11] Studies comparing dopamine and norepinephrine have found no significant difference in 28-day mortality, though dopamine is associated with a higher incidence of arrhythmic events.[10][11]
Experimental Protocol: Septic Shock Clinical Trial
-
Study Design : A prospective, multicenter, randomized controlled trial conducted in 16 hospitals in China.[12]
-
Participants : 404 adult patients diagnosed with septic shock.[7]
-
Randomization : Patients were randomly assigned in a 1:1 ratio to either the treatment or control group.[12]
-
Intervention :
-
Primary Endpoint : 28-day mortality.[12]
-
Secondary Endpoints : Included 7-day mortality, hospital mortality, hospital length of stay, and vasopressor-free days within 7 days.[12]
-
Data Collection : Indicators were measured at 0, 6, 24, 48, 72 hours, and 7 days after diagnosis.[12]
Comparison 2: this compound in Organophosphate Poisoning
In cases of organophosphate (OP) poisoning, atropine, a muscarinic antagonist, is a standard treatment. Anisodamine has been investigated as an alternative or adjunct, particularly when high doses of atropine fail to achieve "atropinization" (the desired clinical endpoint of reversing muscarinic symptoms).[13] Anisodamine exhibits similar pharmacological effects to atropine but is considered less toxic.[14][15]
Efficacy Data: Anisodamine vs. Atropine in OP Poisoning
This table summarizes data from a study of 64 OP-poisoning patients who did not achieve atropinization after 12 hours of high-dose atropine treatment.
| Outcome Metric | Anisodamine Group | Atropine Group | p-value |
| Time to Atropinization (hours) | 24.3 ± 4.3 | 29.2 ± 7.0 | <0.05[13][16] |
| Hospital Stay (days) | 5.3 ± 2.5 | 6.9 ± 2.3 | <0.05[13][16] |
Data from patients who had not responded to initial high-dose atropine therapy.[13][16]
Experimental Protocol: Organophosphate Poisoning Study
-
Study Design : A comparative study.
-
Participants : Sixty-four patients with organophosphate poisoning who had received routine treatments (including high doses of atropine for 12 hours) but had not achieved atropinization.[13][16]
-
Intervention :
-
Anisodamine Group : Patients received anisodamine.
-
Atropine Group : Patients continued to receive high-dose atropine.
-
-
Endpoints : The primary outcomes measured were the time required to achieve atropinization and the total length of the hospital stay.[13][16]
Conclusion
The available evidence suggests that this compound is an effective vasoactive agent with a distinct, multifaceted mechanism of action.
-
In the context of septic shock , it serves as a beneficial adjuvant therapy to conventional treatment, significantly reducing mortality and the need for vasopressors.[7][12] Its efficacy lies in improving microcirculation and modulating the inflammatory response.[1][8]
-
For organophosphate poisoning , it presents a viable option for patients who are refractory to high doses of atropine, shortening the time to clinical stabilization and reducing hospital stays.[13][16]
While anisodamine demonstrates significant promise, it is important to note that much of the extensive clinical research has been conducted in China.[7][8] Further large-scale, multicenter trials are warranted to validate these findings and to establish its comparative efficacy against specific first-line vasodilators and vasopressors in diverse patient populations.[7][9]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anisodamine for the prevention of contrast-induced nephropathy in patients with acute coronary syndrome: a pilot systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine versus noradrenaline in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Dopamine and Norepinephrine in the Treatment of Shock EMRA [emra.org]
- 12. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficiency of anisodamine for organophosphorus-poisoned patients when atropinization cannot be achieved with high doses of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Anisodamine Hydrobromide in Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Anisodamine hydrobromide against other prominent neuroprotective agents in preclinical stroke models. The data presented is intended to inform further research and development in the critical field of stroke therapeutics.
Executive Summary
Ischemic stroke remains a leading cause of long-term disability and mortality worldwide. The quest for effective neuroprotective agents to mitigate brain damage following a stroke is a paramount goal in neuroscience research. This compound, a tropane alkaloid, has demonstrated potential neuroprotective properties. This guide critically evaluates the existing preclinical evidence for this compound and compares its performance with four other neuroprotective agents that have been extensively studied: Edaravone, Nerinetide, Citicoline, and Cerebrolysin. The comparison is based on quantitative data from animal models of stroke, detailed experimental methodologies, and an examination of the underlying signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its comparators in preclinical models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is synthesized from multiple independent studies. Variations in experimental protocols, animal strains, and outcome measures should be considered when interpreting these results.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage and Administration | Infarct Volume Reduction (%) vs. Control | Citation(s) |
| This compound | Rat Chronic Cerebral Hypoperfusion | 0.3, 0.6, 1.2 mg/kg/day, i.p. | Data not directly comparable in MCAO model | [1] |
| Gerbil Forebrain Ischemia | Not specified | Significantly increased viable neurons | [2] | |
| Edaravone | Rat MCAO | 3 mg/kg, i.v. | ~25.5% | [3][4] |
| Rat MCAO | 10, 20, 30 mg/kg, oral | Dose-dependent reduction | [5] | |
| Nerinetide | Rat MCAO | 10 nmol/g, i.v. | ~25% (in some studies) | [6] |
| Mouse tMCAO | 10 nmol/g, i.v. | No significant reduction in replication study | [7] | |
| Citicoline | Rat MCAO | 500 mg/kg, i.p. | ~27.8% (meta-analysis) | [8] |
| Rat MCAO | 40-60 mM via brain ECS | Significant reduction | [3][9] | |
| Cerebrolysin | Rat MCAO | 2.5, 5.0 ml/kg, i.v. | Dose-dependent reduction | [4][10] |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Neurological Scoring System | Improvement vs. Control | Citation(s) |
| This compound | Rat Chronic Cerebral Hypoperfusion | Morris Water Maze | Significant improvement in cognitive deficits | [1] |
| Edaravone | Rat MCAO | mNSS | Significant improvement | [5] |
| Nerinetide | Mouse tMCAO | Not specified | No significant improvement in replication study | [7] |
| Citicoline | Rat MCAO | McGraw Stroke-index scale | Significant improvement | [11] |
| Cerebrolysin | Rat MCAO | Not specified | Significant dose-dependent improvement | [4][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used preclinical model to mimic focal ischemic stroke in humans.[12][13][14]
Objective: To induce a temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it blocks the origin of the MCA. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
-
Administer the test compound (e.g., this compound) or vehicle at the designated time points (pre-, during, or post-MCAO).
Infarct Volume Assessment using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted tissue.[15][16]
Objective: To quantify the volume of the ischemic infarct in the brain.
Materials:
-
Rat brain from MCAO model
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Using image analysis software, measure the area of the infarct (white region) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume using the following formula, correcting for edema: Infarct Volume (%) = [(Area of Contralateral Hemisphere - Area of Non-infarcted Ipsilateral Hemisphere) / Area of Contralateral Hemisphere] x 100
Apoptosis Detection using TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[17]
Objective: To identify and quantify apoptotic cells in the peri-infarct region of the brain.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (commercial)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.
-
Perform antigen retrieval if required by the kit protocol.
-
Permeabilize the tissue with proteinase K or a similar reagent.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP) for 1-2 hours at 37°C.
-
Stop the reaction and wash the sections.
-
Incubate with a fluorescently labeled antibody that recognizes the incorporated labeled dUTPs.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the number of TUNEL-positive cells in defined regions of interest.
Protein Expression Analysis using Western Blot
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways.[17]
Objective: To measure the levels of key proteins (e.g., p-Akt, p-GSK-3β) in brain tissue lysates.
Materials:
-
Brain tissue from the peri-infarct region
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the brain tissue in lysis buffer and centrifuge to collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these agents exert their neuroprotective effects is crucial for targeted drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective actions of this compound and its comparators.
This compound: Akt/GSK-3β Signaling Pathway
This compound is believed to exert its neuroprotective effects by modulating muscarinic receptors and activating the pro-survival PI3K/Akt signaling pathway, which in turn inhibits the pro-apoptotic glycogen synthase kinase 3 beta (GSK-3β).[18][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. cerebrolysin.com [cerebrolysin.com]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytidine 5′-Diphosphocholine (CDP-Choline) in Stroke and Other CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Cerebrolysin Treatment as an Add-On Therapy to Mechanical Thrombectomy in Patients With Acute Ischemic Stroke Due to Large Vessel Occlusion: Study Protocol for a Prospective, Open Label, Single-Center Study With 12 Months of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 12. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 13. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of myeloperoxidase oxidant production by N-acetyl lysyltyrosylcysteine amide reduces brain damage in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmolbiol.org [cellmolbiol.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Anisodamine hydrobromide vs. atropine: differences in blood-brain barrier penetration
A Comparative Guide to the Blood-Brain Barrier Penetration of Anisodamine Hydrobromide and Atropine
Introduction
For researchers and drug development professionals specializing in neurology and pharmacology, understanding the central nervous system (CNS) penetration of anticholinergic agents is critical. This compound and atropine are both tropane alkaloids and non-selective muscarinic acetylcholine receptor antagonists, yet their clinical applications and side-effect profiles diverge significantly, largely due to differences in their ability to cross the blood-brain barrier (BBB).[1][2] Atropine, a tertiary amine, is known to cross the BBB and can elicit significant CNS effects.[3] In contrast, anisodamine is reported to have a lower ability to cross the blood-CSF barrier, resulting in fewer CNS side effects.[4]
This guide provides a detailed comparison of the BBB penetration of this compound and atropine, supported by available data and a review of relevant experimental methodologies.
Chemical and Pharmacokinetic Properties
A key differentiator between anisodamine and atropine is the presence of a hydroxyl group at the 6th position on the tropine ring of anisodamine. This structural modification is believed to contribute to its lower lipophilicity and, consequently, reduced BBB penetration compared to atropine.
| Property | This compound | Atropine |
| Chemical Formula | C₁₇H₂₄BrNO₄ | C₁₇H₂₃NO₃ |
| Molar Mass | 386.28 g/mol | 289.37 g/mol |
| Chemical Structure | A tropane alkaloid with a hydroxyl group at the 6th position of the tropine ring. | A tropane alkaloid, racemic mixture of d- and l-hyoscyamine. |
| Systemic Bioavailability (in rats, oral) | 10.78%[5] | 21.62%[5] |
| Urinary Excretion Rate (in rats) | 54.86%[5] | 11.33%[5] |
| Half-life (in humans) | Approximately 2-3 hours[1] | Approximately 2-4 hours[3] |
Blood-Brain Barrier Penetration: A Comparative Analysis
While direct, side-by-side quantitative data on the BBB penetration of anisodamine and atropine is limited in publicly available literature, qualitative evidence and comparative CNS effects strongly suggest that anisodamine exhibits significantly lower BBB permeability.
Central Nervous System Effects:
A study in unanesthetized rabbits demonstrated that the route of administration significantly impacts the CNS effects of both drugs.[6]
-
Intracerebroventricular (ICV) Injection: Direct administration into the cerebral ventricles, bypassing the BBB, of both anisodamine-HBr (1-2 mg/kg) and atropine sulfate (0.25-1 mg/kg) resulted in cerebral electrical activity showing low amplitude and fast frequency, followed by seizure discharges.[6] The rabbits appeared excited with tachypnea, nystagmus, and clonic convulsions, indicating that both compounds can exert stimulatory effects on the CNS when the BBB is circumvented.[6]
-
Intravenous (IV) Injection: In contrast, intravenous administration of both tropane alkaloids induced high synchronization and blocked the EEG arousal response in rabbits.[6] This suggests that under normal physiological conditions with an intact BBB, the systemic administration of these drugs leads to different, and in this case, depressive, CNS effects.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The following are detailed methodologies for key experiments used to determine the BBB penetration of pharmaceutical compounds.
1. In Vivo Brain-to-Plasma Concentration Ratio (Kp)
This method provides a direct measure of the extent of drug distribution into the brain tissue from the systemic circulation.
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Drug Administration: The test compound (e.g., this compound or atropine) is administered intravenously (e.g., via the tail vein) at a specific dose.
-
Sample Collection: At predetermined time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes), blood samples are collected via cardiac puncture into heparinized tubes. Immediately following blood collection, the animal is euthanized, and the brain is perfused with ice-cold saline to remove remaining blood from the cerebral vasculature. The whole brain is then harvested.
-
Sample Processing: Blood samples are centrifuged to obtain plasma. Brain tissue is homogenized in a suitable buffer.
-
Quantification: The concentration of the drug in both plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]
-
Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma Where C_brain is the concentration of the drug in the brain tissue (e.g., in ng/g) and C_plasma is the concentration of the drug in the plasma (e.g., in ng/mL).
2. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening method to predict the passive diffusion of a compound across the BBB.[7][8]
-
Model Setup: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane that mimics the BBB. This filter plate is then placed into a 96-well acceptor plate containing a buffer solution (acceptor compartment).
-
Procedure: The test compound is dissolved in a buffer solution and added to the donor wells of the filter plate. The plate is then incubated for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The available evidence strongly indicates that this compound has a lower propensity to cross the blood-brain barrier compared to atropine. This is supported by observations of fewer central nervous system side effects in clinical and preclinical settings. The structural difference, specifically the addition of a hydroxyl group in anisodamine, likely contributes to this reduced CNS penetration. For researchers and drug developers, this distinction is crucial when selecting an anticholinergic agent for indications where CNS effects are undesirable. Further quantitative studies directly comparing the brain-to-plasma ratios of these two compounds would be beneficial to precisely quantify this difference in BBB permeability.
References
- 1. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central effects of anisodamine, atropine, anisodine and scopolamine after intraventricular injection - Peng - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on a new potential dopaminergic agent: in vitro BBB permeability, in vivo behavioural effects and molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antispasmodic Effects of Anisodamine and Hyoscyamine
This guide provides a detailed comparison of Anisodamine and Hyoscyamine, two anticholinergic agents used for their antispasmodic properties. The analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data.
Introduction and Pharmacological Classification
Anisodamine and Hyoscyamine are both naturally occurring tropane alkaloids derived from plants of the Solanaceae family.[1][2] They function as antispasmodic agents by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[3][4]
-
Anisodamine: Also known as 7β-hydroxyhyoscyamine, this alkaloid is extracted from the plant Anisodus tanguticus.[1][4] It is widely used in China for various conditions, including acute circulatory shock, gastrointestinal colic, and septic shock, due to its ability to relax smooth muscle and improve microcirculation.[5][6][7]
-
Hyoscyamine: As the levorotary isomer of atropine, Hyoscyamine is a secondary metabolite found in plants like deadly nightshade (Atropa belladonna) and henbane.[2] It is used to provide symptomatic relief from spasms associated with a variety of disorders, including irritable bowel syndrome (IBS), peptic ulcers, diverticulitis, and bladder spasms.[2][3]
Mechanism of Action: Anticholinergic Effects
Both drugs exert their antispasmodic effects by blocking the action of the neurotransmitter acetylcholine (ACh) on muscarinic receptors located on smooth muscle cells.[1][3] Specifically, the blockade of M3 receptors is crucial for reducing the contractility of smooth muscles in the gastrointestinal, bronchial, and urinary tracts.[1] This inhibition prevents the intracellular signaling cascade that leads to calcium release and subsequent muscle contraction, resulting in muscle relaxation.[1]
While both are non-specific muscarinic antagonists, Anisodamine is also noted to be a relatively weak alpha-1 adrenergic antagonist, which may contribute to its vasodilating activity.[6][7] Hyoscyamine is a potent antimuscarinic, with studies suggesting it has 98% of the anticholinergic power of atropine.[2]
Comparative Efficacy and Safety
Direct head-to-head clinical trials comparing Anisodamine and Hyoscyamine are limited. However, a significant multicenter, randomized, double-blind Phase III trial compared parenteral Anisodamine with Hyoscine Butylbromide (HBB), a closely related anticholinergic agent, for acute gastric or intestinal spasm-like pain.[8][9] The findings from this and other studies are summarized below.
Table 1: Comparison of Pharmacological Properties and Clinical Efficacy
| Feature | Anisodamine | Hyoscyamine | Source(s) |
|---|---|---|---|
| Primary Mechanism | Non-specific muscarinic antagonist; weak α1-adrenergic antagonist | Non-specific muscarinic antagonist | [2][6][7] |
| Potency | Considered less potent than atropine | 98% of the anticholinergic potency of atropine | [2][6] |
| CNS Effects | Poorly passes the blood-brain barrier; weaker CNS effects | Crosses the blood-brain barrier; can cause CNS side effects | [2][7] |
| Clinical Efficacy | 10 mg dose was non-inferior to 20 mg HBB for acute GI spasm-like pain | Improves IBS symptoms and reduces discomfort during medical procedures | [8][10][11] |
| Toxicity | Lower toxicity compared to atropine and hyoscyamine | Higher potential for anticholinergic toxicity at overdose |[6] |
Table 2: Comparative Adverse Event Profile from Clinical Data
| Adverse Event | Anisodamine (10 mg) | Hyoscine Butylbromide (20 mg) | Hyoscyamine (General) | Source(s) |
|---|---|---|---|---|
| Overall Incidence | 17.6% | 13.1% | Dose-dependent | [8][12] |
| Thirst / Dry Mouth | 7.0% / 3.5% | 7.8% / 2.6% | Common | [8][12][13] |
| Blurred Vision | Noted as a side effect | Noted as a side effect | Common | [4][13] |
| Nodal Arrhythmia | 2.1% | 0% | Can cause tachycardia | [8][12][14] |
| Urinary Retention | Noted as a side effect | Noted as a side effect | Possible | [4][13] |
| Dizziness | Noted as a side effect | Noted as a side effect | Common |[3][13] |
Data for Anisodamine and Hyoscine Butylbromide are from a direct comparative trial.[8][12] Hyoscyamine data is based on general clinical information.[3][4][13][14]
Experimental Protocols
The following is a summary of the methodology used in a key clinical trial comparing the efficacy and safety of Anisodamine.
Title: Comparison of Efficacy and Safety of Hyoscine Butylbromide Versus Anisodamine for Acute Gastric or Intestinal Spasm-Like Pain: A Randomized, Double-Blinded, Multicenter Phase III Trial.[8][9]
Objective: To compare the efficacy and safety of parenteral Hyoscine Butylbromide (HBB) and Anisodamine for treating acute gastric or intestinal pain.[8]
Study Design:
-
A randomized, positive-controlled, double-blind, parallel-group, multicenter non-inferiority trial.[12]
-
299 Chinese patients were randomly assigned in a 1:1 ratio to receive either HBB or Anisodamine.[8][9]
Patient Population:
-
Inclusion Criteria: Patients experiencing acute gastric or intestinal spasm-like pain.[8]
Intervention:
-
Group 1 (HBB): Single intravenous dose of HBB 20 mg.[8]
-
Group 2 (Anisodamine): Single intravenous dose of Anisodamine 10 mg.[8]
-
A second dose was permitted if needed.[8]
Endpoints:
-
Primary Endpoint: The pain intensity difference (PID) from the pre-dose baseline measured at 20 minutes after the first injection.[8][12]
-
Secondary Endpoints: Assessment of adverse events.[8]
Results Summary:
-
Efficacy: The PID at 20 minutes was -3.66 for the Anisodamine group, establishing non-inferiority to the HBB group (PID of -4.09).[8][9]
-
Safety: The percentage of patients with at least one adverse event was 17.6% in the Anisodamine group compared to 13.1% in the HBB group, a difference that was not statistically significant.[8][9]
Conclusion
Both Anisodamine and Hyoscyamine are effective antispasmodics that function as muscarinic receptor antagonists. Hyoscyamine is a well-established agent with potent anticholinergic effects. Anisodamine, while perhaps less potent, demonstrates a favorable clinical profile with significant efficacy in relieving smooth muscle spasms and is associated with weaker CNS effects due to its poor penetration of the blood-brain barrier.[7] The choice between these agents may depend on the specific clinical indication, desired potency, and the patient's tolerance for potential central nervous system side effects. Further direct comparative studies would be beneficial to delineate their relative clinical usefulness more clearly.
References
- 1. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anisodamine - Wikipedia [en.wikipedia.org]
- 8. Comparison of efficacy and safety of hyoscine butylbromide versus anisodamine for acute gastric or intestinal spasm-like pain: A randomized, double-blinded, multicenter Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biblio.eui.eu [biblio.eui.eu]
- 10. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. hyoscyamine [glowm.com]
Anisodamine Hydrobromide in Septic Shock: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Anisodamine hydrobromide, a derivative of the plant Anisodus tanguticus, has been investigated as a potential adjunctive therapy for septic shock, a life-threatening condition with high mortality. Its proposed mechanism of action involves modulation of the inflammatory response and improvement of microcirculation. This guide provides a comparative analysis of the available clinical trial data for this compound versus placebo in the management of septic shock, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
Two key multicenter, randomized controlled trials (RCTs) have yielded conflicting results regarding the efficacy of this compound in septic shock. The following tables summarize the primary and secondary outcomes from these studies.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Wu et al., 2023 (Anisodamine) | Wu et al., 2023 (Control) | Yu et al., 2021 (Anisodamine) | Yu et al., 2021 (Usual Care) |
| Number of Patients | 203 | 201 | 181 | 174 |
| Age (years, mean ± SD) | 63.5 ± 15.8 | 64.2 ± 16.5 | 62.0 (IQR: 51.0-72.0) | 64.0 (IQR: 54.0-73.0) |
| Gender (Male, n (%)) | 125 (61.6%) | 120 (59.7%) | 119 (65.7%) | 115 (66.1%) |
| APACHE II Score (mean ± SD) | 25.3 ± 7.9 | 24.9 ± 7.6 | 26.0 (IQR: 20.0-31.0) | 26.0 (IQR: 21.0-31.0) |
| SOFA Score (mean ± SD) | 9.8 ± 3.5 | 9.5 ± 3.4 | 11.0 (IQR: 9.0-13.0) | 11.0 (IQR: 9.0-14.0) |
| Lactate (mmol/L, mean ± SD) | 6.1 ± 3.8 | 5.9 ± 3.7 | 5.8 (IQR: 3.5-9.1) | 5.3 (IQR: 3.4-8.1) |
SD: Standard Deviation, IQR: Interquartile Range
Table 2: Primary and Secondary Clinical Outcomes
| Outcome | Wu et al., 2023 (Anisodamine) | Wu et al., 2023 (Control) | P-value | Yu et al., 2021 (Anisodamine) | Yu et al., 2021 (Usual Care) | P-value |
| 28-Day Mortality (%) | 26.1% | 35.8% | 0.035 | - | - | - |
| Hospital Mortality (%) | 28.1% | 38.3% | 0.023 | 30% | 36% | 0.348 |
| 7-Day Mortality (%) | 15.3% | 24.4% | 0.019 | - | - | - |
| Ventilator-Free Days at 28 Days (median, IQR) | - | - | - | 26.0 (8.5, 28) | 24.4 (5.9, 28) | 0.411 |
| Vasopressor-Free Days within 7 Days (mean ± SD) | 2.9 ± 2.8 | 2.3 ± 2.6 | 0.011 | - | - | - |
| ICU Length of Stay (days, median, IQR) | - | - | - | 5.8 (3.3, 11.2) | 5.6 (3.4, 9.8) | 0.617 |
| Hospital Length of Stay (days, median, IQR) | 12.0 (7.0, 21.0) | 11.0 (7.0, 19.0) | 0.281 | 13.9 (7.7, 20.8) | 10.8 (5.8, 16.7) | 0.348 |
Experimental Protocols
Wu et al., 2023: A Multicenter, Randomized Controlled Trial[1][2]
-
Study Design: A prospective, multicenter, randomized controlled trial conducted in 16 hospitals in China.
-
Patient Population: Adult patients (≥18 years) with septic shock as defined by the Sepsis-3 criteria.
-
Intervention: The treatment group received this compound (Ani HBr) in addition to conventional treatment. The control group received conventional treatment alone.
-
Dosing: The protocol for Ani HBr administration was not explicitly detailed in the provided search results.
-
Primary Endpoint: 28-day mortality.
-
Secondary Endpoints: 7-day mortality, hospital mortality, hospital length of stay, and vasopressor-free days within 7 days.
Yu et al., 2021: A Multicenter, Open-Label, Randomized Controlled Trial[3][4]
-
Study Design: A multicenter, open-label, randomized controlled trial.
-
Patient Population: Adult patients with septic shock.
-
Intervention: Patients were randomly assigned to receive either usual care or usual care plus Anisodamine.
-
Dosing: Anisodamine was administered at a dose of 0.1-0.5 mg per kilogram of body weight per hour, with the dose adjusted by clinicians based on the patient's shock status.
-
Primary Endpoint: Death on hospital discharge.
-
Secondary Endpoints: Ventilator-free days at 28 days, vasopressor-free days at 28 days, serum lactate levels, and Sequential Organ Failure Assessment (SOFA) score from days 0 to 6.
Signaling Pathways and Experimental Workflows
Anisodamine's therapeutic effects in septic shock are believed to be mediated through its influence on key inflammatory signaling pathways.
Cholinergic Anti-Inflammatory Pathway
Anisodamine, an antagonist of muscarinic acetylcholine receptors, is thought to redirect acetylcholine to activate the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages. This activation inhibits the production of pro-inflammatory cytokines, a mechanism known as the cholinergic anti-inflammatory pathway.[1]
Caption: Anisodamine blocks muscarinic receptors, enhancing acetylcholine's anti-inflammatory effect via α7nAChR.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In septic shock, the activation of NF-κB is a central event. Anisodamine has been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory cascade.[2]
Caption: Anisodamine inhibits the NF-κB pathway by targeting the IKK complex, reducing inflammation.
Experimental Workflow for a Typical Clinical Trial
The following diagram illustrates a generalized workflow for the clinical trials discussed.
Caption: Generalized workflow of a randomized controlled trial for septic shock.
Conclusion
The clinical evidence for the efficacy of this compound in septic shock remains inconclusive. While the 2023 trial by Wu et al. demonstrated a significant reduction in 28-day mortality, the 2021 trial by Yu et al. found no significant difference in hospital mortality.[3][4] These discrepancies may be attributable to differences in study design, patient populations, or dosing regimens. The potential for Anisodamine to modulate inflammatory pathways is a promising area for further research. Larger, more robust clinical trials are warranted to definitively establish the role, if any, of this compound in the treatment of septic shock. Researchers and drug development professionals should critically evaluate the existing data and consider these conflicting findings in the design of future studies.
References
- 1. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodamine Hydrobromide vs. Scopolamine: A Comparative Guide for Motion Sickness Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of anisodamine hydrobromide and scopolamine, two anticholinergic drugs with potential applications in motion sickness prevention. While scopolamine is a well-established treatment, anisodamine presents an alternative with a potentially different side-effect profile. This document synthesizes available data to facilitate further research and development in this area.
At a Glance: Key Differences and Similarities
| Feature | This compound | Scopolamine |
| Primary Use | Primarily used for septic shock, circulatory disorders, and smooth muscle spasms.[1] | Prevention of nausea and vomiting associated with motion sickness and postoperative recovery.[2] |
| Mechanism of Action | Muscarinic acetylcholine receptor antagonist.[1] | Muscarinic acetylcholine receptor antagonist.[3] |
| Efficacy in Motion Sickness | Limited direct clinical data for motion sickness. A multicenter trial suggested similar efficacy to scopolamine for relieving gastric or intestinal spasm-like pain.[4] | Well-established efficacy in preventing motion sickness symptoms.[3][5] |
| Central Nervous System (CNS) Effects | Reported to have less adverse effects on the CNS compared to scopolamine.[4] | Can cause drowsiness, dizziness, and confusion.[6] |
| Common Side Effects | Dry mouth, blurred vision, constipation, tachycardia.[7] | Dry mouth, drowsiness, blurred vision, dizziness.[2][6] |
| Formulations | Tablets, injections, topical solutions.[1] | Transdermal patch, oral tablets, injections, intranasal gel.[6][8][9] |
Mechanism of Action: A Shared Pathway
Both this compound and scopolamine are competitive antagonists of muscarinic acetylcholine receptors.[3][4] In the context of motion sickness, they are believed to exert their effects by blocking cholinergic transmission from the vestibular nuclei to higher centers in the central nervous system and from the reticular formation to the vomiting center.[3] This inhibition helps to prevent the sensory mismatch signals that trigger the symptoms of motion sickness.
Comparative Efficacy and Safety
Direct, head-to-head clinical trials comparing this compound and scopolamine for the prevention of motion sickness are lacking in the available scientific literature. However, a comparative analysis can be inferred from existing data on their individual properties and uses.
Efficacy
Scopolamine: The efficacy of scopolamine in preventing motion sickness is well-documented through numerous clinical trials.[3][5] It has been shown to be superior to placebo and is considered a first-line treatment.[3][10] A Cochrane review of 14 randomized controlled studies concluded that scopolamine is effective in preventing nausea and vomiting associated with motion sickness.[5]
This compound: While direct evidence for motion sickness is scarce, a multicenter trial indicated that anisodamine and scopolamine have similar efficacy in relieving gastric or intestinal spasm-like pain, which involves the relaxation of smooth muscle.[4] This suggests a comparable peripheral anticholinergic activity. Its effectiveness for the central effects of motion sickness remains to be robustly studied.
Safety and Side Effect Profile
The primary differentiator between the two compounds may lie in their side-effect profiles, particularly concerning the central nervous system.
| Side Effect | This compound | Scopolamine |
| Dry Mouth | Common[7] | Common[2][6] |
| Blurred Vision | Common[7] | Common[6] |
| Drowsiness/Sedation | Possible, especially at higher doses[7] | Common[2][6] |
| Dizziness | Possible[7] | Common[6] |
| Confusion/Hallucinations | More likely at higher doses and in the elderly[7] | Can occur, especially in the elderly.[6] |
| Tachycardia | Frequent[7] | Less common[2] |
| Urinary Retention | Possible[7] | Less common[2] |
One study suggests that anisodamine has less adverse effects on the central nervous system compared to scopolamine.[4] This could translate to a lower incidence of drowsiness, dizziness, and cognitive impairment, which would be a significant advantage in many operational contexts.
Experimental Protocols: A Framework for Future Research
To definitively compare the efficacy and safety of this compound and scopolamine for motion sickness, a randomized, double-blind, placebo-controlled clinical trial is necessary. The following outlines a potential experimental workflow.
Key Methodological Considerations:
-
Participant Selection: Inclusion criteria should include a history of motion sickness, confirmed by a standardized questionnaire (e.g., Motion Sickness Susceptibility Questionnaire - MSSQ).
-
Intervention: Standardized doses and formulations of this compound and scopolamine should be used. The timing of administration prior to motion exposure is a critical parameter.
-
Motion Stimulus: A controlled and reproducible motion stimulus is essential, such as a rotating chair with specified parameters (e.g., velocity, head movements) or a sea voyage with objective motion monitoring.
-
Outcome Measures:
-
Primary Efficacy: Incidence of vomiting, and changes in a validated motion sickness symptom score (MSSS).
-
Secondary Efficacy: Time to onset of symptoms.
-
Safety: Incidence and severity of adverse events, particularly CNS effects (e.g., drowsiness, cognitive impairment) and cardiovascular effects (e.g., heart rate changes). Standardized cognitive function tests should be administered.
-
Conclusion and Future Directions
Scopolamine is a proven and effective prophylactic for motion sickness. This compound, while less studied for this specific indication, presents a compelling area for research due to its potential for a more favorable CNS side-effect profile.[4] The structural and mechanistic similarities between the two drugs, coupled with preliminary comparative data in other therapeutic areas, warrant further investigation.
Future research should focus on well-designed, head-to-head clinical trials to directly compare the efficacy and safety of this compound and scopolamine for the prevention of motion sickness. Such studies would provide the necessary data to determine if anisodamine offers a clinically meaningful advantage, potentially leading to a new therapeutic option for individuals susceptible to motion sickness, especially those who are sensitive to the CNS effects of scopolamine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Scopolamine for preventing and treating motion sickness | Cochrane [cochrane.org]
- 4. researchgate.net [researchgate.net]
- 5. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motion Sickness - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. uspharmacist.com [uspharmacist.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Comparative Potency of Anisodamine Hydrobromide and Atropine as Muscarinic Antagonists: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparison of the potency of Anisodamine hydrobromide and Atropine as muscarinic acetylcholine receptor (mAChR) antagonists. It is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields. This document summarizes key experimental data, outlines common methodologies for assessing antagonist potency, and visualizes relevant biological pathways and experimental workflows.
Introduction
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are critical for regulating a wide array of physiological functions. Consequently, they are important targets for therapeutic intervention in various diseases. Atropine, a naturally occurring tertiary amine, is a well-characterized, non-selective muscarinic antagonist used both as a pharmacological tool and a clinical agent. Anisodamine, a derivative of atropine, is also a non-selective muscarinic antagonist that has been used clinically, particularly in China, for various conditions including septic shock.[1] Understanding the comparative potency and receptor subtype selectivity of these two antagonists is crucial for both basic research and clinical applications. This guide presents a compilation of experimental data to facilitate a direct comparison of their pharmacological profiles.
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and functional antagonist potencies (pA2 or pKB) of this compound and Atropine at the five muscarinic receptor subtypes.
Table 1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data compiled from radioligand binding assays using [3H]-N-methylscopolamine ([3H]-NMS) competition. |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
Table 3: Functional Antagonist Potency (pA2/pKB) of this compound and Atropine
| Compound | Receptor/Tissue | pA2 / pKB |
| Anisodamine | Prejunctional M2 (Canine Saphenous Vein) | 7.78 |
| Postjunctional M1 (Canine Saphenous Vein) | 7.86 | |
| Atropine | Prejunctional M2 (Canine Saphenous Vein) | 8.69 |
| Postjunctional M1 (Canine Saphenous Vein) | 9.25 | |
| M3 (Human Colon Circular Muscle) | 8.72 ± 0.28 | |
| M3 (Human Colon Longitudinal Muscle) | 8.60 ± 0.08 |
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for key experiments used to determine the potency of muscarinic antagonists.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This is typically achieved through competition binding experiments where the unlabeled antagonist (e.g., atropine or anisodamine) competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Unlabeled antagonist (this compound or Atropine).
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled antagonist concentration. The IC50 value (the concentration of unlabeled antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
Functional Assays: Calcium Mobilization
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, a common functional assay is the measurement of intracellular calcium mobilization.
Objective: To determine the functional potency (pA2) of an antagonist.
Materials:
-
Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
The antagonist of interest (this compound or Atropine).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and add a fixed concentration of the agonist to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Generate dose-response curves for the agonist in the presence of different concentrations of the antagonist. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is determined using a Schild plot analysis.
Signaling Pathways and Experimental Workflow Diagrams
To further aid in the understanding of the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This guide provides a comparative overview of the potency of this compound and Atropine as muscarinic antagonists. The compiled data clearly demonstrates that while both are non-selective antagonists, atropine exhibits a significantly higher potency across the muscarinic receptor subtypes for which comparative data is available. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies on muscarinic receptor pharmacology. Further research is warranted to fully characterize the binding and functional profile of this compound at all five human muscarinic receptor subtypes to better understand its clinical effects and potential therapeutic applications.
References
Validating the antioxidant capacity of Anisodamine hydrobromide in vitro
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Capacity
Anisodamine hydrobromide, a derivative of the tropane alkaloid anisodamine, has been shown to possess antioxidant properties, primarily through the activation of the Nrf2/ARE signaling pathway, which enhances the expression of antioxidant genes and cellular antioxidant capacity.[1][2] This mechanism suggests an indirect antioxidant effect, which may not be fully captured by simple chemical assays like DPPH, ABTS, or FRAP that measure direct radical scavenging or reducing power.
For a comparative perspective, the following table includes typical antioxidant values for the well-characterized antioxidants, Vitamin C and Trolox. The antioxidant capacity of this compound is presented qualitatively based on current knowledge.
| Antioxidant | DPPH Radical Scavenging (IC₅₀) | ABTS Radical Scavenging (Trolox Equivalent) | FRAP (Ferric Reducing Antioxidant Power) (FeSO₄ Equivalent) |
| This compound | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~2 - 10 µg/mL[3] | ~1.0 - 1.5[4] | High reducing capacity |
| Trolox | ~3 - 8 µg/mL[1][2] | 1.0 (by definition)[5] | High reducing capacity |
Note: IC₅₀ (half maximal inhibitory concentration) values represent the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) compares the antioxidant capacity of a substance to that of Trolox. Ferric Reducing Antioxidant Power (FRAP) measures the ability of an antioxidant to reduce ferric iron.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Nrf2/ARE Signaling Pathway Activation by Anisodamine.
Caption: General Experimental Workflow for In Vitro Antioxidant Assays.
Caption: Qualitative Comparison of Antioxidant Capacity.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and standard antioxidants (Vitamin C, Trolox) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test and standard solutions.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standard (Trolox).
-
Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of the ABTS•+ radical.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound and a standard ferrous sulfate (FeSO₄) solution.
-
Add a small volume of the test compound or standard to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
The antioxidant capacity is expressed as FeSO₄ equivalents (the concentration of FeSO₄ that produces the same absorbance change as the test compound).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Anisodamine Hydrobromide: A Comparative Analysis Against Standard Treatments for Circulatory Disorders
For Researchers, Scientists, and Drug Development Professionals
Circulatory shock, a life-threatening condition of systemic hypoperfusion, necessitates rapid and effective intervention to restore hemodynamic stability and prevent organ failure. Standard treatments primarily involve vasopressors, inotropes, and corticosteroids, each targeting specific physiological derangements. This guide provides a comparative analysis of Anisodamine Hydrobromide (Ani HBr), a tropane alkaloid used clinically in China, against these conventional therapies, with a focus on its application in septic shock. The information is supported by data from key clinical trials to offer an objective overview for the research and drug development community.
Comparative Efficacy: Quantitative Data from Clinical Trials
The following tables summarize key quantitative outcomes from major randomized controlled trials (RCTs) evaluating this compound and other standard treatments for circulatory shock.
Table 1: this compound in Septic Shock
Two major multicenter RCTs have investigated Ani HBr as an adjunct to conventional treatment in septic shock, yielding different results for their primary mortality endpoints.
| Outcome Metric | Zhang et al. (2023)[1] | ACIdoSIS Trial (Yu et al., 2021)[2][3] |
| Primary Endpoint | 28-Day Mortality | Hospital Mortality |
| Anisodamine Group | 26.1% (53/203) | 30% (55/181) |
| Control Group | 35.8% (72/201) | 36% (62/174) |
| p-value | 0.035 | 0.348 |
| Secondary Endpoints | ||
| 7-Day Mortality | Lower in Ani HBr group (p<0.05) | Not Reported |
| Hospital Mortality | Lower in Ani HBr group (p<0.05) | 30% vs. 36% (p=0.348) |
| Vasopressor-Free Days | Longer in Ani HBr group (p<0.05) | No significant difference |
Table 2: Corticosteroids in Septic Shock (APROCCHSS Trial)
The APROCCHSS trial evaluated the effect of intravenous hydrocortisone plus fludrocortisone in adults with septic shock.
| Outcome Metric | Hydrocortisone + Fludrocortisone[4][5] | Placebo[4][5] |
| Primary Endpoint: 90-Day Mortality | 43.0% (264/614) | 49.1% (308/627) |
| Relative Risk (95% CI) | 0.88 (0.78 - 0.99) | - |
| p-value | 0.03 | - |
| Secondary Endpoints | ||
| 28-Day Mortality | 34% | 39% |
| Vasopressor-Free Days at Day 28 | Median: 23 days | Median: 19 days (p<0.001) |
| Organ-Failure-Free Days at Day 28 | Median: 19 days | Median: 12 days (p=0.003) |
Table 3: Inotropes in Cardiogenic Shock (DOREMI Trial)
The DOREMI trial compared the efficacy and safety of two common inotropes, milrinone and dobutamine, in patients with cardiogenic shock.
| Outcome Metric | Milrinone[6][7] | Dobutamine[6][7] |
| Primary Composite Endpoint * | 49% (47/96) | 54% (52/96) |
| Relative Risk (95% CI) | 0.90 (0.69 - 1.19) | - |
| p-value | 0.47 | - |
| Individual Components | ||
| In-Hospital Death | 37% | 43% |
| Receipt of Mechanical Circulatory Support | 12% | 15% |
| Initiation of Renal Replacement Therapy | 22% | 17% |
*Primary Composite Endpoint: In-hospital death, resuscitated cardiac arrest, receipt of cardiac transplant or mechanical circulatory support, nonfatal myocardial infarction, transient ischemic attack or stroke, or initiation of renal replacement therapy.[8]
Table 4: Vasopressors in Septic Shock (Summary of Evidence)
Norepinephrine is established as the first-line vasopressor. Meta-analyses have compared it with other vasopressors, finding no significant difference in mortality but variations in adverse effect profiles.
| Comparison | Key Finding | Reference |
| Norepinephrine vs. Other Vasopressors | No significant difference in 28-day all-cause mortality. | [9] |
| Norepinephrine vs. Dopamine | Norepinephrine is associated with a lower risk of arrhythmias. | [10] |
| Vasopressin + Norepinephrine vs. Norepinephrine alone | No effect on 28-day mortality overall. May reduce the need for renal replacement therapy.[11] Vasopressin is associated with more digital ischemia but fewer arrhythmias.[11] | [11][12] |
| Epinephrine vs. Norepinephrine | Evidence from meta-analyses suggests similar outcomes in mortality, with epinephrine potentially associated with higher lactate levels. | [13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for the key trials cited.
This compound Trial (Zhang et al., 2023)
-
Study Design: A prospective, multicenter, randomized controlled trial conducted in 16 hospitals in China.[1][14]
-
Patient Population: 404 adult patients with septic shock as defined by the Sepsis-3 criteria.[1][15]
-
Intervention Group: Received standard septic shock treatment plus this compound. The dosing regimen was a loading bolus of 0.5 mg/kg (minimum 20 mg, maximum 40 mg) intravenously, followed by a continuous infusion of 0.02–0.1 mg/kg/h.[1][14]
-
Control Group: Received standard septic shock treatment alone.[1]
ACIdoSIS Trial (Yu et al., 2021)
-
Study Design: A multicenter, open-label, randomized controlled trial.[2][3]
-
Patient Population: 355 adult patients with septic shock requiring vasopressor use.[2][3]
-
Intervention Group: Received usual care plus a continuous intravenous infusion of anisodamine at 0.1–0.5 mg/kg/h, with the dose adjusted by clinicians.[2][3]
-
Control Group: Received usual care alone.[3]
APROCCHSS Trial (Corticosteroids)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted in 34 French ICUs.[2]
-
Patient Population: 1241 adult patients with septic shock for less than 24 hours.[2]
-
Intervention Group: Received intravenous hydrocortisone (50 mg bolus every 6 hours) plus fludrocortisone (50 µg tablet once daily) for 7 days.[2]
-
Control Group: Received matching placebos for 7 days.[2]
-
Primary Endpoint: All-cause mortality at 90 days.[4]
DOREMI Trial (Inotropes)
-
Study Design: A single-center, randomized, double-blind trial.
-
Patient Population: 192 adult patients with cardiogenic shock.[8]
-
Intervention Groups: Patients were randomized to receive either milrinone (dosing range 0.125 to >0.500 µg/kg/min) or dobutamine (dosing range 2.5 to >10 µg/kg/min), with doses titrated by a blinded treating team.
-
Primary Endpoint: A composite of in-hospital death, resuscitated cardiac arrest, receipt of cardiac transplant or mechanical circulatory support, nonfatal MI, TIA/stroke, or initiation of renal replacement therapy.[8]
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways of these treatments is essential for targeted drug development and patient stratification.
This compound Signaling
This compound has a dual mechanism of action. It acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist and an alpha-1 adrenergic receptor antagonist, leading to vasodilation and improved microcirculation. It is also proposed to modulate the cholinergic anti-inflammatory pathway.
Norepinephrine Signaling in Vascular Smooth Muscle
Norepinephrine is the first-line vasopressor in septic shock. Its primary effect is potent vasoconstriction mediated through alpha-1 adrenergic receptors on vascular smooth muscle cells, leading to an increase in systemic vascular resistance and mean arterial pressure.
Dobutamine Signaling in Cardiac Myocytes
Dobutamine is an inotrope used in cardiogenic shock and septic shock with cardiac dysfunction. It primarily stimulates beta-1 adrenergic receptors in the heart, increasing cardiac contractility and output.[6][7]
References
- 1. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 7. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 15. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Anisodamine Hydrobromide and Glycopyrronium Bromide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Anisodamine hydrobromide and Glycopyrronium bromide, two anticholinergic agents with distinct pharmacological profiles and clinical applications. This document summarizes their mechanisms of action, pharmacokinetic properties, clinical efficacy, and safety profiles, supported by experimental data from preclinical and clinical studies.
At a Glance: Key Differences
| Feature | This compound | Glycopyrronium Bromide |
| Primary Source | Naturally derived from Anisodus tanguticus[1] | Synthetic quaternary ammonium compound[2] |
| Blood-Brain Barrier Penetration | Can cross the blood-brain barrier to some extent[2][3] | Does not cross the blood-brain barrier[2] |
| Muscarinic Receptor Selectivity | Non-subtype-selective muscarinic and nicotinic antagonist[4] | Higher affinity for M1 and M3 receptors over M2 receptors[5][6] |
| Primary Clinical Applications | Septic shock, circulatory disorders, gastrointestinal spasms[1][7] | COPD, preoperative secretion reduction, hyperhidrosis, sialorrhea[2][6] |
| Central Nervous System Effects | Possible (e.g., confusion, hallucinations), though less than atropine[2] | Minimal to none[2] |
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Glycopyrronium bromide exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the actions of acetylcholine. However, their interactions with receptor subtypes and downstream signaling pathways differ, leading to their distinct clinical profiles.
This compound is a non-subtype-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors without significant preference.[4] It also exhibits some activity at nicotinic receptors.[4] Its ability to cross the blood-brain barrier allows for potential central nervous system effects.[2][3] Beyond its anticholinergic properties, Anisodamine has been reported to possess anti-inflammatory and antioxidant effects and can improve microcirculation.[1][7]
Glycopyrronium bromide , a quaternary ammonium compound, has a polar structure that prevents it from crossing the blood-brain barrier, thus limiting its action to the periphery.[2] It displays a degree of selectivity for M1 and M3 muscarinic receptors over M2 receptors.[5][6] This selectivity is clinically relevant; M3 receptors are primarily responsible for smooth muscle contraction and glandular secretions, while M2 receptors are involved in cardiac function. Glycopyrronium's lower affinity for M2 receptors may contribute to a lower incidence of tachycardia compared to non-selective antagonists.[5]
Signaling Pathways
The antagonism of muscarinic receptors by these drugs interrupts downstream signaling cascades. The following diagram illustrates the general signaling pathways of M1/M3 and M2 muscarinic receptors that are inhibited by Anisodamine and Glycopyrronium.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Glycopyrronium bromide are key to understanding their clinical use, including their onset and duration of action.
| Parameter | This compound | Glycopyrronium Bromide |
| Bioavailability (Oral) | Low (10.78% in rats)[8] | Low and variable (~3% in children) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours (oral in rats)[1] | 3.1 hours (oral)[2] |
| Elimination Half-life (t½) | ~3 hours (IV in rats)[1] | 0.6-1.2 hours (IV), 33-57 hours (inhaled)[2] |
| Metabolism | Not extensively detailed in available literature. | Partially metabolized in the liver.[2] |
| Excretion | Primarily renal (54.86% urinary excretion in rats)[8] | Primarily as unchanged drug in urine.[2] |
Head-to-Head Clinical Comparison: ERCP
A randomized controlled trial directly compared the efficacy of intravenous Glycopyrronium bromide (0.2 mg) and intramuscular this compound (10 mg) in patients undergoing endoscopic retrograde cholangiopancreatography (ERCP).[2][9][10][11][12]
| Outcome | Glycopyrronium Bromide (n=65) | This compound (n=65) | p-value |
| Incidence of Nausea & Vomiting (24h) | 13.8% (9 patients)[10][11] | 29.2% (19 patients)[10][11] | 0.033[10][11] |
| Incidence of Vomiting (24h) | 4.6% (3 patients)[10][11] | 18.5% (12 patients)[10][11] | 0.028[10][11] |
| Duodenal Peristalsis (contractions/min) | 10.9 ± 3.1[10][11] | 11.6 ± 3.1[10][11] | 0.174[10][11] |
This study concluded that for patients undergoing ERCP, Glycopyrronium bromide significantly reduces postoperative nausea and vomiting compared to this compound, while providing a similar antispasmodic effect.[2][9]
Clinical Applications and Efficacy
This compound is primarily used in China for the treatment of septic shock and other circulatory disorders. Clinical trials have suggested that it may reduce 28-day mortality in patients with septic shock, particularly in those with high illness severity.[1] It is also used for visceral pain and gastrointestinal spasms.[7]
Glycopyrronium bromide has a broader range of approved applications in Western medicine. As an inhaled long-acting muscarinic antagonist (LAMA), it is a cornerstone maintenance therapy for chronic obstructive pulmonary disease (COPD), where it improves lung function and reduces exacerbations.[2] It is also used preoperatively to reduce salivary and respiratory secretions, and topically or orally to manage hyperhidrosis (excessive sweating) and sialorrhea (excessive drooling).[2][6]
Safety and Tolerability
The side effect profiles of both drugs are characteristic of their anticholinergic properties.
| Adverse Effect | This compound | Glycopyrronium Bromide |
| Dry Mouth | Common[2] | Common[2] |
| Blurred Vision | Common[2] | Possible[2] |
| Tachycardia | Possible[2] | Less common due to M2 selectivity[5] |
| Urinary Retention | Possible[2] | Possible[2] |
| Constipation | Common[2] | Common[2] |
| CNS Effects (e.g., confusion) | Possible[2] | Rare/None[2] |
Due to its inability to cross the blood-brain barrier, Glycopyrronium bromide is generally associated with fewer central nervous system side effects.
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
This assay is fundamental for evaluating the antispasmodic potential of anticholinergic drugs.
Objective: To determine the potency of this compound and Glycopyrronium bromide in inhibiting acetylcholine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., from guinea pig ileum or trachea) are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the organ bath in increasing concentrations to establish a cumulative concentration-response curve.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of either this compound or Glycopyrronium bromide for a predetermined period.
-
Inhibition Assessment: The concentration-response curve to the contractile agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the concentration-response curve is used to calculate the antagonist's affinity (pA2 value), providing a quantitative measure of its potency.
Clinical Trial Protocol: Septic Shock (Anisodamine)
Objective: To evaluate the efficacy and safety of this compound as an adjunct therapy in patients with septic shock.
Study Design: A multicenter, randomized, controlled trial.[1]
Inclusion Criteria: Patients diagnosed with septic shock requiring vasopressor support.[1]
Intervention:
-
Treatment Group: Standard septic shock care plus a loading dose of this compound followed by a continuous intravenous infusion.
-
Control Group: Standard septic shock care alone.
Primary Outcome: 28-day mortality.[1]
Secondary Outcomes: ICU and hospital length of stay, duration of vasopressor use, organ failure-free days.[1]
Data Collection: Hemodynamic parameters, lactate levels, and adverse events are monitored at predefined intervals.
Conclusion
This compound and Glycopyrronium bromide are both effective muscarinic antagonists, but their distinct pharmacological and pharmacokinetic properties dictate their respective clinical utilities. Anisodamine, with its ability to cross the blood-brain barrier and its non-selective receptor antagonism, has found a niche in the management of systemic conditions like septic shock. In contrast, Glycopyrronium's peripheral action and relative M3/M1 receptor selectivity make it a preferred agent for indications requiring targeted anticholinergic effects without central nervous system involvement, such as in the management of COPD and the reduction of glandular secretions. The choice between these two agents should be guided by the desired site of action, the required duration of effect, and the patient's overall clinical picture and tolerance for potential side effects. Further head-to-head comparative studies in various clinical settings are warranted to more fully elucidate their relative merits.
References
- 1. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glycopyrronium bromide versus this compound in preventing nausea and vomiting and relieving spasm after ERCP: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy and safety of hyoscine butylbromide versus anisodamine for acute gastric or intestinal spasm-like pain: A randomized, double-blinded, multicenter Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. login.medscape.com [login.medscape.com]
- 11. Effects of glycopyrronium bromide versus this compound in preventing nausea and vomiting and relieving spasm after ERCP: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of glycopyrronium bromide versus this compound in preventing nausea and vomiting and relieving spasm after ERCP: a randomized controlled trial [PeerJ] [peerj.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Anisodamine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of anisodamine hydrobromide, a potent alkaloid compound. Adherence to these protocols is critical to protect personnel and the environment from potential harm.
This compound is classified as acutely toxic if swallowed or inhaled.[1][2] Improper disposal can lead to environmental contamination of soil and water, potentially harming wildlife and human health.[3][4][5] Therefore, it is crucial to manage this substance as a hazardous waste from its point of generation through to its final disposal.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves | Prevents skin contact and absorption.[1][6] |
| Eye/Face Protection | Safety glasses or goggles | Protects eyes from dust or splashes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[1] | Prevents inhalation of the toxic dust.[1] |
| Body Protection | Laboratory coat | Protects from contamination of personal clothing. |
Handle the material in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[6] Avoid creating dust.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][6] The following protocol outlines the best practices for its disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous pharmaceutical waste.
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
-
-
Containerization and Labeling:
-
Place the waste in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, contract a licensed hazardous waste disposal company. It is the generator's responsibility to ensure the waste is managed correctly from "cradle to grave."[5][7]
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal.
-
Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][5][8] This practice is strongly discouraged by the Environmental Protection Agency (EPA) as it can lead to the contamination of waterways.[3][8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the relevant regulations for your location.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C17H24BrNO4 | CID 118856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. targetmol.com [targetmol.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Anisodamine hydrobromide
Essential Safety and Handling Guide for Anisodamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
This compound is a potent tropane alkaloid that is fatal if swallowed or inhaled.[1] All handling of this compound must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and adhering to strict laboratory protocols.
Personal Protective Equipment (PPE) Requirements
Table 1: Glove Recommendations
| Glove Type | Material | Thickness | Double Gloving | Breakthrough Time & Disposal |
| Primary Gloves | Nitrile | ≥4 mil | Recommended | No specific data for this compound. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. Dispose of as hazardous waste. |
| Outer Gloves (for spills or high-risk tasks) | Chemotherapy-rated Nitrile or Neoprene | Thicker gauge (e.g., ≥8 mil) | Required | No specific data for this compound. Dispose of outer glove immediately after task completion or contamination into a sealable bag. |
Note: Always inspect gloves for any signs of degradation or perforation before use.
Table 2: Respiratory Protection
| Task | Hazard Level | Required Respirator Type | Filter/Cartridge Recommendation |
| Handling powder (weighing, compounding) | High (aerosol/dust generation) | NIOSH-certified N95 or N100 respirator, or a Powered Air-Purifying Respirator (PAPR) | P100 (HEPA) filter for particulates. For PAPR, use a high-efficiency particulate filter. |
| Handling solutions (potential for aerosolization) | Moderate | Fit-tested N95 or higher | P100 (HEPA) filter. |
| Large spills | High | Full-facepiece respirator with chemical cartridges or a PAPR | Combination organic vapor/acid gas/particulate (e.g., OV/AG/P100) cartridge. |
Note: Surgical masks do not provide adequate respiratory protection against airborne drug particles and should not be used.
Table 3: Additional PPE
| PPE Item | Specifications | Usage Guidelines |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A full-face shield should be worn in conjunction with goggles when there is a risk of splashes. | Required for all handling activities. |
| Lab Coat/Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. | Must be worn at all times when handling the compound. Gowns should not be worn outside of the designated handling area. |
| Shoe Covers | Disposable, slip-resistant | Recommended when handling the compound, and required for spill cleanup. |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (BSC).
-
Ventilation: Ensure adequate ventilation in the handling area.
-
Decontamination: Before starting work, decontaminate the work surface with a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then water).
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, within the containment area before handling the compound.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, gown, hair cover, mask/respirator, eye protection, and then gloves (inner and outer).
-
Weighing: Use a dedicated analytical balance inside the fume hood. Use a plastic-backed absorbent liner on the balance pan to contain any minor spills.
-
Compounding/Solution Preparation: When preparing solutions, add the solvent to the powder slowly to minimize aerosolization. Use luer-lock syringes and needles to prevent accidental disconnection.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.
3. Post-Handling Procedures:
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Sharps: All contaminated needles, syringes, and broken glass must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Drug Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a clearly labeled, leak-proof, and sealable hazardous waste container (e.g., a yellow chemotherapy waste bag).
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
2. Waste Disposal:
-
All this compound waste must be disposed of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
1. Small Spills (less than 5 mL of liquid or a few milligrams of powder):
-
Alert Personnel: Immediately alert others in the area.
-
Containment: If a powder, gently cover with a damp paper towel to avoid aerosolization. If a liquid, surround the spill with absorbent pads.
-
Cleanup: Wearing full PPE, including double gloves and respiratory protection, clean the spill from the outer edge inward. Place all contaminated materials in a hazardous waste bag.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a clean water rinse.
2. Large Spills:
-
Evacuate: Evacuate the immediate area and restrict access.
-
Notify: Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office immediately.
-
Cleanup: Only trained personnel with appropriate PPE, including a full-face respirator with chemical cartridges, should perform the cleanup. Use a spill kit specifically designed for hazardous drugs.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
